Tak-243

Catalog No.
S549056
CAS No.
1450833-55-2
M.F
C19H20F3N5O5S2
M. Wt
519.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tak-243

CAS Number

1450833-55-2

Product Name

Tak-243

IUPAC Name

[(1R,2R,3S,4R)-2,3-dihydroxy-4-[[2-[3-(trifluoromethylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]cyclopentyl]methyl sulfamate

Molecular Formula

C19H20F3N5O5S2

Molecular Weight

519.5 g/mol

InChI

InChI=1S/C19H20F3N5O5S2/c20-19(21,22)33-12-3-1-2-10(6-12)13-8-16-24-5-4-15(27(16)26-13)25-14-7-11(17(28)18(14)29)9-32-34(23,30)31/h1-6,8,11,14,17-18,25,28-29H,7,9H2,(H2,23,30,31)/t11-,14-,17-,18+/m1/s1

InChI Key

KJDAGXLMHXUAGV-DGWLBADLSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

TAK-243, TAK 243, TAK243, MLN7243, MLN-7243, MLN 7243, AOB87172, AOB-87172, AOB 87172

Canonical SMILES

C1C(C(C(C1NC2=CC=NC3=CC(=NN23)C4=CC(=CC=C4)SC(F)(F)F)O)O)COS(=O)(=O)N

Isomeric SMILES

C1[C@@H]([C@H]([C@H]([C@@H]1NC2=CC=NC3=CC(=NN23)C4=CC(=CC=C4)SC(F)(F)F)O)O)COS(=O)(=O)N

The exact mass of the compound Sulfamic acid, [(1R,2R,3S,4R)-2,3-dihydroxy-4-[[2-[3-[(trifluoromethyl)thio]phenyl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]cyclopentyl]methyl ester is 519.0858 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

ubiquitin activating enzyme UAE inhibitor TAK-243

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Signaling Pathways

TAK-243 specifically inhibits UAE (UBA1), the enzyme that initiates the entire ubiquitination cascade. By covalently binding to ubiquitin and blocking its activation, this compound causes a global reduction in protein ubiquitination. This disruption leads to the accumulation of misfolded proteins, triggering severe endoplasmic reticulum (ER) stress and the Unfolded Protein Response (UPR).

The diagram below summarizes the key mechanistic pathways and cellular consequences of this compound inhibition.

G TAK243 This compound UAE Inhibits UAE/UBA1 TAK243->UAE Ubiquitin Blocks Ubiquitin Activation UAE->Ubiquitin Conjugates Depletion of Ubiquitin Conjugates Ubiquitin->Conjugates ProtStress Proteotoxic & ER Stress Conjugates->ProtStress UPR Unfolded Protein Response (UPR) ProtStress->UPR PERK PERK/eIF2α/ATF4 UPR->PERK IRE1 IRE1α/XBP1 UPR->IRE1 NOXA ATF4-driven NOXA expression PERK->NOXA Apoptosis Apoptosis NOXA->Apoptosis cMYC c-MYC Expression (Sensitivity Factor) cMYC->NOXA Correlates with

Key mechanistic pathways of this compound-induced apoptosis.

Quantitative Potency & Selectivity

This compound exhibits high potency against its primary target with a defined selectivity profile, as detailed in the table below.

Parameter Value Assay / Context

| Primary Potency (vs. UBA1) | IC₅₀ = 1 ± 0.2 nM Kd = >0.75 nM | UBCH10 E2 transthiolation assay E1–UBL-dependent pyrophosphate exchange (PPiX) [1] [2] | | Off-Target Potency (Selectivity) | | |     UBA6 (FAT10 E1) | IC₅₀ = 7 ± 3 nM | Biochemical assay [1] [2] | |     NAE (NEDD8 E1) | IC₅₀ = 28 ± 11 nM | Biochemical assay [1] [2] | |     SAE (SUMO E1) | IC₅₀ = 850 ± 180 nM | Biochemical assay [1] [2] | |     UBA7 (ISG15 E1) | IC₅₀ = 5,300 ± 2,100 nM | Biochemical assay [1] [2] | |     ATG7 (Autophagy E1) | IC₅₀ = >10,000 nM | Biochemical assay [1] [2] |

Preclinical Research & Combination Strategies

This compound has shown promising antitumor activity as a monotherapy and in combination with other agents across various cancer types in preclinical studies.

  • Monotherapy Efficacy: this compound induces cell death and shows broad antitumor activity in models of solid and hematological cancers [3] [2]. It causes significant tumor inhibition or regression in triple-negative breast cancer (TNBC) patient-derived xenografts (PDXs) and markedly reduces metastatic burden in an intracardiac metastatic model of TNBC [4].
  • Synergistic Combinations: Research indicates this compound works synergistically or additively with several drug classes.
    • With BCL2 Inhibitors: Highly synergistic with Venetoclax and Navitoclax in adrenocortical carcinoma (ACC) models, including patient-derived organoids and xenografts [5] [6].
    • With Standard Chemotherapies: Shows synergistic or additive effects with mitotane, etoposide, and cisplatin in ACC models [5] [6].
    • With ER Stress Inducers: The GRP78 inhibitor HA15 synergistically sensitizes glioblastoma cells to this compound by further hyperactivating the PERK/ATF4 and IRE1α/XBP1 arms of the UPR, leading to enhanced apoptosis [7].

Considerations for Experimental Design

When planning experiments with this compound, keep these practical factors in mind:

  • Cellular Context Matters: Sensitivity to this compound can vary. Evidence suggests that cancer cells with high c-MYC expression may be more vulnerable [4].
  • Monitor Downstream Markers: Key markers to confirm mechanism of action include reduction in poly-ubiquitin chains, induction of phospho-eIF2α, ATF4, and CHOP, and cleavage of PARP [7] [2] [4].
  • Account for Efflux Pumps: this compound is a substrate for the MDR1 drug efflux pump. Its activity may be influenced by MDR1 expression levels [5].
  • In Vivo Administration: Preclinical in vivo studies often use intravenous administration. For example, antitumor efficacy has been observed in xenograft models at doses of 12.5 to 25 mg/kg [2].

References

Mechanism of Action and Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

TAK-243 acts at the apex of the UPS, a master regulator of protein degradation and signaling. The diagram below illustrates how it inhibits the ubiquitination cascade and induces cellular stress leading to apoptosis.

G cluster_normal Normal Ubiquitination Pathway cluster_tak243 This compound Inhibition UAE_ATP UAE/UBA1 + ATP UAE_Ub UAE~Ub Thioester (Activated Complex) UAE_ATP->UAE_Ub 1. Ubiquitin Activation E2_Ub E2~Ub Thioester UAE_Ub->E2_Ub 2. Transfer to E2 Enzyme TAK_Adduct Irreversible UAE~Ub~this compound Adduct UAE_Ub->TAK_Adduct Mechanism-Based Inhibition Sub_Ub Ubiquitinated Substrate Protein E2_Ub->Sub_Ub 3. E3 Ligase-Mediated Substrate Ubiquitination TAK243 This compound TAK243->TAK_Adduct Consequences Cellular Consequences TAK_Adduct->Consequences Disrupted_Signaling Disrupted Signaling (e.g., NF-κB) Consequences->Disrupted_Signaling DNA_Damage_Repair Impaired DNA Damage Repair Consequences->DNA_Damage_Repair ShortLived_Proteins Accumulation of Short-Lived Proteins (e.g., c-Myc, MCL1, p53) Consequences->ShortLived_Proteins ER_Stress ER Stress & Proteotoxic Stress Consequences->ER_Stress Apoptosis Apoptosis (Cell Death) Disrupted_Signaling->Apoptosis Converges on DNA_Damage_Repair->Apoptosis Converges on ShortLived_Proteins->Apoptosis Converges on ER_Stress->Apoptosis Converges on

This compound exhibits high specificity for its primary target. The table below shows its inhibitory activity (IC50) against UAE compared to other related E1 enzymes [1] [2].

Enzyme Target IC50 (nM)
Ubiquitin-Activating Enzyme (UAE/UBA1) 1.0 ± 0.2
Fat10-activating Enzyme (UBA6) 7 ± 3
NEDD8-activating Enzyme (NAE) 28 ± 11
SUMO-activating Enzyme (SAE) 850 ± 180
ISG15-activating Enzyme (UBA7) 5,300 ± 2,100
Autophagy-activating Enzyme (ATG7) >10,000

Technical Data and Experimental Use

For laboratory research, the following quantitative data and protocols are essential.

In Vitro Bioactivity:

  • Cell-Free Assay IC50: 1 nM in the UBCH10 E2 thioester assay [1] [2].
  • Anti-proliferative EC50: Ranges from 6 nM to 1.31 μM across a broad panel of human cancer cell lines derived from both hematologic and solid tumors [3] [4]. SCLC cell lines appear particularly sensitive, with a median EC50 of 15.8 nM [5].

In Vivo Administration:

  • Typical Dosages: In xenograft mouse models (e.g., SCID mice), effective doses reported are 12.5 to 25 mg/kg, administered intravenously (IV) [1] [6].
  • Formulation: For in vivo studies, it is often prepared as a homogeneous suspension in a 1% CMC-Na solution at a concentration of ≥5 mg/mL [1] [2].

Preclinical and Potential Therapeutic Applications

Preclinical studies have demonstrated the broad antitumor potential of this compound, both as a single agent and in combination therapy.

  • Monotherapy Activity: this compound causes cancer cell death and has shown antitumor activity in xenograft models of various cancers, including diffuse large B-cell lymphoma, colon cancer, multiple myeloma, and both small cell and non-small cell lung cancer [3] [5] [6].
  • Synergistic Combinations: Strong synergy has been observed when this compound is combined with:
    • Genotoxic Chemotherapies like cisplatin and etoposide [5].
    • PARP Inhibitors such as olaparib [5].
    • Radiotherapy [5].
  • Emerging Research Applications: Recent studies have also explored the use of this compound as a chemical probe to investigate the ubiquitin system in non-mammalian models, such as the parasite Toxoplasma gondii, highlighting its utility as a fundamental research tool [7].

Detailed Experimental Protocol

The protocol below, adapted from cited literature, outlines a standard method for assessing the effects of this compound on ubiquitin conjugation in cell cultures [1] [2].

Objective: To evaluate the dose- and time-dependent effects of this compound on cellular ubiquitin conjugates and downstream signaling proteins.

Materials:

  • Cell Lines: HCT-116 (colorectal carcinoma) or other cancer cell lines of interest.
  • Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final working concentrations (e.g., 0.01, 0.10, 1.00 μM). Maintain a DMSO control (e.g., 0.1%).
  • Key Reagents: RIPA lysis buffer, protease inhibitors, antibodies for Western blot (e.g., anti-ubiquitin, anti-polyubiquitin, anti-cleaved PARP, anti-c-Myc).

Method:

  • Cell Culture: Maintain cells in log-phase growth in appropriate medium (e.g., McCoy's 5A for HCT-116) supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 incubator.
  • Plating and Treatment: Seed cells in 6-well culture dishes. The following day, treat the cells with either DMSO vehicle or the desired concentrations of this compound.
  • Time-Course Experiment: Incubate cells with this compound for varying time points (e.g., 1, 2, 4, 8, 16, and 24 hours).
  • Cell Lysis and Analysis: After treatment, wash cells with PBS and lyse using RIPA buffer. Clarify the lysates by centrifugation.
  • Detection: Analyze the lysates by Western blotting.
    • Probe for a reduction in polyubiquitin chains and mono-ubiquitylated histone H2B as direct evidence of UAE inhibition.
    • Monitor for the accumulation of short-lived proteins like c-Myc and MCL1.
    • Assess markers of apoptosis, such as the appearance of cleaved PARP.

Clinical Development Status

According to the most recent data, the clinical development of this compound has seen limited advancement.

  • Status: A Phase I clinical trial (NCT02045095) for advanced solid tumors, sponsored by Takeda, was terminated [2]. Another listed trial (NCT03816319) for myeloid malignancies was not yet recruiting as of the latest update [2].
  • Latest Information: As of January 2025, AdisInsight reports "no recent reports of development identified" for this compound in its listed indications, including solid tumors and acute myeloid leukemia [8].

References

UBA1 enzyme ubiquitin cascade initiation

Author: Smolecule Technical Support Team. Date: February 2026

The Ubiquitin Cascade Initiated by UBA1

UBA1 sits at the apex of the ubiquitin-proteasome system. The initiation of the ubiquitin cascade by UBA1 involves a highly coordinated, multi-step process that prepares ubiquitin for its final attachment to a target protein. Below is a visual summary of this pathway.

UBA1_Cascade ATP ATP Step1 Step 1: Ubiquitin Adenylation ATP->Step1 Ubiquitin Ubiquitin Ubiquitin->Step1 E2 E2 Step3 Step 3: E2 Charging (Transthiolation) E2->Step3 Step2 Step 2: Thioester Formation Step1->Step2 Step2->Step3

UBA1 activates ubiquitin in a three-step ATP-dependent process, ultimately transferring it to an E2 conjugating enzyme.

The core mechanism can be broken down into three key steps:

  • Step 1: Ubiquitin Adenylation. UBA1 binds to ubiquitin and ATP in its adenylation domain. It catalyzes the acyl-adenylation of the C-terminus of ubiquitin, forming ubiquitin-adenylate (Ub-AMP) and releasing pyrophosphate (PPi) [1] [2].
  • Step 2: Thioester Formation. The adenylated ubiquitin is then attacked by the catalytic cysteine residue within UBA1's active site. This results in a high-energy thioester bond between UBA1 and the C-terminal glycine of ubiquitin, forming the UBA1~Ub thioester complex (where ~ denotes a thioester bond) [1] [2].
  • Step 3: E2 Charging (Transthiolation). UBA1~Ub subsequently engages one of about 40 E2 conjugating enzymes. The activated ubiquitin is transferred from UBA1 to the catalytic cysteine of the E2, forming an E2~Ub thioester. This step is facilitated by the Ubiquitin-Fold Domain (UFD) of UBA1, which helps recruit the specific E2 [1] [3]. The charged E2 then dissociates to collaborate with an E3 ligase for the final substrate modification.

Experimental Techniques for Studying UBA1 Function

To dissect the intricate functions of UBA1, researchers employ a range of biochemical, cellular, and structural techniques.

Method Category Specific Technique Application in UBA1 Research
Biochemical Assays In vitro Ubiquitination Assay Reconstitutes cascade with purified E1, E2, E3, ubiquitin, ATP to monitor formation of polyubiquitin chains [4].
Surface Plasmon Resonance (SPR) Measures real-time kinetics of binding between UBA1 and E2 enzymes or small-molecule inhibitors/enhancers [3].
Mass Spectrometry (MS) Identifies post-translational modifications; cross-linking MS (XL-MS) maps interfaces in E1-E2-E3 complexes [5].
Cellular & Molecular Biology Co-immunoprecipitation (Co-IP) Validates physical interaction between UBA1 and partner E2s in a cellular context [3].
Cellular Thermal Shift Assay (CETSA) Confirms direct binding of a drug (e.g., Auranofin) to UBA1 in cells by measuring thermal stability [3].
Genetic Engineering (CRISPR/Cas9) Creates isogenic cell models to study disease mutations (e.g., UBA1M41V in VEXAS) [6].
Drug Discovery shRNA Knockdown Assesses cellular dependency on specific E1 enzymes (UBA1, UBA6) to reveal therapeutic vulnerabilities [6].
Competitive Proliferation/Colony Formation Tests selective toxicity of inhibitors (e.g., TAK-243, phytic acid) on mutant vs. wild-type cells [6].

UBA1 Dysfunction in Human Disease

UBA1 is essential for viability, and its dysregulation is a direct cause of several human diseases. Research has revealed that different classes of mutations lead to distinct pathologies through shared and unique molecular mechanisms.

Disease Mutation Type Key Molecular Consequence Proposed Therapeutic Strategies
VEXAS Syndrome [6] [7] [8] Somatic, primarily at M41 (e.g., M41T, M41V) and other residues. M41 mutations cause isoform switch (loss of UBA1b, gain of impaired UBA1c). Other mutations create a "bottleneck" in ubiquitin transfer to E2s. UBA6 inhibition (Phytic acid) [6]; Hypomethylating agents; Allogeneic stem cell transplant [8].
Spinal Muscular Atrophy (SMA) [1] [7] Germline, hemizygous missense mutations. Mutations render UBA1 thermolabile, reducing its stability and activity, without an E2 charging defect. AAV9-mediated UBA1 gene therapy to systemically restore UBA1 levels [3].
Lung Cancer in Never-Smokers (LCINS) [7] Somatic, heterozygous frameshift, nonsense, and missense. Mutations are heterogeneous, falling into both the "E2 charging bottleneck" and "thermolabile" classes. E1 enzyme inhibition (this compound) [6].
Neurodegenerative Diseases (e.g., Huntington's) [1] Not direct mutation; UBA1 expression decreases over time. Contributes to disruption of protein homeostasis, leading to accumulation of toxic proteins. UBA1 enhancement (e.g., Auranofin) to boost ubiquitination and protein clearance [3].

Research Tools and Therapeutic Targeting

The central role of UBA1 makes it a compelling target for therapeutic intervention. Strategies are emerging to both inhibit and enhance its function.

  • UBA1 Inhibition: The small molecule This compound (also known as MLN7243) is a specific UBA1 inhibitor that has been used in preclinical models to suppress the growth of cells harboring UBA1 mutations, showing potential for treating hematologic malignancies [6].
  • UBA1 Enhancement: Auranofin, an FDA-approved drug for rheumatoid arthritis, was recently identified as the first known UBA1 enhancer. It covalently binds to Cys1039 in the UFD domain of UBA1, stabilizing its interaction with E2s and facilitating ubiquitin transfer, thereby increasing global ubiquitination [3] [5].
  • Advanced Research Tools: Protein engineering has created a modular UBA1 variant (Uba1-VHH05) where the native UFD is replaced with a nanobody. This allows researchers to re-route ubiquitin loading to specific, user-defined E2s that are fused to the nanobody's epitope, enabling precise dissection of E2-specific functions [4].

References

how does TAK-243 induce proteotoxic stress

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Action

TAK-243 is a potent, mechanism-based, first-in-class inhibitor of the ubiquitin-activating enzyme (UAE or UBA1) [1] [2] [3]. The table below outlines its primary biochemical targets and immediate cellular consequences.

Target / Parameter Effect of this compound Experimental Context (Assay Type)
UBA1 (UAE) Inhibition (IC₅₀) 1 nM [2] [3] UBCH10 E2 thioester cell-free assay [3]
Global Ubiquitin Conjugation Depletion of polyubiquitin chains and monoubiquitinated proteins (e.g., histone H2B) [1] [4] [3] Western blot in HCT-116 and WSU-DLCL2 cells [3]
Short-Lived Protein Stabilization Accumulation of proteins like c-Jun, c-Myc, MCL1, and p53 [3] Western blot in HCT-116 cells [3]
Selectivity over related E1 enzymes >1,000-fold selective for UBA1 over ATG7; also inhibits UBA6 (IC₅₀ = 7 nM) [3] Panel of enzymatic assays [3]

The inhibition of UBA1 by this compound prevents the initial, ATP-dependent activation of ubiquitin. This halts the subsequent cascade of ubiquitin transfer to E2 conjugating enzymes and E3 ligases, thereby blocking the ubiquitination of a vast array of cellular substrates [1] [3]. The disruption of this system has two major proteotoxic consequences:

  • Impairment of Protein Degradation: The ubiquitin-proteasome system (UPS) is the primary pathway for the controlled degradation of damaged, misfolded, and short-lived regulatory proteins. Its inhibition leads to the rapid accumulation of these proteins, causing proteotoxic stress [1].
  • Disruption of Protein Homeostasis: Many cellular processes, including DNA damage repair and cell cycle progression, are critically dependent on precise ubiquitin signaling. This compound disrupts these pathways, further contributing to cellular stress and death [1].

Downstream Signaling Pathways and Cellular Consequences

The accumulation of misfolded proteins from UBA1 inhibition severely stresses the endoplasmic reticulum (ER), leading to the activation of the Unfolded Protein Response (UPR) [5] [6] [4]. The following diagram illustrates the key signaling pathways involved.

gallery TAK243 This compound UBA1 UBA1 Inhibition TAK243->UBA1 Ubq Global Ubiquitin Conjugation Blocked UBA1->Ubq Misfolded Accumulation of Misfolded Proteins & Proteotoxic Stress Ubq->Misfolded ER_Stress Endoplasmic Reticulum (ER) Stress Misfolded->ER_Stress PERK_Branch PERK Pathway ER_Stress->PERK_Branch IRE1_Branch IRE1α Pathway ER_Stress->IRE1_Branch pEIF2a eIF2α Phosphorylation PERK_Branch->pEIF2a ATF4 ATF4 Expression pEIF2a->ATF4 CHOP CHOP ATF4->CHOP Apoptosis Apoptosis Induction (e.g., PARP Cleavage) CHOP->Apoptosis XBP1s XBP1 Splicing (XBP1s) IRE1_Branch->XBP1s XBP1s->Apoptosis

Key signaling pathways of this compound-induced proteotoxic stress and apoptosis.

The sustained and overwhelming UPR activation depicted in the diagram drives the cell toward apoptosis. The following table summarizes the key experimental findings related to these terminal outcomes.

Observed Phenotype Experimental Evidence Relevant Assays
Apoptosis Induction Increased cleavage of PARP and caspases 3/7; altered Bax/Bcl-2 ratio [6]. Western blot, caspase activity assay [6].
Cell Cycle Arrest Accumulation of cells in the G2/M phase [6]. Flow cytometry [6].
DNA Replication Inhibition Suppression of replication fork progression and new origin firing; mediated by claspin and CHK1 activation [5] [4]. Molecular combing (DNA fiber assay), EdU incorporation, immunofluorescence [4].
Synergy with GRP78 Inhibition Enhanced cytotoxicity and UPR activation when combined with GRP78 inhibitor HA15 in glioblastoma models [6]. Cell viability (CCK-8), clonogenic assay, western blot in U87/LN229 cells [6].

Experimental Protocols for Key Assays

To investigate this compound-induced proteotoxic stress, several key experimental methodologies from the search results can be employed.

  • Molecular Combing (DNA Fiber Assay) for Replication Stress: Used to profile replication forks [4]. Cells are sequentially labeled with two thymidine analogs (e.g., CIdU and IdU). After drug treatment, DNA is stretched on coverslips, and the labeled tracts are immuno-stained. The length of the tracts is measured to calculate fork elongation speed, and the pattern of labeling is analyzed to assess new origin firing [4].

  • EdU Incorporation Assay for Cell Proliferation/DNA Synthesis: Measures active DNA synthesis [4]. Cells are treated with this compound and then incubated with EdU (5-ethynyl-2’-deoxyuridine) for 30 minutes before harvesting. The incorporated EdU is detected via a click-iT reaction with a fluorescent dye and analyzed by flow cytometry or fluorescence microscopy [4].

  • Analysis of UPR and Apoptosis by Western Blot: A standard method to detect changes in key signaling proteins [6] [4]. Cells are lysed, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies. Key targets include:

    • UPR Markers: p-PERK, p-eIF2α, ATF4, CHOP, p-IRE1α, XBP1s, ATF6 [6] [4].
    • ER Stress Marker: GRP78 [6].
    • Apoptosis Markers: Cleaved PARP, cleaved caspases, Bax, Bcl-2 [6].

Biomarker and Therapeutic Insights

Research has identified specific biomarkers and potential combination therapies that could enhance the efficacy of this compound.

  • SLFN11 as a Biomarker: The absence of the SLFN11 protein, which occurs in about 50% of cancers, sensitizes cells to this compound [5] [4]. SLFN11-deficient cells exhibit heightened basal levels of global protein ubiquitylation, ER stress, and UPR. This compound further exacerbates this stress, leading to preferential cytotoxicity, suggesting SLFN11 status could be a valuable predictive biomarker for patient selection [5] [4].

  • Overcoming Intrinsic Resistance: Some cancer cells, particularly in glioblastoma, show intrinsic resistance to this compound. Combining this compound with HA15, an inhibitor of the ER chaperone GRP78, synergistically enhances UPR activation and induces robust apoptosis, providing a promising combination strategy to overcome resistance [6].

References

TAK-243 DNA damage response induction

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of DNA Damage Induction

TAK-243 inhibits UBA1 (Ubiquitin-Activating Enzyme 1), the primary E1 enzyme that initiates protein ubiquitination [1] [2]. This disruption has a direct and critical consequence for genomic integrity, as detailed in the table below.

Mechanism Key Experimental Evidence Functional Outcome
Inhibition of global ubiquitination: Prevents the tagging of proteins with ubiquitin, a critical signal for various cellular processes [1]. Reductions in both poly-ubiquitylation and H2A mono-ubiquitylation were observed [1]. Disruption of DNA damage repair pathways, particularly non-homologous end joining (NHEJ) [3].
Induction of DNA Double-Strand Breaks (DSBs): Impairment of DNA repair machinery leads to the accumulation of damaged DNA [3]. Increased phosphorylation of histone H2AX (γH2AX), a marker of DNA DSBs [1] [3]. Activation of DNA damage response and apoptotic cell death [1].
Induction of Proteotoxic Stress: Accumulation of misfolded or damaged proteins due to impaired degradation [2]. Upregulation of ER stress markers (ATF4, CHOP) and initiation of the Unfolded Protein Response (UPR) [1] [4]. Synergistic enhancement of DNA damage and apoptosis [4].

The relationship between these mechanisms and the resulting DNA damage response can be visualized as a sequential pathway:

G cluster_0 Cellular Consequences TAK243 This compound Administration UBA1 Inhibits UBA1 TAK243->UBA1 Ubiquitination Disrupts Protein Ubiquitination UBA1->Ubiquitination Consequences Cellular Consequences Ubiquitination->Consequences Leads to Proteotoxic Proteotoxic Stress (↑ ATF4, ↑ CHOP) DSB DNA Double-Strand Breaks (↑ γH2AX) Repair Impaired DNA Repair (NHEJ) DDR DNA Damage Response & Apoptosis Proteotoxic->DDR DSB->DDR Repair->DDR

Key Experimental Evidence & Protocols

The following table summarizes the core experimental findings that link this compound to DNA damage response induction.

Experimental Model Key Finding Related to DNA Damage Reference
Acute Myeloid Leukemia (AML) Cells BEND3 knockout dampened this compound-induced γH2AX (DNA damage marker) and PARP cleavage (apoptosis marker) [1]. [1]
Small Cell Lung Cancer (SCLC) Cell Lines This compound impairs the Non-Homologous End Joining (NHEJ) DNA repair pathway and synergizes with DNA-damaging agents (cisplatin, etoposide, olaparib) [3]. [3]
Glioblastoma (GBM) Cells Combination with GRP78 inhibitor (HA15) synergistically enhanced this compound-induced ER stress and apoptosis, activating the PERK/ATF4/CHOP axis [4]. [4]

Core Experimental Protocol: In Vitro Assessment of DNA Damage

  • Cell Viability Assay: Treat cancer cell lines with a concentration range of this compound for 72 hours. Measure viability using assays like CellTiter-Glo (luminescence-based, measures ATP) or MTS [2] [3].
  • Immunoblotting (Western Blot): Analyze protein expression in treated vs. untreated cells. Key markers include:
    • DNA Damage: γH2AX (phosphorylated histone H2AX)
    • Apoptosis: Cleaved PARP
    • Proteotoxic/ER Stress: ATF4, CHOP [1] [4]
  • Cellular Thermal Shift Assay (CETSA): Confirm target engagement by demonstrating that this compound binding stabilizes UBA1 protein against thermal denaturation [1].
  • Synergy Testing: Co-treat cells with this compound and other agents (e.g., chemotherapeutics, PARP inhibitors). Analyze combination effects using software like SynergyFinder to calculate Combination Index (CI) [2] [3].

Biomarkers and Resistance Mechanisms

Research has identified factors that influence cancer cell sensitivity to this compound, which are crucial for predicting treatment response.

Factor Role in this compound Sensitivity/Resistance Potential Clinical Utility
BEND3 Knockout confers resistance by upregulating the drug efflux pump BCRP (ABCG2), reducing intracellular this compound levels [1]. A potential biomarker for intrinsic resistance.
BCRP (ABCG2) High expression reduces intracellular this compound accumulation, leading to resistance. Chemical inhibition of BCRP can re-sensitize cells [1]. Predictive biomarker and a potential combination target.
SLFN11 Inactivation sensitizes cancer cells to this compound by inducing proteotoxic stress, though it is not absolutely required for activity [2] [5]. A potential biomarker for enhanced sensitivity.

The interplay between this compound, intrinsic resistance, and a strategy to overcome it is shown below:

G TAK243 This compound Resistance Intrinsic Resistance Efflux Drug Efflux TAK243->Efflux Substrate BEND3 Loss of BEND3 function Resistance->BEND3 BCRP ↑ BCRP/ABCG2 Expression BEND3->BCRP BCRP->Efflux Solution Strategy to Overcome Inhibit BCRP Inhibition Solution->Inhibit Inhibit->Efflux Blocks Sensitized Restored this compound Sensitivity Inhibit->Sensitized

References

TAK-243 endoplasmic reticulum ER stress mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of TAK-243-Induced ER Stress

This compound is a first-in-class, small-molecule inhibitor of the ubiquitin-activating enzyme (UAE, also known as UBA1) [1] [2]. UBA1 is the primary E1 enzyme that initiates the ubiquitination cascade, which tags proteins for degradation by the proteasome [3] [4]. The core mechanism of this compound-induced ER stress is visualized in the diagram below.

G TAK243 This compound UBA1 UBA1 (E1 Enzyme) TAK243->UBA1 Inhibits Ubiquitination Protein Ubiquitination UBA1->Ubiquitination Disrupts Proteasome Proteasomal Degradation Ubiquitination->Proteasome Impairs MisfoldedProteins Accumulation of Misfolded Proteins Proteasome->MisfoldedProteins Leads to ERStress ER Stress MisfoldedProteins->ERStress UPR Unfolded Protein Response (UPR) ERStress->UPR PERK PERK Pathway UPR->PERK IRE1 IRE1α Pathway UPR->IRE1 ATF4 ATF4 PERK->ATF4 XBP1s XBP1s IRE1->XBP1s CHOP CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis XBP1s->Apoptosis

Overview of this compound mechanism from UBA1 inhibition to ER stress and apoptosis.

  • Inhibition of Ubiquitin Activation: this compound binds to the ATP-binding site of UBA1, forming a this compound-ubiquitin adduct that blocks the enzyme's ability to activate ubiquitin [1] [2]. This initial step shuts down the entire UPS [4].
  • Accumulation of Misfolded Proteins and ER Stress: The inhibition of UPS prevents the clearance of short-lived and misfolded proteins, many of which originate from the ER [3] [2]. This accumulation disrupts ER proteostasis, inducing severe ER stress [3] [4].
  • Activation of the Unfolded Protein Response (UPR): ER stress triggers the UPR. Research shows this compound robustly activates two of the three primary UPR signaling axes [3]:
    • PERK/ATF4/CHOP Axis: PERK kinase is activated, leading to phosphorylation of eIF2α and subsequent translation of the transcription factor ATF4. ATF4 upregulates the pro-apoptotic factor CHOP [3].
    • IRE1α/XBP1 Axis: IRE1α is activated, catalyzing the unconventional splicing of XBP1 mRNA to produce the active transcription factor XBP1s [3].
  • Induction of Apoptosis: The synergistic overactivation of these UPR pathways, particularly the elevated CHOP, tips the cellular balance toward apoptosis. This is executed through the mitochondrial pathway (increased Bax, decreased Bcl-2) and the activation of caspase cascades and PARP cleavage [3].

Quantitative Anticancer Activity and Experimental Evidence

This compound exhibits potent antitumor activity. The table below summarizes key quantitative findings from preclinical studies.

Cancer Model Experimental Setup Key Quantitative Findings Citation

| Glioblastoma (GBM) | In vitro: 5 GBM cell lines (U87, LN229, etc.) In vivo: Intracranial xenograft mice | IC₅₀: Varied across cell lines; U87 & LN229 most resistant. Combination (this compound+HA15): CI <1, synergistic cell death. In vivo: Combo significantly inhibited tumor growth & extended survival. | [3] | | Adrenocortical Carcinoma (ACC) | In vitro: ACC cell lines (H295R, CU-ACC1, CU-ACC2) In vivo: Mouse xenografts & patient-derived organoids | Potency: Identified as one of most potent in drug screen. Combination: Synergistic/additive with BCL2 inhibitors (Venetoclax). In vivo: Combo with Venetoclax confirmed tumor suppression. | [4] | | Broad Anticancer Activity | In vitro: Various cancer cell lines | IC₅₀ Range: 0.006 to 1.31 μM for anti-proliferative activity. | [2] | | Biochemical Potency | In vitro enzymatic assays | IC₅₀: 1 ± 0.2 nM (UBA1, E2 transthiolation assay). Kd: >0.75 nM (UBA1, PPiX assay). | [1] |

Combination Therapy Strategies to Overcome Resistance

Single-agent this compound faces challenges like variable sensitivity and intrinsic resistance [3] [4]. Combination strategies have shown promise in preclinical models.

Combination Partner Target/Mechanism Observed Effect & Proposed Rationale Citation

| HA15 | GRP78 / ER stress regulator | Effect: Synergistically sensitized resistant GBM cells. Rationale: GRP78 blockade prevents protective UPR attenuation, leading to synergistic overactivation of PERK/ATF4 and IRE1α/XBP1 axes. | [3] | | Venetoclax/Navitoclax | BCL-2 / BCL-2 (Apoptosis regulators) | Effect: Highly synergistic in ACC models, including patient-derived organoids and xenografts. Rationale: this compound increases pro-apoptotic proteins (e.g., Bax), tilting the balance toward apoptosis; BCL-2 inhibitors release the final brake. | [4] | | Current ACC Therapies (e.g., Mitotane, Etoposide) | Various (e.g., DNA damage, ER stress) | Effect: Synergistic or additive effects. Rationale: Mitotane itself induces ER stress; combination with this compound enhances proteotoxic stress. | [4] |

The diagram below illustrates how combination therapies enhance this compound's apoptotic effects.

G cluster_TAK243 This compound Treatment cluster_Combos Combination Partners TAK243 TAK243 UPR UPR Overactivation TAK243->UPR ProApoptotic ↑ Pro-apoptotic signals (e.g., CHOP, Bax) UPR->ProApoptotic Apoptosis Apoptosis ProApoptotic->Apoptosis HA15 HA15 (GRP78 Inhibitor) HA15->UPR Potentiates BCL2i BCL-2 Inhibitors (Venetoclax) SurvivalSignals Pro-survival Signals (e.g., BCL-2) BCL2i->SurvivalSignals Blocks SurvivalSignals->Apoptosis Inhibits

Mechanism of this compound combination therapies enhancing apoptosis.

Key Experimental Protocols for Assessing this compound Effects

For researchers aiming to validate the mechanism of this compound, here are summaries of key methodologies from the cited literature.

  • Cell Viability and Proliferation Assays

    • Purpose: Determine IC₅₀ values and assess combinatorial synergy.
    • Protocol: Use assays like CellTiter-Glo (luminescent, measures ATP) or CCK-8 (colorimetric) 72 hours post-TAK-243 treatment [3] [4]. For synergy, use the Chou-Talalay method to calculate a Combination Index (CI) where CI <1 indicates synergy [3].
    • Proliferation Measurement: EdU incorporation assay to detect actively replicating DNA. Clonogenic assay to assess long-term proliferation and colony-forming ability [3].
  • Analysis of Apoptosis and Cell Cycle

    • Purpose: Quantify cell death and cell cycle distribution.
    • Protocol: Use flow cytometry with Annexin V/PI staining to detect apoptotic cells [3]. For cell cycle, analyze fixed, PI-stained cells to determine DNA content and identify G1, S, and G2/M phase populations [3].
  • Western Blotting for Mechanistic Insight

    • Purpose: Evaluate UPR activation and apoptosis execution.
    • Key Targets:
      • UPR Markers: p-PERK, p-eIF2α, ATF4, CHOP, p-IRE1α, XBP1s, GRP78 [3].
      • Apoptosis Markers: Cleaved PARP, Cleaved Caspase-3, Bax, Bcl-2 [3].
      • Ubiquitination: Global ubiquitination levels to confirm UAE inhibition [4].
  • In Vivo Efficacy Studies

    • Purpose: Evaluate antitumor activity and survival benefit in vivo.
    • Protocol: Establish subcutaneous or orthotopic (e.g., intracranial) xenograft models. Administer this compound intravenously or subcutaneously at or near the maximum tolerated dose. Monitor tumor volume and animal survival [3] [4] [2].

References

TAK-243 Preclinical Efficacy in Cancer Models

Author: Smolecule Technical Support Team. Date: February 2026

Cancer Model Key Findings (Monotherapy) EC50 / Efficacy Combination Synergy Key Mechanisms & Biomarkers
Small Cell Lung Cancer (SCLC) [1] [2] Potent activity across a large panel of cell lines. Median EC50: 15.8 nmol/L (Range: 10.2 - 367.3 nmol/L) [1] Cisplatin/Etoposide, Olaparib, Radiotherapy [1] Sensitivity linked to cell cycle, DNA damage repair genes. Resistance linked to cellular respiration/translation [1].
Adrenocortical Carcinoma (ACC) [3] One of the most potent compounds identified in a drug screen. Potent activity in cell lines and patient-derived organoids [3]. Mitotane, Etoposide, Cisplatin, BCL2 inhibitors (Venetoclax, Navitoclax) [3] Induces ubiquitin conjugate depletion, UPR, and apoptosis. Effluxed by MDR1 pump; activity is SLFN11-independent [3].
Acute Myeloid Leukemia (AML) & Other Cancers [4] Causes death of cancer cells and antitumor activity in xenograft models. Antiproliferative activity in various human cancer models [4]. Not Specified Depletes cellular ubiquitin conjugates, induces proteotoxic stress, impairs cell cycle and DNA damage repair [4].

Mechanism of Action and Experimental Evidence

TAK-243 is a first-in-class, small-molecule inhibitor of the Ubiquitin-Activating Enzyme (UAE or UBA1), which is the primary E1 enzyme in the ubiquitin-proteasome system (UPS) [4] [1]. Its mechanism and key experimental findings are detailed below.

Mechanism of Action
  • Direct Target: this compound is a mechanism-based inhibitor that forms a covalent adduct with the UBA1-ubiquitin complex, preventing the initial step of ubiquitin activation [3] [1].
  • Cellular Consequences: This inhibition leads to:
    • Depletion of cellular ubiquitin conjugates [4].
    • Accumulation of misfolded proteins, triggering proteotoxic stress [3].
    • Induction of the Unfolded Protein Response (UPR) and Endoplasmic Reticulum (ER) stress [3].
    • Impairment of key cellular processes like cell cycle progression and DNA damage repair [4].
    • Ultimately, these effects lead to the induction of apoptosis (programmed cell death) [3].

The following diagram illustrates the core mechanism of this compound action.

G Ub Ubiquitin (Ub) E1 UBA1 (E1 Enzyme) Ub->E1  Activation Adduct This compound-Ub Adduct E1->Adduct  this compound Binding UPS Ubiquitin-Proteasome System (UPS) Disruption Adduct->UPS  Inhibits Apoptosis Apoptosis (Cell Death) UPS->Apoptosis  Leads to

Diagram of this compound's core mechanism, showing its inhibition of UBA1 leading to UPS disruption and cell death.

Key Experimental Protocols

The preclinical data is generated through standardized, high-throughput methodologies.

  • Cell Viability Assays (e.g., CellTiter-Glo): Used to determine the half-maximal effective concentration (EC50) and assess the compound's potency.
    • Protocol: Cells are seeded in multi-well plates (384 or 1,536-well format) and treated with a range of this compound concentrations. After an incubation period (typically 72 hours), a luminescent viability reagent is added. The emitted light, proportional to the amount of ATP present and thus the number of viable cells, is measured to generate dose-response curves [3] [1].
  • Matrix Combination Screening: Used to identify synergistic drug interactions.
    • Protocol: Cells are treated with this compound and another drug (e.g., cisplatin, etoposide, venetoclax) in a checkerboard pattern across a range of concentrations for each. Cell viability is measured, and synergy is quantified using software like SynergyFinder, which calculates scores (e.g., ZIP, Bliss) to determine if the combined effect is greater than additive [3].
  • In Vivo Xenograft/PDX Models: Used to evaluate efficacy in a living organism.
    • Protocol: Immunodeficient mice are implanted with human cancer cell lines (xenografts) or patient-derived tumor tissues (PDX). Mice are then treated with this compound (or vehicle control), typically via intravenous or intraperitoneal injection. Tumor volume and animal body weight are monitored over time to assess antitumor activity and tolerability [3] [1].

Research Implications and Future Directions

The collective preclinical evidence positions this compound as a promising therapeutic strategy, particularly for aggressive cancers with limited treatment options like SCLC and ACC [3] [1]. The observed synergy with standard-of-care genotoxic therapies (chemotherapy, radiation) and targeted agents (BCL2, PARP inhibitors) provides a strong rationale for combination strategies in clinical trials [3] [1]. Future work will focus on validating the candidate biomarker genes in clinical settings.

References

Experimental Protocols for Studying the Mechanism

Author: Smolecule Technical Support Team. Date: February 2026

To validate the mechanism of action of TAK-243 and its cellular effects, researchers employ several key experimental methodologies.

E1-E2 Transthioesterification Assay

This in vitro biochemical assay directly tests the inhibition of UAE enzymatic activity.

  • Purpose: To demonstrate that this compound blocks the transfer of ubiquitin from E1 to an E2 enzyme [1].
  • Procedure:
    • Incubation: Purified E1 enzyme (UBA1), ubiquitin, ATP, and an E2 enzyme (e.g., UbcH5a) are incubated together.
    • Reaction: In a functioning system, E1 activates ubiquitin and forms a thioester bond, then transfers the ubiquitin to the catalytic cysteine of the E2, forming an E2~Ub thioester.
    • Detection: The reaction products are analyzed by non-reducing SDS-PAGE, which preserves thioester bonds. The E2~Ub conjugate is visualized by Western blot using an anti-ubiquitin antibody. Inhibition by this compound is shown by a dose-dependent decrease in E2~Ub formation [1].
Assessing Downstream Cellular Consequences

The following methods are used to confirm the cellular impact of UAE inhibition.

  • Immunoblotting for Ubiquitin Conjugates:
    • Purpose: To confirm the depletion of cellular ubiquitin conjugates, a primary effect of this compound [2].
    • Protocol: Cells treated with this compound are lysed, and proteins are separated by SDS-PAGE. A Western blot with an anti-ubiquitin antibody shows a characteristic smearing pattern. Successful UAE inhibition results in a clear reduction of this high-molecular-weight smearing, indicating a global loss of ubiquitinated proteins [2].
  • Cell Viability Assays:
    • Purpose: To determine the cytotoxic effect of this compound on cancer cell lines [3] [4].
    • Protocol (CellTiter-Glo): Cells are seeded in 384-well plates, treated with a range of this compound concentrations for 72-96 hours. CellTiter-Glo reagent is added, which measures ATP levels as a proxy for metabolically active cells. Luminescence is read, and dose-response curves are generated to calculate half-maximal effective concentration (EC₅₀) values [3].
  • Analysis of Apoptosis and DNA Damage:
    • Purpose: To investigate mechanisms of this compound-induced cell death.
    • Protocol: Flow cytometry is a standard technique used. For apoptosis, cells are stained with Annexin V and propidium iodide. For DNA damage response, immunoblotting or immunofluorescence for markers like γH2AX is performed [2] [4].

Quantitative Data on this compound Potency

This compound demonstrates potent anti-proliferative activity across a wide range of cancer types, as shown in the table below.

Cancer Type Model System Potency (EC₅₀ / IC₅₀) Citation
Small Cell Lung Cancer (SCLC) 26 Cell Lines Median EC₅₀: 15.8 nmol/L (Range: 10.2 - 367.3 nmol/L) [4]
Adrenocortical Carcinoma (ACC) Cell Lines (CU-ACC1, CU-ACC2, NCI-H295R) Potent activity in quantitative high-throughput screening [3]
Broad Preclinical Activity Various human cancer models (AML, lymphoma, myeloma, solid tumors) Antitumor activity at tolerated doses in xenograft models [3] [2]

Visualizing the Mechanism and Cellular Impact

The following diagram illustrates the formation of the this compound-ubiquitin adduct and the resulting cellular consequences that lead to cancer cell death.

G cluster_normal Normal Ubiquitination cluster_inhibition This compound Inhibition Mechanism ATP1 ATP E1_Ub_AMP E1:Ub-AMP Intermediate ATP1->E1_Ub_AMP Adenylation Ub1 Ubiquitin (Ub) Ub1->E1_Ub_AMP E1 E1 Enzyme (UBA1) E1->E1_Ub_AMP E1_Ub E1~Ub Thioester E1_Ub_AMP->E1_Ub Thioester Formation E2_Ub E2~Ub Thioester E1_Ub->E2_Ub E2 Transfer Substrate Ubiquitinated Substrate E2_Ub->Substrate E3-mediated Conjugation TAK243 This compound Adduct Trapped This compound-Ub Adduct TAK243->Adduct Binds E1 Active Site ATP2 ATP E1_Ub_AMP2 E1:Ub-AMP Intermediate ATP2->E1_Ub_AMP2 Adenylation Ub2 Ubiquitin (Ub) Ub2->E1_Ub_AMP2 E1_2 E1 Enzyme (UBA1) E1_2->E1_Ub_AMP2 E1_Ub_AMP2->Adduct Nucleophilic Attack by this compound Block Blocked Ubiquitin Transfer to E2 Enzymes Adduct->Block Depletion Depletion of Ubiquitin Conjugates Block->Depletion UPR Activation of Unfolded Protein Response (UPR) Depletion->UPR DDR Impaired DNA Damage Repair (DDR) Depletion->DDR Apoptosis Cell Death (Apoptosis) UPR->Apoptosis DDR->Apoptosis

This compound represents a promising therapeutic strategy that moves upstream in the ubiquitin-proteasome pathway by targeting its initiating enzyme. Its well-elucidated mechanism of forming a covalent adduct with ubiquitin differentiates it from proteasome inhibitors and provides a strong rationale for its continued investigation in clinical trials for various cancers [3] [2] [4].

References

Molecular Mechanisms of Apoptosis Induction

Author: Smolecule Technical Support Team. Date: February 2026

TAK-243 promotes cell death through several interconnected mechanisms:

  • Inhibition of Protein Ubiquitination: this compound forms a covalent adduct with ubiquitin, irreversibly inhibiting the UAE (UBA1) [1]. This blockade prevents the initiation of the ubiquitination cascade, leading to a marked decrease in global protein ubiquitination [2] [3].
  • Activation of the Unfolded Protein Response (UPR) and ER Stress: The accumulation of non-ubiquitinated proteins disrupts proteostasis, causing proteotoxic stress. This strongly activates all three arms of the UPR: PERK/ATF4, IRE1α/XBP1, and ATF6 [4] [3]. Severe or prolonged ER stress commits cells to apoptosis.
  • Induction of Mitochondrial Apoptosis: ER stress and stabilization of pro-apoptotic proteins lead to the activation of executioner caspases. Studies show this compound treatment increases the expression of Bax, decreases Bcl-2, and cleaves PARP, confirming the engagement of the intrinsic apoptotic pathway [4].

The following diagram illustrates the core signaling pathway through which this compound induces apoptosis:

G TAK243 This compound UAE Ubiquitin-Activating Enzyme (UAE/UBA1) TAK243->UAE Ubiquitin Ubiquitin Charging UAE->Ubiquitin UPS Ubiquitin-Proteasome System (UPS) Disruption Ubiquitin->UPS ProteinAcc Accumulation of Unfolded/Misfolded Proteins UPS->ProteinAcc ER_Stress Endoplasmic Reticulum (ER) Stress ProteinAcc->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR PERK PERK/ATF4/CHOP UPR->PERK IRE1 IRE1α/XBP1 UPR->IRE1 ATF6 ATF6 UPR->ATF6 Caspase Caspase-3/7, PARP Cleavage PERK->Caspase Activates IRE1->Caspase Activates ATF6->Caspase Activates Apoptosis APOPTOSIS Caspase->Apoptosis

Anticancer Efficacy and Synergy Data

Table 1: Single-Agent Activity of this compound Across Preclinical Cancer Models
Cancer Type Model System Key Findings / Apoptotic Effect Reference
Adrenocortical Carcinoma (ACC) Cell lines (CU-ACC1, CU-ACC2, NCI-H295R), Patient-derived organoids, Mouse xenografts Potent activity; induced apoptosis; activation of UPR. [2] [1]
Multiple Myeloma Cell lines (MM1.S, etc.), Primary patient cells, Mouse xenografts Overcame resistance to bortezomib/carfilzomib; induced UPR and caspase activation. [3]
Glioblastoma (GBM) Cell lines (U87, LN229), Intracranial mouse model Induced ER stress; efficacy potentiated by GRP78 inhibition (HA15). [4]
Acute Myeloid Leukemia Cell line models Induced apoptosis; sensitivity regulated by SLFN11. [5]
Table 2: Synergistic Combinations with this compound
Combination Partner Cancer Model Observed Effect Reference
Venetoclax/Navitoclax (BCL2 inhibitors) ACC cell lines, patient-derived organoids, mouse xenografts Highly synergistic tumor suppression. [2] [1]
Standard ACC Therapies (Cisplatin, Etoposide, Mitotane) ACC cell lines Synergistic or additive reduction in cell viability. [2] [1]
HA15 (GRP78 inhibitor) Glioblastoma cell lines, intracranial mouse model Synergistically induced apoptosis, inhibited proliferation, and prolonged survival. [4]
Conventional/Novel Agents (Doxorubicin, Melphalan, Panobinostat) Multiple Myeloma cell lines Strong synergy (Combination Index < 1). [3]

Mechanisms of Resistance and Modulation

A primary mechanism of resistance is drug efflux by the ABCB1 transporter (MDR1/P-glycoprotein). This compound is a substrate of ABCB1 [5]. This leads to:

  • Reduced intracellular accumulation and decreased cytotoxicity in ABCB1-overexpressing cells [5].
  • Resistance can be reversed by pharmacological inhibition or genetic knockout of ABCB1 [5].

Another factor is the chaperone protein GRP78. High GRP78 levels correlate with intrinsic resistance in Glioblastoma cells. Combining this compound with the GRP78 inhibitor HA15 synergistically enhances UPR activation and apoptosis [4].

The diagram below illustrates this resistance mechanism and a strategy to overcome intrinsic resistance:

G TAK243 This compound ABCB1 ABCB1 Transporter TAK243->ABCB1 Substrate of GRP78 GRP78 Chaperone TAK243->GRP78 High Levels Confer Resistance Reduced Drug Efficacy/Resistance ABCB1->Resistance Pumps Drug Out GRP78->Resistance Buffers ER Stress HA15 HA15 (GRP78 Inhibitor) HA15->GRP78 Inhibits Reversal Reversal of Resistance HA15->Reversal ABCB1_Inhib ABCB1 Inhibitor ABCB1_Inhib->ABCB1 Inhibits ABCB1_Inhib->Reversal

Experimental Protocols for Key Assays

Cell Viability and Cytotoxicity (MTT) Assay
  • Purpose: To determine the half-maximal inhibitory concentration (IC50) of this compound.
  • Procedure:
    • Seed cells in 96-well plates (e.g., 5 × 10³ cells/well) and incubate for 24 hours [5].
    • Treat cells with a concentration gradient of this compound for a set period (e.g., 72 hours) [1] [5].
    • Add MTT reagent and incubate to allow formazan crystal formation by metabolically active cells.
    • Dissolve crystals in DMSO and measure the absorbance at 570-750 nm. Viability is normalized to vehicle-treated control cells [5].
Apoptosis Analysis by Flow Cytometry
  • Purpose: To quantify the percentage of cells undergoing apoptosis.
  • Procedure:
    • Treat cells with this compound and appropriate controls.
    • Harvest cells and stain with Annexin V-Pacific Blue (binds to phosphatidylserine on the outer leaflet of apoptotic cells) and a viability dye like TO-PRO-3 (stains dead cells) [3].
    • Analyze samples using a flow cytometer. The population of Annexin V-positive/TO-PRO-3-negative cells indicates early apoptosis, while double-positive cells indicate late apoptosis/necrosis [3].
Caspase Activation Assay
  • Purpose: To detect the activation of key executioner caspases.
  • Procedure:
    • Treat cells with this compound.
    • Incubate with sulforhodamine-labeled caspase inhibitors (e.g., for caspases-3/7) that covalently bind to active enzymes.
    • Analyze by flow cytometry. An increase in fluorescence indicates caspase activation [3]. Alternatively, measure cleavage of downstream substrates like PARP via western blot [4].
Drug Combination Synergy Studies
  • Purpose: To determine if this compound acts synergistically with another drug.
  • Procedure:
    • Treat cells with this compound and the partner drug alone and in combination across a range of concentrations in a matrix format (e.g., 10 x 10) [1].
    • Measure cell viability after 72 hours.
    • Analyze data using software like CalcuSyn. A Combination Index (CI) < 1 indicates synergy, CI = 1 indicates additivity, and CI > 1 indicates antagonism [4] [3].

Future Research and Clinical Implications

This compound represents a promising strategy for cancers with limited treatment options, particularly by targeting the upstream ubiquitin pathway. Future work should focus on:

  • Biomarker Discovery: SLFN11 expression and ABCB1 status are potential biomarkers for predicting response [2] [5].
  • Rational Combinations: The strong synergy with BCL2 inhibitors (e.g., in ACC) and ER stress sensitizers (e.g., in GBM) provides clear rationales for clinical trial design [2] [4].
  • Addressing Resistance: Developing next-generation E1 inhibitors that are not ABCB1 substrates or co-administering with efflux pump inhibitors could broaden efficacy [5].

References

TAK-243 effect on NF-kB pathway

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

The table below summarizes the core molecular mechanism by which TAK-243 inhibits the NF-κB pathway.

Aspect Description
Primary Target Ubiquitin-Activating Enzyme (UAE/UBA1) [1] [2]
Inhibition Potency (IC₅₀) 1 nM in UBCH10 E2 thioester assay [1] [3]
Key Action Forms a covalent adduct with the UBA1-ubiquitin complex, preventing ubiquitin transfer to E2 enzymes [4] [5].
Downstream Effect on Ubiquitination Disrupts all ubiquitin signaling, leading to loss of both degradative (K48-linked) and non-degradative (e.g., K63-linked) polyubiquitin chains, as well as monoubiquitination [1] [2].
Direct Consequence for NF-κB Abrogates activation of the NF-κB pathway by preventing the ubiquitination events essential for IKK complex activation [1] [2] [3].

This disruption of ubiquitination is upstream of the proteasome, differing from drugs like bortezomib. This compound causes a broader disruption of cellular signaling, making it more potent in some contexts [2].

Biological Consequences and Therapeutic Potential

The inhibition of UBA1 and subsequent disruption of NF-κB signaling triggers several biological effects that underpin its therapeutic potential.

Cancer Model Observed Effects of this compound
Diffuse Large B-Cell Lymphoma (DLBCL) Induces ER stress, the Unfolded Protein Response (UPR), and apoptosis; shows superior potency vs. bortezomib; MYC oncogene sensitizes cells [2].
Small Cell Lung Cancer (SCLC) Shows high sensitivity (low nM EC₅₀); synergizes with cisplatin/etoposide, PARP inhibitors, and radiotherapy [5].
Adrenocortical Carcinoma (ACC) Induces UPR and apoptosis; shows synergy with mitotane, etoposide, cisplatin, and BCL2 inhibitors [4].
VEXAS Syndrome Model Myeloid cells with mutated UBA1M41L show heightened sensitivity, leading to selective apoptosis [6].

The following diagram illustrates the signaling pathway affected by this compound and the subsequent cellular outcomes.

G LysosomalDamage Lysosomal Damage (e.g., LLOMe) K63Ub K63-linked Ubiquitin Chain Accumulation LysosomalDamage->K63Ub Cytokines Cytokines (e.g., IL-1, TNF-α) Cytokines->K63Ub IKK IKK Complex (IKKα/IKKβ/NEMO) K63Ub->IKK TAK243 This compound UBA1 UBA1 (E1 Enzyme) TAK243->UBA1 Inhibits UBA1->IKK Blocks Ubiquitin Transfer IkB IκB (Inhibitor of NF-κB) IKK->IkB Phosphorylates NFkB_Inactive NF-κB (p65/p50) Inactive, Cytoplasmic IkB->NFkB_Inactive Degradation NFkB_Active NF-κB (p65/p50) Active, Nuclear NFkB_Inactive->NFkB_Active Nuclear Translocation GeneTranscription Target Gene Transcription (Proliferation, Survival) NFkB_Active->GeneTranscription ER_Stress ER Stress & UPR Apoptosis Apoptosis ER_Stress->Apoptosis DNA_Replication DNA Rereplication Stress DNA_Replication->Apoptosis

This diagram shows how this compound inhibits UBA1, blocking a key upstream activation signal for the IKK complex and NF-κB pathway, leading to cell death through ER stress and DNA damage.

Key Experimental Protocols

For researchers looking to replicate or build upon these findings, here are summaries of key methodologies used in the cited literature.

1. Assessing Cell Viability and Apoptosis (DLBCL Models) [2]

  • Cell Lines: SU-DHL4, SU-DHL10, OCI-LY3, etc.
  • Treatment: Cells treated with varying concentrations of this compound (e.g., 0-1 μM) for 24-72 hours.
  • Viability/Apoptosis Measurement:
    • Annexin V/7-AAD Staining: Cells resuspended in Annexin V binding buffer with Annexin V and 7-AAD dyes, then analyzed by flow cytometry.
    • Immunoblotting: Cell lysates analyzed for apoptotic markers like cleaved PARP and cleaved caspase-3.

2. Evaluating Synergy with Other Therapies (SCLC & ACC Models) [4] [5]

  • Cell Viability Assay: Cells plated in 384-well plates.
  • Drug Treatment:
    • Single Agent: this compound dose-response curve (e.g., 0-1 μM).
    • Combination: Matrix combination of this compound with chemotherapies (cisplatin/etoposide), PARP inhibitors (olaparib), or BCL2 inhibitors (venetoclax).
  • Analysis: Synergy quantified using software calculating combination indices (e.g., SynergyFinder). Additive or synergistic effect indicated by a combination index < 1.

3. In Vivo Efficacy Studies (Xenograft Models) [2] [5]

  • Model Establishment: Immunodeficient mice subcutaneously implanted with cancer cells (e.g., DLBCL WSU-DLCL2 cells) or patient-derived xenografts (PDXs).
  • Dosing: this compound administered intravenously at doses like 12.5-25 mg/kg.
  • Endpoint Analysis: Tumor volume measured regularly. At endpoint, tumors analyzed for proliferation markers (Ki-67) and apoptosis (TUNEL assay, cleaved caspase-3 IHC).

Clinical Development and Resistance

This compound has been evaluated in early-phase clinical trials for advanced malignancies, though one trial in solid tumors has been terminated [3]. Its development is supported by strong preclinical data.

A key challenge is the emergence of resistance, primarily mediated by the ABCB1 drug efflux pump. ABCB1-overexpressing cancer cells significantly reduce this compound accumulation, leading to reduced cytotoxicity [7]. This suggests that co-administration with ABCB1 inhibitors or focusing on ABCB1-negative cancers could be viable strategies.

References

TAK-243 cellular thermal shift assay CETSA data

Author: Smolecule Technical Support Team. Date: February 2026

Understanding TAK-243 and the CETSA Method

This compound is a first-in-class, potent inhibitor of the ubiquitin-activating enzyme (UAE or UBA1), which is the primary E1 enzyme initiating the ubiquitination cascade. By inhibiting UBA1, this compound blocks global protein ubiquitination, leading to proteotoxic stress, induction of the unfolded protein response, and apoptosis in cancer cells. [1] [2]

The Cellular Thermal Shift Assay (CETSA) is a key method for confirming this mechanism. It is a label-free technique used to study drug-target engagement in a physiological context. It detects ligand-induced thermal stabilization of proteins; when a drug binds to its target protein, it often increases the protein's thermal stability, making it more resistant to heat-induced denaturation. [3]

The general workflow for a CETSA experiment, which can be adapted for this compound, is illustrated below:

f start Start: Cell Culture (Treatment with this compound or Vehicle) heat Heat Samples (Apply temperature gradient) start->heat lysis Cell Lysis (Freeze-thaw cycles) heat->lysis centrifuge Centrifugation (Separate soluble protein) lysis->centrifuge detect Detection & Analysis (e.g., Western Blot, Mass Spectrometry) centrifuge->detect

General CETSA workflow for target engagement studies.

Quantitative Data on this compound

The table below summarizes key mechanistic and potency data for this compound, which serves as a basis for hypotheses in CETSA experiments.

Parameter Description Value / Effect Source
Primary Target Ubiquitin-activating enzyme UBA1 (E1) Inhibition [1] [2]
In Vitro Potency (IC₅₀) Isolated UBA1 enzyme 1 nM [2]
Cellular Effect Global protein ubiquitination Complete inhibition [2]
Downstream Consequences Accumulation of free ubiquitin, ER stress, UPR activation, apoptosis Induced [1]
Systemic Effects Reprograms cellular calcium handling, increases ER Ca²⁺ leak Observed in multiple cell lines [4]
Selectivity Note Also inhibits related enzymes UBA6 and UBA3 (NEDD8-E1) Off-target activity noted [2]

CETSA Experimental Strategy for this compound

To investigate this compound's target engagement using CETSA, you can follow these established methodological principles [3]:

  • Validation vs. Discovery: If your goal is to confirm binding to the known target UBA1, Western Blot-based CETSA (WB-CETSA) is suitable. For uncovering potential off-targets, Mass Spectrometry-based CETSA (MS-CETSA) or Thermal Proteome Profiling (TPP) is required.
  • Key Experimental Designs:
    • Thermal Shift Assay (CETSA): Treat cells with this compound or vehicle, heat them across a temperature gradient, and analyze UBA1 levels in the soluble fraction. A rightward shift in the melting curve indicates stabilization due to drug binding.
    • Isothermal Dose-Response (ITDR-CETSA): Incubate cells with a concentration range of this compound at a single fixed temperature and measure the remaining soluble UBA1. This generates an EC₅₀ value, quantifying the apparent binding affinity.
  • Sample Preparation: Experiments can be performed on intact cells or cell lysates. Intact cells provide a more physiological context, while lysates can offer insights into direct binding.

This compound's Cellular Signaling Pathway

Understanding the pathway this compound disrupts is vital for interpreting CETSA results and downstream phenotypic data. The diagram below synthesizes information from the search results to illustrate its mechanism of action [1] [2] [4].

f TAK243 This compound UBA1 Inhibits UBA1 (Ubiquitin-Activating Enzyme, E1) TAK243->UBA1 Ubiquitination Blocks Global Protein Ubiquitination UBA1->Ubiquitination ProtStress Proteotoxic Stress & Misfolded Proteins Accumulate Ubiquitination->ProtStress ER_Stress Endoplasmic Reticulum (ER) Stress ProtStress->ER_Stress UPR Unfolded Protein Response (UPR) Activation (e.g., PERK, eIF2α phosphorylation) ER_Stress->UPR Ca_Leak Increased ER Calcium Leak ER_Stress->Ca_Leak Possible Link Apoptosis Induction of Apoptosis UPR->Apoptosis NFkB Abrogates NF-κB Pathway Activation UPR->NFkB Ca_Leak->Apoptosis Contributes to

Cellular pathway of this compound-induced effects, based on published data.

Research Implications and Future Directions

The cellular effects of this compound, particularly its impact on calcium signaling, highlight important considerations for your research [4]. These secondary effects could influence the stability or expression of proteins beyond UBA1 in CETSA experiments. When performing proteome-wide studies like TPP, this is crucial for distinguishing direct drug-target engagement from downstream cellular adaptations.

  • Combination Therapy: The search results identify that this compound shows synergistic or additive effects with several approved therapies and targeted agents in preclinical models. Promising combinations include:
    • Cytotoxic agents like etoposide and cisplatin (the EDP-M regimen for ACC). [1]
    • BCL2 inhibitors such as Venetoclax and Navitoclax. [1]
    • mTOR inhibitors. [1]

References

TAK-243 phase I clinical trial status

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Overview

The table below summarizes the key details of the ongoing Phase I study.

Attribute Details
NCT ID NCT06223542 [1]
Sponsor National Cancer Institute (NCI) [1] [2]
Phase I [1] [2]
Overall Status Active, Recruiting [1] [2]
Conditions Advanced Solid Tumors, Metastatic Solid Tumors, Lymphoma [1] [2]
Population Adults (≥18 years) with relapsed/refractory disease after standard therapies [2]

| Study Arms | Arm A: 21-day cycles, TAK-243 twice-weekly. Arm B: 28-day cycles, this compound once-weekly [2] [3]. |

Mechanism of Action of this compound

This compound is a first-in-class, small-molecule inhibitor that targets the ubiquitin-activating enzyme (UAE, also known as UBA1), which is the primary E1 enzyme in the ubiquitin-proteasome system (UPS) [4] [5] [6].

  • Molecular Mechanism: this compound acts as a mechanism-based inhibitor. It forms a covalent This compound-ubiquitin adduct, which irreversibly blocks the UAE enzyme. This prevents the initiation of the entire ubiquitination cascade [5] [6].
  • Cellular Consequences: Inhibition of UAE leads to a sharp decrease in global protein ubiquitination, which in turn: [4] [5]
    • Induces proteotoxic stress and the unfolded protein response.
    • Disrupts critical cellular processes like cell cycle progression and DNA damage repair.
    • Ultimately triggers apoptosis (programmed cell death) in cancer cells.

The following diagram illustrates the process of ubiquitination and how this compound inhibits it at the E1 level.

G Ub Free Ubiquitin (Ub) E1 E1 Enzyme (UAE) Ub->E1 Activation E2 E2 Enzyme E1->E2 Ub Transfer E3 E3 Ligase E2->E3 Sub Protein Substrate E3->Sub Ubiquitination UbSub Ubiquitinated Protein Sub->UbSub TAK243 This compound TAK243->E1 Inhibits

Preclinical Evidence Summary

Substantial preclinical research supports the investigation of this compound in clinical trials. The table below summarizes key findings from recent studies.

Cancer Type Model(s) Used Key Findings Citation
Adrenocortical Carcinoma (ACC) Cell lines, patient-derived organoids, mouse xenografts Potent activity as monotherapy; synergy with standard therapies (mitotane, etoposide) and BCL2 inhibitors (venetoclax). [5] [7]
Small Cell Lung Cancer (SCLC) 26 cell lines, patient-derived xenografts (PDXs) High sensitivity (low nM range); synergy with cisplatin/etoposide chemotherapy, PARP inhibitors (olaparib), and radiotherapy. [6]
Acute Myeloid Leukemia (AML) Cell lines, genome-wide CRISPR/Cas9 screen Identified genetic regulators of this compound sensitivity, providing insights into potential mechanisms of response and resistance. [8]

Research and Clinical Development Considerations

For researchers in the field, the following points are critical:

  • Patient Population: The ongoing trial is for patients with advanced solid tumors or lymphomas who have exhausted standard treatment options [2].
  • Exclusion Criteria: Key exclusions include untreated brain metastases, significant cardiac disease, and concurrent use of strong CYP3A4/5 inhibitors or inducers [2].
  • Pharmacokinetics: this compound is a substrate for CYP3A4/5 and drug transporters like OATP and BCRP, which can influence its availability and potential drug-drug interactions [2].
  • Biomarker Analysis: The trial includes correlative studies on tumor biopsies to assess the pharmacodynamic effects of this compound, such as reduction in K48-linked ubiquitination [3].

The accumulation of strong preclinical data across various cancer types suggests that this compound holds significant promise. The active Phase I trial is a crucial first step in translating these findings into a potential new therapy for advanced cancers.

References

Comprehensive Application Notes and Protocols for TAK-243 In Vitro Cytotoxicity Assays

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the protocol.

Introduction to TAK-243 and Its Mechanism of Action

This compound (also known as MLN7243) is a first-in-class, mechanism-based small-molecule inhibitor of the ubiquitin-activating enzyme (UAE or UBA1), which serves as the primary initiating enzyme in the ubiquitination cascade. This compound has emerged as a promising therapeutic candidate for various cancer types, particularly those resistant to conventional therapies. The mechanism of this compound involves forming a covalent adduct with ubiquitin itself, thereby blocking the transfer of ubiquitin to E2 enzymes and subsequently disrupting the entire ubiquitin-proteasome system. This disruption leads to proteotoxic stress, abrogation of NF-κB pathway activation, and ultimately induction of apoptosis in cancer cells [1].

The potency and selectivity profile of this compound makes it particularly valuable for preclinical investigation. As summarized in Table 1, this compound demonstrates exceptional potency against its primary target with well-characterized selectivity against related enzymes. This specific inhibitory profile enables researchers to precisely dissect UBA1-dependent processes in cellular models while minimizing off-target effects that could confound experimental interpretation.

Table 1: Biochemical Characterization of this compound

Parameter Value Assay System Reference
Primary Target UBA1 (UAE) UBCH10 E2 transthiolation [2] [1]
IC₅₀ against UBA1 1 ± 0.2 nM UBCH10 E2 transthiolation [2] [1]
Kd against UBA1 >0.75 nM E1-UBL-dependent pyrophosphate exchange [2]
UBA6 Inhibition 7 ± 3 nM Biochemical assay [2] [1]
NAE Inhibition 28 ± 11 nM Biochemical assay [2] [1]
SAE Inhibition 850 ± 180 nM Biochemical assay [2] [1]
Cellular IC₅₀ Range Low nanomolar to micromolar Various cancer cell lines [3] [4]

The intracellular effects of this compound treatment are characterized by dose-dependent depletion of cellular ubiquitin conjugates, including both polyubiquitin chains and mono-ubiquitylated proteins such as histone H2B. This leads to accumulation of short-lived proteins including c-Jun, c-Myc, MCL1, and p53, creating proteostatic imbalance that triggers endoplasmic reticulum (ER) stress and the unfolded protein response (UPR) [1]. The subsequent sections of this protocol provide detailed methodologies for evaluating the cytotoxicity of this compound in various experimental models, with particular emphasis on standardized assays that yield reproducible, quantifiable results.

Experimental Protocols for In Vitro Cytotoxicity Assessment

Cell Preparation and Culture Conditions

Proper cell culture techniques are fundamental to obtaining reliable cytotoxicity data. Researchers should begin with well-characterized cell lines with confirmed authentication and regular mycoplasma testing. Both parental cell lines and their drug-resistant counterparts (e.g., ABCB1-overexpressing lines) should be included where relevant to assess transporter-mediated resistance [5] [6]. The following protocol outlines the standardized approach for cell preparation:

  • Cell Line Selection: Based on published studies, appropriate cell lines include human epidermoid carcinoma KB-3-1 and its ABCB1-overexpressing KB-C2 subline; human colon cancer SW620 and its ABCB1-overexpressing SW620/Ad300 subline; HEK293 with stable pcDNA3.1- and ABCB1-transfected cell lines; adrenocortical carcinoma cell lines (NCI-H295R, CU-ACC1, CU-ACC2); and glioblastoma cell lines (U87, LN229) [5] [3] [4].

  • Culture Conditions: Maintain cells in their recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified incubator with 5% CO₂. For drug-resistant sublines, include appropriate selection agents where necessary (e.g., 300 ng/mL doxorubicin for SW620/Ad300 cells) but remove during compound treatment [5] [6].

  • Cell Seeding for Assays: Harvest cells during logarithmic growth phase using standard trypsinization procedures. Seed cells at optimized densities in tissue culture-treated plates: 5 × 10³ cells/well in 96-well plates for MTT assays; 500-1,000 cells/well in 1,536-well plates for high-throughput screening; or 300 cells/well in 384-well plates for CellTiter-Glo assays [5] [3]. Allow cells to adhere for 24 hours before compound treatment.

Compound Preparation and Treatment

This compound is sparingly soluble in aqueous solutions, requiring specific formulation approaches for in vitro studies:

  • Stock Solution Preparation: Prepare a 100 mM stock solution in high-quality DMSO. Aliquot and store at -20°C to -80°C. Avoid repeated freeze-thaw cycles (maximum 3-5 cycles recommended) [1].

  • Working Solution Preparation: Serially dilute the stock solution in culture-grade DMSO to create intermediate concentrations, then further dilute in complete cell culture medium immediately before use. The final DMSO concentration should not exceed 0.1% (v/v) to avoid solvent toxicity [5] [1].

  • Treatment Protocol: After the 24-hour cell adhesion period, remove spent medium and replace with fresh medium containing this compound at desired concentrations. Include vehicle controls (0.1% DMSO) and positive controls for cytotoxicity (e.g., 10 µM staurosporine). Incubate cells with this compound for 72 hours unless conducting time-course experiments [5] [6].

Cell Viability Assessment Methods

Two primary methods for quantifying cell viability following this compound treatment are recommended, each with specific applications and advantages:

2.3.1 MTT Tetrazolium Reduction Assay

The MTT assay measures mitochondrial reductase activity as an indicator of cell viability and metabolic activity:

  • Reagent Preparation: Dissolve MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS or serum-free medium at 5 mg/mL. Filter sterilize through a 0.2 µm filter and protect from light [5] [7].

  • Assay Procedure: After 72 hours of this compound treatment, add MTT solution directly to each well to achieve a final concentration of 0.5-1 mg/mL. Incubate for 2-4 hours at 37°C. Carefully remove the medium containing MTT and dissolve the resulting formazan crystals in DMSO (100 µL/well for 96-well plates). Measure the absorbance at 570 nm with a reference wavelength of 630-750 nm using a plate reader [5] [7].

  • Considerations: The MTT assay is not recommended for suspension cells without optimization. Additionally, potential interference between this compound and the formazan product should be evaluated through appropriate controls [7].

2.3.2 ATP-Based Luminescence Assay (CellTiter-Glo)

The CellTiter-Glo assay measures cellular ATP levels as a direct indicator of metabolically active cells:

  • Reagent Preparation: Equilibrate the CellTiter-Glo reagent to room temperature according to manufacturer instructions. Protect from light during thawing [3].

  • Assay Procedure: After this compound treatment, equilibrate plates to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo reagent equal to the volume of culture medium in each well. Mix contents for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader capable of detecting luminescent signals [3].

  • Advantages: This assay offers increased sensitivity, a broader dynamic range, and excellent compatibility with high-throughput screening formats compared to colorimetric methods. It also avoids potential solubility issues associated with formazan crystals [3].

Data Interpretation and Analysis

Calculation of Viability and IC₅₀ Values

Accurate data analysis is crucial for interpreting this compound cytotoxicity results:

  • Viability Calculation: For each treatment condition, calculate percentage viability using the formula:

    % Viability = (Mean experimental absorbance/luminescence ÷ Mean vehicle control absorbance/luminescence) × 100

    Background signals from cell-free wells should be subtracted from all measurements before calculations [5] [3].

  • IC₅₀ Determination: Prepare a minimum of 8 concentration points in serial dilutions (recommended 1:2 or 1:3 dilution series) covering a range from fully inhibitory to non-inhibitory concentrations. Fit the concentration-response data using four-parameter nonlinear regression in appropriate software (e.g., GraphPad Prism). The IC₅₀ represents the concentration that reduces cell viability by 50% compared to vehicle-treated controls [5] [3].

  • Quality Control: Include internal controls with known IC₅₀ values when possible. Experimental replicates should demonstrate <20% coefficient of variation for IC₅₀ values. R² values for curve fitting should exceed 0.90 for reliable results [3].

Assessment of Apoptosis and Mechanism-Based Assays

Beyond viability measurements, mechanistic assays provide valuable insights into this compound's mode of action:

  • Western Blot Analysis for Ubiquitination: Confirmation of target engagement can be performed by detecting changes in ubiquitin conjugates. Treat cells with this compound (0.01-1 µM) for 1-24 hours. Prepare whole-cell extracts using RIPA buffer and perform Western blotting using anti-polyubiquitin, anti-ubiquitin, or anti-mono-ubiquitinated histone H2B antibodies. GAPDH or β-actin should serve as loading controls [1] [4].

  • Apoptosis Assessment: Analyze apoptosis induction using annexin V/propidium iodide staining followed by flow cytometry. Treat cells with this compound for 24-72 hours, harvest both adherent and floating cells, and stain according to manufacturer protocols. Additionally, monitor cleavage of PARP and caspases by Western blotting as secondary indicators of apoptosis [4].

  • ER Stress Markers: Evaluate proteotoxic stress through detection of ER stress markers including GRP78, p-PERK, p-eIF2α, ATF4, CHOP, p-IRE1α, and Xbp1s by Western blotting. These markers provide evidence for the mechanism-based induction of unfolded protein response [4].

Resistance Mechanisms and Combination Strategies

ABCB1-Mediated Resistance

A critical consideration in this compound research is its recognition as a substrate for the ABCB1 (P-glycoprotein) efflux transporter, which can significantly reduce its intracellular concentrations and cytotoxic efficacy in ABCB1-overexpressing cells [5] [6]. The experimental approaches for investigating and overcoming this resistance mechanism include:

  • Comparative Cytotoxicity: Evaluate this compound cytotoxicity in isogenic cell line pairs with and without ABCB1 overexpression (e.g., KB-3-1 vs. KB-C2; SW620 vs. SW620/Ad300). Typically, ABCB1-overexpressing cells demonstrate 2 to 10-fold higher IC₅₀ values compared to their parental counterparts [5] [6].

  • ABCB1 Inhibition Studies: Co-treat cells with this compound and ABCB1 inhibitors such as verapamil (10 µM) or elacridar (1 µM) to demonstrate reversibility of resistance. Alternatively, use CRISPR/Cas9-mediated ABCB1 knockout cells to confirm transporter involvement [5] [6].

  • Transport Assays: Direct evidence of this compound transport can be obtained through cellular accumulation studies using HPLC analysis. Incubate cells with this compound (20 µM) with or without verapamil for 2 hours, then measure intracellular drug concentrations. Additionally, ATPase assays with ABCB1-enriched membranes can demonstrate this compound-induced ATP hydrolysis, characteristic of ABCB1 substrates [5] [6].

Synergistic Combination Approaches

Combination strategies can enhance this compound efficacy and overcome intrinsic resistance:

  • GRP78 Inhibition: In glioblastoma models, combine this compound with the GRP78 inhibitor HA15 (10 µM). This combination synergistically enhances ER stress and apoptosis, with combination index (CI) values <1 indicating synergy [4].

  • BCL2 Inhibition: In adrenocortical carcinoma models, combine this compound with venetoclax (BCL2 inhibitor) using a matrix dilution approach (e.g., 10 × 10 concentration matrix). Analyze combination effects using the Chou-Talalay method [3].

  • AhR Antagonists: Combine this compound with aryl hydrocarbon receptor antagonists (BAY 2416964, GNF351, or CH-223191) in tumor spheroid models. These combinations have demonstrated enhanced activity across multiple solid tumor types [8].

Table 2: Experimental Conditions for Combination Studies with this compound

Combination Partner Concentration Range Cell Models Assessment Method Reference
HA15 (GRP78 inhibitor) 5-20 µM Glioblastoma (U87, LN229) CCK-8 assay, EdU incorporation [4]
Venetoclax (BCL2 inhibitor) Clinically achievable concentrations (Cₘₐₓ = 4.48 µM) Adrenocortical carcinoma (NCI-H295R) CellTiter-Glo, xenograft studies [3]
BAY 2416964 (AhR antagonist) Up to 10 µM Multi-cell type tumor spheroids Viability assessment [8]
Conventional Chemotherapeutics Etoposide, cisplatin, mitotane at clinical Cₘₐₓ Various cancer cell lines Matrix screening [3] [8]

Troubleshooting and Technical Considerations

Several technical challenges may arise when working with this compound in cytotoxicity assays:

  • Solubility Issues: If precipitate formation occurs at higher concentrations, prepare fresh dilutions and confirm solubility visually. Sonication of working solutions for 5-10 minutes may improve dissolution.

  • Variable Sensitivity Between Cell Lines: Expect significant variation in this compound sensitivity between different cell models. Include a broad concentration range (0.1 nM to 10 µM) in initial experiments to establish appropriate dosing [3] [4].

  • Time-Dependent Effects: Maximum ubiquitination inhibition typically occurs within 2-4 hours of treatment, but cytotoxic effects may require 48-72 hours to manifest fully. Include multiple time points in preliminary studies [1].

  • Edge Effects in Microplates: To minimize evaporation-related edge effects in 96- and 384-well plates, include perimeter wells filled with PBS and use plate seals during extended incubations.

The following workflow diagram illustrates the key decision points in establishing and performing this compound cytotoxicity assays:

G Start Begin this compound Cytotoxicity Assay CellSelection Cell Line Selection Start->CellSelection Parental Parental cell lines (e.g., KB-3-1, SW620) Resistant ABCB1-overexpressing (e.g., KB-C2, SW620/Ad300) Culture Cell Culture & Plating • Culture in recommended media • Plate in appropriate density • Allow 24h adhesion CellSelection->Culture Compound This compound Preparation • Prepare 100mM DMSO stock • Serial dilution in medium • Final DMSO ≤0.1% Culture->Compound Treatment Compound Treatment • Replace medium with this compound • Incubate for 72h • Include vehicle controls Compound->Treatment ViabilityMethod Viability Assay Selection Treatment->ViabilityMethod MTT MTT Assay • Add MTT solution • Incubate 2-4h • Dissolve formazan in DMSO • Measure 570nm absorbance ViabilityMethod->MTT CTG CellTiter-Glo Assay • Equilibrate to room temperature • Add equal volume reagent • Measure luminescence ViabilityMethod->CTG Analysis Data Analysis • Calculate % viability • Determine IC₅₀ values • Assess statistical significance MTT->Analysis CTG->Analysis Mechanism Mechanistic Studies (Optional) • Western blot for ubiquitination • Apoptosis assays • Combination studies Analysis->Mechanism

Figure 1: Experimental Workflow for this compound Cytotoxicity Assessment

The signaling pathways affected by this compound treatment and their relationship to cell death mechanisms are illustrated below:

G TAK243 This compound Treatment UBA1 UBA1 Inhibition TAK243->UBA1 Resistance ABCB1-Mediated Resistance • Reduced intracellular accumulation • Verapamil-sensitive TAK243->Resistance Ubiquitin Disrupted Ubiquitination UBA1->Ubiquitin Proteostasis Proteostasis Disruption Ubiquitin->Proteostasis ERStress ER Stress Induction Proteostasis->ERStress UPR Unfolded Protein Response • PERK/eIF2α/ATF4 activation • IRE1α/XBP1 activation • CHOP induction ERStress->UPR Consequences Cellular Consequences UPR->Consequences CellCycle Cell Cycle Arrest (G2/M phase) Consequences->CellCycle Apoptosis Apoptosis Induction • PARP cleavage • Caspase 3/7 activation • Bax/Bcl-2 ratio increase Consequences->Apoptosis Combination Sensitizing Combinations • GRP78 inhibitors (HA15) • BCL2 inhibitors (Venetoclax) • AhR antagonists Combination->Consequences

Figure 2: Signaling Pathways and Mechanisms of this compound-Induced Cytotoxicity

Conclusion

These application notes provide a comprehensive framework for evaluating the in vitro cytotoxicity of this compound across various experimental models. The standardized protocols for viability assessment, combined with mechanistic evaluation of ubiquitination disruption and ER stress induction, enable robust characterization of this compound's antitumor activity. Particular attention should be paid to ABCB1-mediated resistance mechanisms and the potential of rational combination strategies to enhance therapeutic efficacy. Following these detailed methodologies will facilitate the generation of reproducible, high-quality data to advance our understanding of UBA1 inhibition as a therapeutic strategy for cancer treatment.

References

TAK-243 IC50 determination cancer cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to TAK-243

This compound (also known as MLN7243) is a first-in-class, potent, and selective small-molecule inhibitor of the ubiquitin-activating enzyme (UAE/UBA1), which is the primary E1 enzyme initiating the ubiquitination cascade in mammalian cells [1] [2] [3]. By inhibiting UAE (with an IC₅₀ of 1 nM in biochemical assays [2] [3] [4]), this compound blocks the transfer of ubiquitin to downstream E2 enzymes, thereby disrupting all ubiquitin signaling, polyubiquitination, and the degradation of proteins by the proteasome [1] [5]. This leads to the accumulation of short-lived proteins, induces proteotoxic and endoplasmic reticulum (ER) stress, activates the Unfolded Protein Response (UPR), and ultimately triggers apoptosis in cancer cells [1] [3] [5].

This compound IC₅₀ Values in Preclinical Models

The anti-proliferative activity of this compound has been demonstrated across a broad panel of human cancer cell lines, with effective concentrations (EC₅₀) ranging from 0.006 to 1.31 μM [2] [4]. The table below summarizes specific IC₅₀ and EC₅₀ values from key studies.

Cancer Type Cell Line / Model IC₅₀ / EC₅₀ Value Experimental Context & Notes
Adrenocortical Carcinoma (ACC) CU-ACC1, CU-ACC2, NCI-H295R [1] Potent activity reported [1] Identified via high-throughput screen; induces UPR & apoptosis [1]
Acute Myeloid Leukemia (AML) OCI-AML2, TEX, U937, NB4 [2] [4] ~15-40 nM (EC₅₀, 48h) [2] [4] Preferential activity over normal hematopoietic cells [2]
Chronic Lymphocytic Leukemia (CLL) Primary CLL cells (from patients) [5] ~50 nM (Annexin V+ at 24h) [5] Induces rapid apoptosis; effective in CD40L stromal co-culture (resistance model) [5]
Diffuse Large B-Cell Lymphoma (DLBCL) 10 DLBCL cell lines [5] ~50 nM [5] Effect was independent of cell of origin [5]
Various Solid & Hematologic Cancers Panel of human cancer cell lines [2] [4] EC₅₀ range: 0.006 - 1.31 μM [2] [4] Demonstrates broad anti-proliferative activity [2] [4]

Mechanism of Action and Experimental Workflow

To help visualize how this compound works at a molecular level and how its effects are measured in a laboratory setting, the following diagrams outline the mechanism of action and a typical experimental workflow for determining its potency.

G cluster_mechanism Molecular Mechanism of this compound cluster_consequences Cellular Consequences TAK243 This compound Adduct This compound-Ubiquitin Adduct TAK243->Adduct Ubiquitin Ubiquitin (Ub) Ubiquitin->Adduct UAE Ubiquitin Activating Enzyme (UAE/UBA1) Inhibition Inhibition of UAE Activity Adduct->Inhibition  Forms Consequence Disrupted Protein Ubiquitination Inhibition->Consequence UPR ER Stress & Unfolded Protein Response (UPR) Consequence->UPR DDR Impaired DNA Damage Repair Consequence->DDR Apoptosis Induction of Apoptosis UPR->Apoptosis DDR->Apoptosis SLFN11 SLFN11-independent SLFN11->Apoptosis MDR1 Effluxed by MDR1 MDR1->Consequence

G Start Seed cells in multi-well plates (300-1000 cells/well) Step1 Incubate for 24 hours Start->Step1 Step2 Add this compound (11-point serial dilution) Step1->Step2 Step3 Incubate for 72 hours Step2->Step3 Step4 Add Cell Viability Reagent (e.g., CellTiter-Glo) Step3->Step4 Step5 Measure Luminescence/Signal Step4->Step5 Step6 Analyze Dose-Response Curve Calculate IC₅₀/EC₅₀ Step5->Step6 End IC₅₀/EC₅₀ Value Step6->End

Detailed Experimental Protocols

Here are the detailed methods for key experiments used to evaluate this compound, as cited in the literature.

Cell Viability and Proliferation Assay (Quantitative High-Throughput Screening)

This protocol is used to determine the anti-proliferative EC₅₀ of this compound across cell lines [1].

  • Cell Seeding: Seed cells (e.g., NCI-H295R, CU-ACC1, CU-ACC2) into 1,536-well tissue culture-treated plates at a density of 500–1,000 cells per well in 5 μL of appropriate growth medium [1].
  • Compound Addition: After cell addition, transfer 23 nL of this compound (from the MIPE compound library or other source) to individual wells. An 11-point concentration series is typically used [1].
  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂ [1].
  • Viability Measurement: Add 3 µL of CellTiter-Glo reagent to each well. Cover the plate and incubate at room temperature for 15 minutes. Measure the luminescent signal using a plate reader (e.g., ViewLux). The signal is proportional to the amount of ATP present, which indicates metabolically active cells [1].
  • Data Analysis: Normalize the concentration-response curves against DMSO (vehicle control) and empty well controls. The EC₅₀ is the concentration that reduces cell viability by 50% compared to the control [1].
Apoptosis Assay by Annexin V Staining

This protocol is used to quantify this compound-induced apoptosis, providing an IC₅₀ for cell death [5].

  • Cell Treatment: Incubate primary CLL cells or other cancer cell lines with this compound for a specified duration (e.g., 24 hours) across a range of concentrations [5].
  • Cell Staining: After treatment, stain the cells with Annexin V (e.g., conjugated to a fluorochrome like FITC) and a viability dye such as Propidium Iodide (PI), according to the manufacturer's instructions [5].
  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Early apoptotic cells are Annexin V positive and PI negative, while late apoptotic/necrotic cells are positive for both stains [5].
  • Data Analysis: The IC₅₀ is defined as the concentration of this compound at which 50% of the cells become Annexin V positive [5].
Matrix Combination Drug Screening

This protocol assesses the synergistic effects of this compound with other therapeutics [1].

  • Experimental Setup: Perform a 10 x 10 matrix combination screening. Use a 9-point concentration range with 1:2 serial dilutions for each drug (this compound and the combination partner) [1].
  • Cell Viability Measurement: Seed cells and add the drug combinations. After incubation for 72 hours, measure cell viability as described in the viability assay protocol (e.g., using CellTiter-Glo) [1].
  • Synergy Analysis: Analyze the combination data using software such as Combenefit or the Chou-Talalay method to calculate a Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates additivity, and CI > 1 indicates antagonism [1].

Key Research Insights

  • Synergistic Combinations: this compound shows synergistic or additive effects when combined with standard ACC therapies (mitotane, etoposide, cisplatin) and is highly synergistic with BCL2 inhibitors like venetoclax and navitoclax in preclinical models, including patient-derived organoids [1].
  • Mechanistic Insights: this compound treatment leads to the accumulation of key short-lived proteins (c-Jun, c-Myc, MCL1, p53), causes G2/M cell cycle arrest, and results in persistent, unresolved DNA damage after insults like UV irradiation [3].
  • Overcoming Resistance: CD40L-stimulated CLL cells, which are resistant to B-cell receptor inhibitors (BCRi), remain fully sensitive to this compound, highlighting its potential in overcoming microenvironment-mediated resistance [5].

References

Comprehensive Application Notes and Protocols for Evaluating TAK-243 Using Cell Proliferation Assays (MTS/MTT)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to TAK-243 and Its Mechanism of Action

This compound (formerly known as MLN7243) is a first-in-class inhibitor of the ubiquitin-activating enzyme (UAE/UBA1), which represents a promising therapeutic approach for targeting the ubiquitin-proteasome pathway in cancer cells. [1] [2] The ubiquitin-proteasome system is a critical regulatory mechanism responsible for intracellular protein degradation, and its inhibition disrupts multiple cellular processes including cell cycle progression, DNA damage repair, and the unfolded protein response. [3] [4] this compound exerts its anti-proliferative effects by forming a covalent adduct with ubiquitin, thereby blocking the initial step in the ubiquitination cascade. This inhibition leads to the accumulation of misfolded proteins, endoplasmic reticulum stress, and ultimately apoptotic cell death in susceptible cancer cells. [4] [2]

Recent studies have demonstrated that this compound exhibits potent cytotoxic activity across various cancer models, including leukemias, lymphomas, and solid tumors such as adrenocortical carcinoma. [4] However, a significant clinical challenge is the emergence of drug resistance mechanisms, particularly through the activity of ATP-binding cassette (ABC) transporters. Research has confirmed that this compound is a substrate for the ABCB1 (P-glycoprotein) efflux transporter, which significantly reduces its intracellular accumulation and cytotoxic efficacy in ABCB1-overexpressing cells. [1] This application note provides detailed methodologies for evaluating the anti-proliferative effects of this compound using MTS/MTT assays, along with protocols to address common experimental challenges in compound evaluation.

This compound in Cell Proliferation Research

Key Applications and Research Context

The investigation of this compound in cancer research spans multiple applications, with cell proliferation assays serving as fundamental tools for quantifying its therapeutic potential. These assays are particularly valuable for:

  • Dose-response profiling to establish IC₅₀ values across diverse cancer cell lines
  • Synergy studies with conventional chemotherapeutics (etoposide, cisplatin) and targeted agents (BCL-2 inhibitors)
  • Resistance mechanism analysis, particularly in ABCB1-overexpressing models
  • Time-dependent effects on cell viability and proliferation kinetics

Notably, this compound has demonstrated significant cytotoxic effects in preclinical models of adrenocortical carcinoma (ACC), both as a single agent and in combination with current standard therapies. [4] The drug's ability to inhibit protein ubiquitination leads to the accumulation of free ubiquitin, activation of the unfolded protein response, and ultimately induction of apoptosis. [4] These mechanistic insights underscore the importance of robust proliferation assays for accurately quantifying this compound activity in different biological contexts.

MTS/MTT Assay Selection and Optimization

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays are colorimetric methods that measure the metabolic activity of cells as a proxy for cell viability and proliferation. The reduction of tetrazolium compounds by cellular dehydrogenases in metabolically active cells generates formazan products that can be quantified spectrophotometrically.

When designing proliferation assays with this compound, several factors require special consideration:

  • Assay compatibility: Both MTS and MTT assays have been successfully employed in this compound studies, though their detection mechanisms differ slightly
  • Linearity and dynamic range: Validation experiments should establish the linear relationship between cell number and signal intensity for each cell line studied
  • Time course considerations: this compound effects may manifest differently depending on exposure duration, typically ranging from 48-96 hours in proliferation assays

Detailed Experimental Protocols

MTT Assay Protocol for this compound Cytotoxicity Testing
3.1.1 Reagents and Equipment
  • Cell lines: Appropriate cancer models (e.g., H295R, KB-3-1, SW620, and their drug-resistant sublines) [1] [4]
  • This compound: Prepare stock solution in DMSO and store at -20°C; avoid repeated freeze-thaw cycles
  • MTT reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, 5 mg/mL in PBS
  • Cell culture medium: Appropriate for cell line being tested
  • DMSO: Anhydrous grade for solubilizing formazan crystals
  • Equipment: CO₂ incubator, biological safety cabinet, microplate reader capable of measuring 570 nm with 650 nm reference wavelength
3.1.2 Procedure
  • Cell seeding: Harvest exponentially growing cells and prepare a single-cell suspension. Seed cells in 96-well plates at a density of 5 × 10³ cells/well in 100 μL complete medium. Include background control wells (medium only) and vehicle control wells (DMSO concentration matching treated groups). [1]

  • Pre-incubation: Incubate plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment and recovery.

  • Compound treatment: Prepare serial dilutions of this compound in complete medium to achieve the desired concentration range (typically 0.001-10 μM). Replace medium in test wells with 100 μL of this compound-containing medium. Include vehicle controls and blank wells.

  • Incubation: Incubate plates for 72 hours at 37°C with 5% CO₂. [1]

  • MTT application: After treatment, add 10-25 μL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan solubilization: Carefully remove the medium and add 100-150 μL of DMSO to each well to dissolve the formazan crystals. Agitate plates gently to ensure complete dissolution.

  • Absorbance measurement: Measure absorbance at 570 nm with a reference wavelength of 650 nm to correct for nonspecific background.

3.1.3 Alternative MTS Assay Protocol

For MTS assay implementation, follow the same procedure through step 4, then:

  • MTS application: Add 20 μL of MTS reagent directly to each well containing 100 μL of culture medium.

  • Incubation: Incubate for 1-4 hours at 37°C, protected from light.

  • Absorbance measurement: Measure absorbance at 490-500 nm without a reference wavelength.

Table 1: Comparison of MTT and MTS Assay Methods

Parameter MTT Assay MTS Assay
Tetrazolium salt MTT MTS
Solubilization required Yes (DMSO) No
Assay format Endpoint Endpoint or kinetic
Incubation time 2-4 hours 1-4 hours
Detection wavelength 570 nm 490-500 nm
Advantages Well-established, inexpensive More convenient, no solubilization step
Disadvantages Requires crystal solubilization More expensive reagent
Complementary Assays for Mechanism Validation

To fully characterize this compound effects, several complementary assays can provide additional mechanistic insights:

  • ATPase assay: Measure this compound stimulation of ABCB1 ATPase activity to confirm transporter interaction [1]
  • Intracellular drug accumulation: Use HPLC to quantify this compound levels in parental vs. ABCB1-overexpressing cells [1]
  • Apoptosis assays: Employ annexin V/PI staining to quantify apoptotic cell death [5]
  • Cell cycle analysis: Use BrdU/PI staining to assess cell cycle perturbations [5]
  • Mitochondrial membrane potential: JC-1 staining to evaluate mitochondrial dysfunction [5]

Data Analysis and Interpretation

Calculation of Viability and Growth Inhibition
  • Background subtraction: Subtract the average absorbance of background control wells (medium only) from all experimental values

  • Normalization: Calculate percent viability using the formula: % Viability = (Absorbance of treated well / Average absorbance of vehicle control wells) × 100

  • Dose-response curves: Plot % viability against log₁₀(concentration) and fit with a four-parameter logistic curve to determine IC₅₀ values

  • Statistical analysis: Perform experiments with at least three biological replicates (n≥3) with multiple technical replicates per condition

Expected Results and Biological Significance

Table 2: Representative this compound Sensitivity in Various Cell Models

Cell Line Characteristics IC₅₀ Range (nM) Notes Reference
KB-3-1 Parental human epidermoid carcinoma ~10-100 Sensitive control [1]
KB-C2 ABCB1-overexpressing >1,000 100-fold resistance vs. parental [1]
H295R Adrenocortical carcinoma 10-50 ACC model responsive to this compound [4]
CU-ACC1 Adrenocortical carcinoma 10-100 Primary ACC model [4]
SW620 Colon carcinoma ~10-100 Sensitive control [1]
SW620/Ad300 ABCB1-overexpressing >1,000 100-fold resistance vs. parental [1]

The resistance factor (RF) can be calculated as RF = IC₅₀ (resistant) / IC₅₀ (parental). For ABCB1-overexpressing cells, resistance factors typically range from 50 to over 100, which can be reversed using ABCB1 inhibitors or through genetic knockout of ABCB1. [1]

Assessment of Combination Therapies

This compound has demonstrated synergistic interactions with several conventional chemotherapeutics and targeted agents:

  • Etoposide, cisplatin, mitotane: Additive to synergistic effects in ACC models [4]
  • BCL-2 inhibitors (Venetoclax, Navitoclax): Strong synergy in preclinical ACC models [4]
  • mTOR inhibitors: Potential for combination approaches

Combination effects should be analyzed using established methods such as the Chou-Talalay method for calculating combination indices, where CI < 1 indicates synergy, CI = 1 indicates additivity, and CI > 1 indicates antagonism.

Troubleshooting and Technical Considerations

Addressing Common Experimental Issues

Table 3: Troubleshooting Guide for this compound Proliferation Assays

| Problem | Potential Cause | Solution | |-------------|---------------------|--------------| | High background signal | Incomplete washing; precipitate formation | Optimize washing steps; filter compound solutions | | Poor reproducibility | Inconsistent cell seeding; compound degradation | Standardize cell counting methods; prepare fresh dilutions | | Shallow dose-response | Insoluble compound at high concentrations | Ensure solubility in dosing range; use fresh DMSO stocks | | Resistance in ABCB1+ cells | Efflux of this compound by transporter | Use ABCB1 inhibitors (verapamil) or knockout models | [1] | | Edge effects in plates | Evaporation in outer wells | Use perimeter wells with PBS only; employ plate sealers | | Incomplete formazan dissolution | Insufficient mixing; inadequate DMSO volume | Increase mixing time; optimize DMSO volume |

Critical Parameters for Success
  • Cell culture conditions: Maintain cells in exponential growth phase and avoid high passage numbers that may alter phenotypic characteristics

  • This compound handling: Prepare fresh working solutions from concentrated stocks and minimize freeze-thaw cycles to maintain compound stability

  • DMSO concentration: Keep consistent across all treatment groups (typically ≤0.1% final concentration)

  • Assay timing: Adhere strictly to incubation times, especially for MTT formazan formation and solubilization

  • Quality controls: Include reference compounds with known activity as positive controls for assay performance

Signaling Pathway and Experimental Workflow Visualization

This compound Mechanism of Action and Resistance Pathway

G TAK243 This compound UAE UBA1/UAE (E1 Enzyme) TAK243->UAE ABCB1 ABCB1 Efflux Transporter TAK243->ABCB1 Substrate Adduct This compound-Ubiquitin Adduct UAE->Adduct Ubiquitin Ubiquitin Ubiquitin->Adduct UPS Ubiquitin-Proteasome System Inhibition Adduct->UPS ERStress ER Stress & UPR Activation UPS->ERStress Apoptosis Apoptosis UPS->Apoptosis ERStress->Apoptosis CellDeath Cell Death Apoptosis->CellDeath Proliferation Reduced Proliferation Apoptosis->Proliferation Resistance Drug Resistance ABCB1->Resistance Resistance->TAK243 Reduced Efficacy MTT MTT/MTS Reduction CellDeath->MTT Decreased Proliferation->MTT Decreased Detection Signal Detection MTT->Detection

Diagram 1: this compound mechanism of action and detection pathway. This compound inhibits UBA1/UAE enzyme activity by forming a covalent adduct with ubiquitin, disrupting the ubiquitin-proteasome system (UPS). This leads to endoplasmic reticulum (ER) stress, unfolded protein response (UPR) activation, and apoptosis. ABCB1 transporter-mediated efflux can cause resistance to this compound. These cellular changes result in reduced metabolic activity and proliferation, which are quantified using MTT/MTS assays.

Experimental Workflow for this compound Evaluation

G Start Experimental Design CellPrep Cell Preparation & Seeding (5×10³ cells/well) Start->CellPrep Incubation1 24h Pre-incubation (37°C, 5% CO₂) CellPrep->Incubation1 Treatment This compound Treatment (0.001-10 μM, 72h) Incubation1->Treatment MTTStep MTT Reagent Addition (2-4h incubation) Treatment->MTTStep Solubilization Formazan Solubilization (DMSO) MTTStep->Solubilization Measurement Absorbance Measurement (570 nm) Solubilization->Measurement Analysis Data Analysis (Normalization, IC₅₀) Measurement->Analysis Interpretation Result Interpretation & Validation Analysis->Interpretation

Diagram 2: Experimental workflow for this compound evaluation using MTT assay. The procedure begins with cell preparation and seeding in 96-well plates, followed by a 24-hour recovery period. Cells are then treated with this compound across a concentration range for 72 hours. MTT reagent is added and incubated for 2-4 hours to allow formazan crystal formation. After solubilization with DMSO, absorbance is measured at 570 nm. Data analysis includes normalization to controls and IC₅₀ calculation.

Conclusion

The MTS/MTT assays provide robust, reproducible methods for evaluating the anti-proliferative effects of this compound across diverse cancer models. These protocols enable researchers to quantify cytotoxicity, assess resistance mechanisms, and evaluate combination therapies in a standardized format. The comprehensive approach outlined in this application note—from basic protocol implementation to advanced troubleshooting and data interpretation—supports the reliable characterization of this compound activity in preclinical research.

When applying these methods, it is essential to consider the unique properties of this compound, particularly its susceptibility to ABCB1-mediated efflux, which can significantly impact experimental outcomes. Through careful experimental design and appropriate controls, researchers can generate high-quality data to advance our understanding of this promising therapeutic agent and its potential applications in cancer treatment.

References

Comprehensive Application Notes & Protocols: TAK-243 Clonogenic Assays in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to TAK-243 & Its Therapeutic Relevance

This compound (also known as MLN7243) represents a first-in-class small-molecule inhibitor that specifically targets the ubiquitin-activating enzyme 1 (UBA1), the primary initiating enzyme in the ubiquitination cascade that regulates protein degradation and function within cells [1] [2]. By binding to UBA1's nucleotide-binding site in an ATP-competitive manner and forming a covalent adduct with ubiquitin, this compound effectively disrupts global protein ubiquitylation, leading to proteotoxic stress, endoplasmic reticulum (ER) stress, and ultimately apoptosis in cancer cells [3] [1]. The clonogenic assay, also known as the colony formation assay, serves as a fundamental methodology in cancer research to evaluate the long-term reproductive potential of cells following exposure to therapeutic agents like this compound, providing critical insights into treatment efficacy and cellular survival that complement short-term viability assays [4].

This compound has demonstrated promising preclinical activity across diverse cancer types, including acute myeloid leukemia (AML), glioblastoma multiforme (GBM), and various solid tumors [5] [1]. Despite ongoing clinical trials, understanding the determinants of sensitivity and resistance to this compound remains crucial for optimizing its therapeutic application. The clonogenic assay represents a gold-standard approach for quantifying the ability of single cells to proliferate and form colonies after this compound exposure, providing researchers with a robust method to assess the durable anti-proliferative effects of UBA1 inhibition in malignant cells [4].

Experimental Design & Workflow

Key Materials and Reagents

Table 1: Essential reagents and resources for this compound clonogenic assays

Category Specific Items Application Notes
Cell Lines Acute myeloid leukemia (OCI-AML2), Glioblastoma (U87, LN229, T98G), Prostate cancer (DU145), Leukemia (CCRF-CEM, MOLT4), Lung cancer (DMS114), Liver cancer (Li-7) Selection should be based on research questions; consider SLFN11 status and BCRP expression [5] [3] [6]
Compounds This compound (UBA1 inhibitor), HA15 (GRP78 inhibitor), UCN-01, Staurosporine (STS) Prepare stock solutions in DMSO; aliquot and store at -20°C to -80°C [5] [4]
Culture Supplies 6-well, 12-well, or 24-well cell culture plates, Crystal violet stain, EdU (5-ethynyl-2'-deoxyuridine), Click-iT Plus EdU Alexa Fluor 647 Flow Cytometry Assay Kit Optimize plating density based on cell growth rate and treatment duration [5] [4]
Software Tools ColonyArea ImageJ plugin, FlowJo, ImageJ software, Image Lab software ColonyArea automates quantification of colony area percentage and intensity [4]
Overall Experimental Workflow

The diagram below illustrates the comprehensive workflow for conducting this compound clonogenic assays, from experimental setup to data analysis:

workflow Start Experimental Design CellPrep Cell Preparation & Plating Start->CellPrep DrugTreat This compound Treatment (0.1-1000 nM, 1-24 hours) CellPrep->DrugTreat Recovery Drug Removal & Recovery (7-14 days in fresh media) DrugTreat->Recovery MechStudy Optional Mechanistic Studies (EdU, Western Blot, Flow Cytometry) DrugTreat->MechStudy Optional FixStain Fixation & Staining (Crystal Violet) Recovery->FixStain Image Image Acquisition (Flatbed Scanner) FixStain->Image Quantify Quantification (ColonyArea ImageJ Plugin) Image->Quantify Analyze Data Analysis (Normalization, Statistics) Quantify->Analyze MechStudy->Analyze

Detailed Protocols

Colony Formation Assay Protocol
  • Cell Preparation and Plating:

    • Harvest exponentially growing cells using standard tissue culture techniques
    • Count cells using a hemocytometer or automated cell counter and prepare appropriate dilutions
    • Plate cells in multi-well plates (6-, 12-, or 24-well format) at densities ranging from 200-2,000 cells/well, optimized based on cell line growth characteristics [5] [4]
    • Include appropriate controls: vehicle control (DMSO), positive controls (known cytotoxic agents), and blank wells (media only)
    • Allow cells to adhere for 12-24 hours under standard culture conditions (37°C, 5% CO₂) before treatment
  • This compound Treatment:

    • Prepare fresh serial dilutions of this compound from DMSO stock solutions to achieve final concentrations typically ranging from 1 nM to 1000 nM [5] [1]
    • For combination studies (e.g., with GRP78 inhibitor HA15), add compounds simultaneously or sequentially based on experimental design [5] [7]
    • Include vehicle control groups receiving equivalent DMSO concentrations (typically ≤0.1%)
    • Treatment duration may vary from 24 hours to continuous exposure, though pulse treatment (24-72 hours) followed by drug removal and recovery is common for clonogenic assays [5]
  • Post-Treatment Recovery and Colony Formation:

    • After treatment period, carefully remove drug-containing media
    • Gently wash cells with pre-warmed PBS (optional, to remove residual drug)
    • Add fresh complete media and return plates to incubator for 7-14 days to allow colony formation
    • Monitor colonies periodically without disturbing, and refresh media every 3-5 days if necessary
    • Terminate assay when visible colonies (typically >50 cells) have formed in vehicle control wells [4]
  • Fixation, Staining and Imaging:

    • Carefully aspirate media and gently wash cells with PBS
    • Fix cells with 4% formaldehyde or 100% methanol for 10-20 minutes at room temperature
    • Remove fixative and stain with 0.5% crystal violet solution (in 25% methanol) for 30 minutes
    • Gently rinse with distilled water until background staining is removed and air dry completely [4]
    • Acquire high-quality images using a flatbed scanner or dedicated imaging system at consistent resolution (300-600 dpi recommended)
Colony Quantification Using ColonyArea ImageJ Plugin
  • Software Installation and Setup:

    • Download and install Fiji ImageJ or standard ImageJ with necessary plugins
    • Obtain the ColonyArea plugin bundle (available from https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0092444) and install according to provided instructions [4]
  • Image Processing and Analysis:

    • Launch ColonyArea plugin through ImageJ menu system
    • Open scanned image of multi-well plate and select rectangular ROI encompassing all wells to be analyzed
    • Specify plate format (6-, 12-, or 24-well) when prompted
    • The plugin automatically:
      • Separates individual wells using predefined plate dimensions
      • Applies concentric cropping mask (5% reduction from well edges) to eliminate edge artifacts
      • Creates an image stack of all processed well images [4]
    • Colony_thresholder macro identifies background using intensity-based thresholding, calculating colony area percentage and intensity percentage for each well
    • Save processed images and export numerical data for further statistical analysis
  • Data Interpretation:

    • Colony area percentage: Percentage of well area covered by colonies
    • Colony intensity percentage: Intensity-weighted measurement accounting for staining density
    • Survival fraction: (Colony area % of treated well) / (Colony area % of control well) × 100
    • IC₅₀ values: Concentration causing 50% reduction in colony formation compared to control

Quantitative Data & Experimental Findings

This compound Efficacy Across Cancer Models

Table 2: this compound sensitivity in preclinical cancer models

Cancer Type Cell Line/Model Key Findings Clonogenic Results References
Glioblastoma U87, LN229 This compound monotherapy (100 nM) reduced colony formation to 68.44% and 52.96% of control, respectively HA15 combination further reduced colony formation to 23.79% and 15.67% [5] [7]
Acute Myeloid Leukemia OCI-AML2, Primary samples This compound inhibited clonogenic growth with IC₅₀ in nanomolar range; targeted leukemic stem cells 1 μM this compound effectively eliminated colony-forming cells in sensitive models [1] [2]
SLFN11-Deficient Cancers Multiple solid tumors and leukemias Enhanced sensitivity to this compound; SLFN11-KO cells showed preferential cytotoxicity Significant reduction in colony formation in SLFN11-deficient vs wild-type cells [3]
BEND3-Knockout Models OCI-AML2 BEND3 knockout conferred resistance; up to 9-fold increase in IC₅₀ Reduced colony formation inhibition by this compound [2]
Combination Therapy Strategies

Research has identified several promising combination approaches to enhance this compound efficacy or overcome intrinsic resistance:

  • GRP78 Inhibition: The GRP78 inhibitor HA15 demonstrates synergistic activity with this compound in resistant glioblastoma models, with combination index (CI) values <1 indicating true synergy [5] [7]. This combination more effectively induces G2/M-phase cell cycle arrest and apoptosis compared to monotherapy.

  • SLFN11 Status Considerations: SLFN11-deficient cancer cells, while resistant to many DNA-damaging agents, exhibit enhanced global protein ubiquitylation, ER stress, and UPR activation, making them particularly vulnerable to this compound treatment [3]. This provides a promising therapeutic strategy for traditionally difficult-to-treat SLFN11-negative tumors.

Mechanistic Insights & Signaling Pathways

Molecular Mechanisms of this compound Action

The cellular response to this compound involves a complex interplay of multiple stress pathways as illustrated below:

mechanisms TAK243 This compound Treatment UBA1 UBA1 Inhibition TAK243->UBA1 Ubq Reduced Global Protein Ubiquitylation UBA1->Ubq Proteotoxic Proteotoxic Stress Ubq->Proteotoxic ERstress ER Stress Induction Ubq->ERstress DNADamage DNA Damage Response Proteotoxic->DNADamage UPR Unfolded Protein Response (UPR) ERstress->UPR PERKpath PERK/eIF2α/ATF4/CHOP Activation UPR->PERKpath IRE1path IRE1α/XBP1 Activation UPR->IRE1path ATF6path ATF6 Pathway (Limited Involvement) UPR->ATF6path Apoptosis Apoptosis Execution DNADamage->Apoptosis Caspases Caspase 3/7 Activation Apoptosis->Caspases PARP PARP Cleavage Apoptosis->PARP BaxBcl2 ↑Bax/Bcl-2 Ratio Apoptosis->BaxBcl2 PERKpath->Apoptosis IRE1path->Apoptosis

Resistance Mechanisms

Several resistance mechanisms to this compound have been identified through genome-wide CRISPR/Cas9 screens and mechanistic studies:

  • BEND3 Inactivation: BEND3 knockout upregulates the breast cancer resistance protein (BCRP/ABCG2) efflux transporter, reducing intracellular this compound accumulation and conferring significant resistance (up to 9-fold increase in IC₅₀) [2].

  • UBA1 Mutations: Selection of this compound-resistant AML populations identified missense mutations in the adenylation domain of UBA1, providing a direct mechanism of acquired resistance through altered drug-target interaction [1].

  • Enhanced Stress Response Adaptation: Cells with pre-activated protective components of the unfolded protein response or enhanced protein quality control mechanisms may demonstrate intrinsic resistance to this compound-induced proteotoxic stress [3].

Troubleshooting & Technical Considerations

  • Optimizing Plating Density: Preliminary range-finding experiments are essential to determine ideal cell plating densities. Too high density promotes overlapping colonies, while too low density may prevent reliable colony formation.

  • DMSO Vehicle Controls: Maintain consistent DMSO concentrations across all treatment groups (typically ≤0.1%), as slight variations can influence colony formation efficiency.

  • Crystal Violet Staining Consistency: Ensure complete drying after staining and consistent destaining procedures to achieve reproducible quantification results.

  • Threshold Optimization: When using ColonyArea, verify automatic threshold calculations manually for a subset of images, particularly when colony density or staining intensity varies substantially between treatment conditions.

  • Combination Therapy Timing: For combination studies, conduct preliminary experiments to determine optimal sequencing of this compound with other agents (simultaneous vs. sequential administration).

Conclusion

The clonogenic assay represents a powerful methodological approach for evaluating the long-term anti-proliferative effects of this compound across diverse cancer models. Through standardized implementation of the protocols outlined in this document, researchers can reliably quantify this compound sensitivity, identify synergistic combinations, and investigate mechanisms of response and resistance. The integration of automated quantification tools like the ColonyArea ImageJ plugin enhances objectivity and reproducibility, while attention to technical details ensures generation of robust, clinically relevant preclinical data. As this compound continues to progress through clinical development, these clonogenic assay protocols will remain essential for optimizing its therapeutic potential and understanding its place in the evolving landscape of cancer therapeutics targeting the ubiquitin-proteasome system.

References

TAK-243 Mechanism and Ubiquitination Markers

Author: Smolecule Technical Support Team. Date: February 2026

TAK-243 (also known as MLN7243) inhibits the ubiquitin-activating enzyme UBA1 (also known as UAE1), the primary E1 enzyme that initiates the ubiquitination cascade. It forms a covalent adduct with ubiquitin, blocking the transfer of ubiquitin to E2 conjugating enzymes. This leads to a global inhibition of protein ubiquitination and the accumulation of unconjugated ubiquitin, inducing proteotoxic stress and apoptosis in cancer cells [1].

In western blot analyses, the inhibition of UBA1 by this compound produces specific and reproducible changes in ubiquitination markers, which are summarized in the table below.

Marker/Antibody Target Observed Change in Western Blot Biological Interpretation
Polyubiquitinated Proteins (Lys-48 and Lys-63 linked) [2] ↓ Decrease in high-molecular-weight smears [1] [2] Global inhibition of protein ubiquitination due to E1 enzyme blockade.
Free Ubiquitin ↑ Accumulation of free, unconjugated ubiquitin [1] Ubiquitin is activated but cannot be transferred to substrates, leading to a buildup of the free form.
This compound-Ubiquitin Adduct Appearance of a ~36 kDa band [2] Direct evidence of the drug's mechanism of action; confirms target engagement within cells.

These markers serve as robust pharmacodynamic indicators of this compound activity in cells and can be used to validate the effectiveness of the treatment in experimental settings [1] [2].

Experimental Protocol for Western Blot Analysis

This protocol outlines the steps for treating cells with this compound and preparing samples for western blot analysis to assess changes in ubiquitination.

Workflow Diagram

workflow Start Start: Cell Culture A This compound Treatment Start->A B Cell Lysis and Protein Extraction A->B C Protein Quantification and Normalization B->C D Western Blot Analysis (Anti-Ubiquitin Antibody) C->D E Image and Analyze Ubiquitin Profiles D->E End Interpret Data E->End

Step-by-Step Methodology
  • Cell Culture and Drug Treatment

    • Seed your chosen cell line (e.g., ACC cell lines, TNBC cell lines) in appropriate culture vessels and allow them to adhere overnight [1] [3].
    • Prepare a stock solution of this compound in DMSO. A common working concentration range is 0.1 to 1.0 µM, but this should be optimized for your specific cell line, as sensitivity varies [1] [3].
    • Treat cells with this compound or vehicle control (DMSO) for a desired period (e.g., 24 hours). Include a range of concentrations to establish a dose-response relationship.
  • Cell Lysis and Protein Extraction

    • After treatment, lyse cells directly in the culture dish using a modified RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
    • Critical: To preserve the labile thioester bond in the this compound-Ubiquitin adduct and other ubiquitin conjugates, do not add β-mercaptoethanol or DTT to the lysis buffer at this stage [2]. Scrape the cells and collect the lysates.
    • Clear the lysates by centrifugation at >12,000 × g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
  • Protein Quantification and Normalization

    • Quantify protein concentration using a compatible assay (e.g., BCA assay).
    • Normalize all samples to the same concentration using lysis buffer.
    • Sample Preparation for Gel Electrophoresis: After normalization, you may add a non-reducing Laemmli sample buffer to an aliquot of the lysate if you wish to detect the this compound-Ub adduct specifically. For total ubiquitin detection, add a standard reducing sample buffer (containing DTT or β-mercaptoethanol) to another aliquot [2].
  • Western Blotting

    • Load 20-30 µg of total protein per lane on a 4-12% Bis-Tris gel for optimal separation of high-molecular-weight ubiquitin chains.
    • Transfer proteins to a PVDF membrane.
    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
    • Probe with a primary antibody against ubiquitin (e.g., P4D1) overnight at 4°C.
    • The following day, incubate with an appropriate HRP-conjugated secondary antibody and develop using a chemiluminescent substrate.

Data Interpretation and Key Findings

When the western blot is performed correctly, the results will visually demonstrate this compound's mechanism. The diagram below illustrates the cascade of molecular events triggered by this compound inhibition.

Signaling Consequences of UBA1 Inhibition

signaling TAK243 This compound Treatment UAE1 Inhibits UAE1 (E1) TAK243->UAE1 Ub Blocks Ubiquitin Transfer UAE1->Ub HMW ↓ High-Molecular-Weight Polyubiquitin Chains Ub->HMW FreeUb ↑ Free Ubiquitin Ub->FreeUb ERStress Proteotoxic and ER Stress Ub->ERStress UPR Unfolded Protein Response (UPR) ERStress->UPR ATF4 ATF4 Activation UPR->ATF4 NOXA NOXA Upregulation ATF4->NOXA Apoptosis Apoptosis NOXA->Apoptosis

The expected visual outcome on a western blot and its interpretation are:

  • DMSO Control Lane: Shows a characteristic smear of high-molecular-weight polyubiquitinated proteins.
  • This compound Treated Lanes: Exhibit a clear reduction in the high-molecular-weight smear, coupled with a strong increase in the free ubiquitin band at the bottom of the gel or blot [1] [2]. In non-reducing conditions, a new band at ~36 kDa, corresponding to the this compound-Ub adduct, may be visible [2].

Critical Considerations for Publication

To ensure your data meets the high standards required for scientific publication, adhere to the following guidelines:

  • Normalization: Use Total Protein Normalization (TPN) instead of housekeeping proteins (HKPs) like GAPDH or β-actin. HKP expression can vary with experimental conditions, while TPN provides a more accurate and reliable loading control, and is increasingly required by top journals [4].
  • Image Integrity: Maintain original, uncropped images of entire blots for review. Any adjustments to brightness or contrast must be applied uniformly to the entire image and must not obscure, misrepresent, or eliminate any background or non-specific bands. Clearly indicate in the figure legend if lanes have been rearranged from different parts of the same gel [4] [5].
  • Antibody Information: Always report the clone, catalog number, and dilution for all primary and secondary antibodies used.

Research Applications and Synergies

This compound has shown promising efficacy not only as a monotherapy but also in combination regimens:

  • Combination with Chemotherapy: this compound has shown synergistic or additive effects when combined with standard chemotherapeutic agents like etoposide and cisplatin in preclinical models of Adrenocortical Carcinoma (ACC) [1].
  • Combination with BCL2 Inhibitors: A highly synergistic interaction has been observed between this compound and BCL2 inhibitors (Venetoclax, Navitoclax) in ACC models, including patient-derived organoids and xenografts [1]. This suggests that inducing proteotoxic stress can lower the threshold for apoptosis.

References

Measurement of Intracellular TAK-243 Concentration via HPLC

Author: Smolecule Technical Support Team. Date: February 2026

This protocol details a method to quantify the intracellular concentration of TAK-243 (MLN7243), a ubiquitin-activating enzyme (UAE) inhibitor, using High-Performance Liquid Chromatography (HPLC). The method is adapted from a study investigating the interaction between this compound and the ABCB1 (MDR1/P-glycoprotein) efflux transporter [1].

Protocol: Sample Preparation and HPLC Analysis

The following steps describe the procedure for preparing cell samples and conducting the HPLC analysis.

  • Cell Culture and Treatment

    • Cell Lines: The protocol can be applied to various cell lines. The original study used drug-resistant cancer cell lines overexpressing ABCB1 (e.g., KB-C2, SW620/Ad300) and their corresponding parental, drug-sensitive lines (KB-3-1, SW620) [1].
    • Cell Harvesting: Harvest cells in their logarithmic growth phase by trypsinization and centrifuge them.
    • Cell Counting: Resuspend the cell pellet and perform a cell count.
    • Sample Allocation: Aliquot cells into microcentrifuge tubes at a density of 1 × 10^6 cells per tube [1].
    • Drug Incubation: Incubate the cell aliquots with 20 µM this compound for 2 hours. To assess the role of the ABCB1 transporter, include a set of samples co-incubated with an ABCB1 inhibitor like verapamil [1].
  • Sample Processing and Extraction

    • After incubation, centrifuge the samples to pellet the cells.
    • Remove the drug-containing supernatant carefully.
    • To lyse the cells and precipitate proteins, add a solution of 0.5% SDS in acetonitrile to the cell pellet [1].
    • Centrifuge the lysates at high speed (e.g., 14,000 rpm for 10 minutes) to remove cellular debris [1].
    • Collect the clear supernatant for analysis.
  • HPLC Analysis

    • Instrument Setting: The specific HPLC settings (column, mobile phase, flow rate) were not detailed in the source. You will need to optimize these parameters based on your equipment and the chemical properties of this compound.
    • Sample Injection: Purify the collected supernatants if necessary, then inject them into the HPLC system [1].
    • Quantification: Use a standard curve generated with known concentrations of this compound to calculate the intracellular concentration in the experimental samples.
Summary of Key Experimental Parameters

The table below summarizes the core conditions used in the published protocol for easy reference [1].

Parameter Specification
Cell Density 1 × 10^6 cells per sample tube
This compound Concentration 20 µM
Incubation Time 2 hours
Key Inhibitor Verapamil (to inhibit ABCB1)
Cell Lysis Solution 0.5% SDS in Acetonitrile
Centrifugation Condition 14,000 rpm for 10 minutes
Experimental Workflow and Significance

The diagram below illustrates the complete experimental workflow, from cell treatment to data interpretation, highlighting the key finding.

G Start Start Experiment Culture Culture and Harvest Cells Start->Culture Treat Treat Cells with 20 µM this compound ± Verapamil Culture->Treat Incubate Incubate for 2 Hours Treat->Incubate Process Process Samples: Lysis & Centrifugation Incubate->Process HPLC HPLC Analysis Process->HPLC Data Quantify Intracellular this compound HPLC->Data Interpretation Data Interpretation Data->Interpretation Finding1 Finding 1: Lower this compound accumulation in ABCB1-overexpressing cells Interpretation->Finding1 Finding2 Finding 2: Accumulation restored with ABCB1 inhibition Interpretation->Finding2 Conclusion Conclusion: this compound is a substrate of ABCB1 Finding1->Conclusion Finding2->Conclusion

Diagram 1: Experimental workflow for determining intracellular this compound concentration and the key finding.

Underlying Mechanism: this compound as an ABCB1 Substrate

G Evidence1 Cytotoxicity Assay: Reduced this compound efficacy in ABCB1-overexpressing cells Conclusion Integrated Conclusion: This compound is a transported substrate of the ABCB1 efflux pump Evidence1->Conclusion Evidence2 ATPase Assay: This compound potently stimulates ABCB1 ATPase activity Evidence2->Conclusion Evidence3 HPLC Accumulation Assay: Reduced intracellular this compound in ABCB1+ cells Evidence3->Conclusion Evidence4 Computational Docking: High binding affinity between This compound and ABCB1 Evidence4->Conclusion Implication Clinical Implication: ABCB1 overexpression may predict limited anticancer effect of this compound in drug-resistant tumors Conclusion->Implication

Diagram 2: Converging lines of evidence establishing this compound as an ABCB1 substrate.

Key Considerations for the Protocol

  • Context of Use: This protocol is specifically designed to investigate the interaction of this compound with drug efflux transporters like ABCB1 [1]. For studies focusing solely on uptake, parameters may be simplified.
  • Instrument Method Development: As specific HPLC column and mobile phase details were not provided, you will need to develop and validate a robust HPLC method for this compound separation and detection.
  • Biological Context: this compound has also been identified as a substrate for another efflux pump, ABCG2 (BCRP) [1]. Therefore, in cell models expressing multiple transporters, their combined impact on intracellular drug concentration should be considered.

Conclusion

This application note provides a validated protocol for measuring the intracellular concentration of this compound using HPLC. The core finding is that this compound is a substrate for the ABCB1 efflux transporter, which significantly reduces its accumulation inside cells [1]. This information is crucial for understanding potential resistance mechanisms and for designing effective combination therapies that include ABCB1 inhibitors.

References

Application Note: CRISPR-Cas9 Screening to Identify TAK-243 Resistance Mechanisms and Biomarkers in Cancer Therapy Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to TAK-243 and CRISPR Screening Applications

This compound (MLN7243) represents a first-in-class small molecule inhibitor of ubiquitin-like modifier activating enzyme 1 (UBA1), the primary E1 enzyme that initiates the ubiquitination cascade. By selectively inhibiting UBA1, this compound disrupts protein ubiquitination, leading to proteotoxic stress, DNA damage accumulation, and ultimately apoptosis in cancer cells [1] [2]. Based on promising preclinical efficacy demonstrating potent antitumor activity across hematological malignancies and solid tumors, this compound has advanced to phase I clinical trials for advanced malignancies [1]. However, as with many targeted therapies, drug resistance remains a significant challenge that can limit clinical efficacy.

The emergence of CRISPR-Cas9 gene editing technology has revolutionized functional genomics in cancer research, enabling systematic identification of genes that influence drug sensitivity and resistance. Genome-wide CRISPR screens provide an unbiased approach to discover genetic modifiers of drug response by assessing how specific gene knockouts alter cancer cell survival under therapeutic pressure [3] [4]. This application note comprehensively details experimental approaches and protocols for employing CRISPR-Cas9 screening to identify this compound resistance mechanisms, with particular emphasis on validated genetic modifiers and their potential as predictive biomarkers or therapeutic targets.

This compound Mechanism of Action and Therapeutic Significance

Molecular Mechanism

This compound functions as an AMP mimetic that competitively binds to the nucleotide-binding site of UBA1 in an ATP-dependent manner. Following binding, this compound forms a covalent adduct with ubiquitin through a reaction that requires UBA1 catalytic activity. This this compound-ubiquitin adduct remains tightly bound to UBA1, effectively blocking the enzyme's active site and preventing subsequent ubiquitin transfer to E2 conjugating enzymes [1] [2]. The resulting inhibition disrupts both polyubiquitination (targeting proteins for proteasomal degradation) and monoubiquitination (regulating diverse cellular processes including DNA repair and signal transduction).

The consequences of UBA1 inhibition include:

  • Accumulation of misfolded proteins and proteotoxic stress
  • Induction of DNA damage through impaired DNA damage response
  • Activation of unfolded protein response pathways
  • Initiation of apoptosis through mitochondrial and ER stress pathways
Preclinical Activity Across Cancer Types

Preclinical studies have demonstrated that this compound exhibits potent antitumor activity across diverse cancer models. Acute myeloid leukemia (AML) models have shown particular sensitivity, with studies revealing that AML cell lines and primary patient samples display greater dependence on UBA1 activity compared to normal hematopoietic cells [1]. In small cell lung cancer (SCLC), this compound demonstrated remarkable potency with a median EC50 of 15.8 nmol/L across 26 cell lines, representing approximately 40-fold greater sensitivity compared to many other cancer types [2]. This broad activity profile underscores UBA1 inhibition as a promising therapeutic strategy across multiple cancer indications.

Genome-Wide CRISPR-Cas9 Screen for this compound Resistance Genes

Screening Methodology and Experimental Design

A comprehensive genome-wide CRISPR-Cas9 knockout screen was performed in OCI-AML2-Cas9 cells (an acute myeloid leukemia cell line) to systematically identify genes whose loss confers resistance to this compound [1]. The experimental workflow incorporated the following key components:

  • CRISPR Library: A lentiviral library containing 91,320 guide RNAs (gRNAs) targeting 17,232 human genes with approximately 6 gRNAs per gene to ensure comprehensive coverage and reproducibility [1].
  • Selection Conditions: Transduced cells were treated with this compound at concentrations corresponding to IC90 and IC99 values to apply strong selective pressure favoring resistant clones.
  • Duration: Selection continued for 32 days to allow sufficient time for resistant populations to emerge and expand.
  • Analysis: Surviving cells were harvested and gRNA representations were quantified by next-generation sequencing followed by bioinformatic analysis using the MAGeCK algorithm to identify significantly enriched gRNAs [1].

Table 1: Key Parameters from Genome-Wide CRISPR-Cas9 Screen for this compound Resistance

Parameter IC90 Selection Arm IC99 Selection Arm
Total enriched gRNAs ~11,500 ~5,500
Significantly enriched genes (FDR <0.2) 33 11
Top hit BEND3 BEND3
BEND3 gRNA enrichment Up to 1,222-fold Up to 9,136-fold
Key Screening Results and Hit Validation

The CRISPR screen identified BEN domain-containing protein 3 (BEND3) as the most significantly enriched gene under both IC90 and IC99 selection conditions, with all six gRNAs targeting BEND3 showing dramatic enrichment [1]. Validation experiments confirmed that BEND3 knockout cells exhibited up to a 9-fold increase in this compound IC50 compared to control cells, demonstrating substantial resistance [1]. Additional resistance mechanisms identified through gene set enrichment analysis included genes involved in chromatin organization, histone modification, TORC1 signaling, and regulation of biosynthetic processes [1], suggesting multiple potential pathways to this compound resistance.

Mechanism of BEND3-Mediated this compound Resistance

The BEND3-ABCG2 Regulatory Axis

Functional investigation revealed that BEND3 functions as a transcriptional repressor that regulates expression of the ATP-binding cassette efflux transporter ABCG2 (also known as breast cancer resistance protein or BCRP) [1]. BEND3 knockout resulted in upregulated ABCG2 expression, enhancing efflux of this compound from cancer cells and reducing intracellular drug accumulation to subtherapeutic levels. This mechanism was confirmed through several experimental approaches:

  • Cellular Thermal Shift Assay (CETSA): Demonstrated reduced this compound binding to UBA1 in BEND3-knockout cells, indicating decreased intracellular drug availability [1].
  • Chemical Inhibition: ABCG2 inhibition with chemical antagonists restored this compound sensitivity in high-ABCG2 expressing cells [1].
  • Correlative Analysis: this compound sensitivity inversely correlated with ABCG2 expression across cancer cell lines of diverse origins [1].

The following diagram illustrates the mechanistic relationship between BEND3 loss and this compound resistance:

G BEND3_KO BEND3 Knockout ABCG2_Up ABCG2/BCRP Upregulation BEND3_KO->ABCG2_Up TAK243_Efflux Increased this compound Efflux ABCG2_Up->TAK243_Efflux Reduced_Accum Reduced Intracellular This compound Accumulation TAK243_Efflux->Reduced_Accum UBA1_Binding Decreased UBA1 Binding Reduced_Accum->UBA1_Binding Resistance This compound Resistance UBA1_Binding->Resistance

Functional Consequences of BEND3 Knockout

BEND3 knockout cells demonstrated significant attenuation of characteristic this compound-induced cellular stress responses [1]:

  • Reduced ubiquitination defects with preservation of both polyubiquitination and H2A monoubiquitination
  • Diminished proteotoxic stress as evidenced by reduced induction of ATF4, CHOP, and p-JNK
  • Attenuated DNA damage response with decreased γH2AX formation
  • Reduced apoptosis with less PARP cleavage compared to wild-type cells

Importantly, BEND3 knockout did not alter UBA1 protein levels or intracellular ATP concentrations, indicating that the resistance mechanism specifically involves drug availability rather than target modification or metabolic adaptation [1].

Therapeutic Implications and Combination Strategies

Biomarker Potential of ABCG2 Expression

The discovery of the BEND3-ABCG2 resistance axis positions ABCG2 expression as a potential predictive biomarker for this compound response. Studies across cancer cell lines of diverse origins demonstrated a clear correlation between high ABCG2 expression and intrinsic this compound resistance [1]. This suggests that pre-treatment assessment of ABCG2 expression could potentially stratify patients most likely to benefit from this compound therapy.

Combination Therapy Approaches

Research in small cell lung cancer models has demonstrated that this compound exhibits synergistic activity when combined with genotoxic therapies [2]:

  • Chemotherapy: Enhanced efficacy with cisplatin/etoposide combinations
  • PARP Inhibition: Strong synergy with olaparib, even in models resistant to both agents individually
  • Radiotherapy: Significant radiosensitization observed in patient-derived xenografts

These combination approaches may help overcome intrinsic resistance and prevent acquired resistance development. The synergy with DNA-damaging agents is particularly promising given this compound's impairment of DNA damage response pathways.

Experimental Protocols and Workflows

Genome-Wide CRISPR-Cas9 Screening Protocol for this compound Resistance

Objective: Identify genes whose knockout confers resistance to this compound Duration: 8-10 weeks Key Materials: Cas9-expressing cell line (e.g., OCI-AML2-Cas9), genome-scale CRISPR knockout library (e.g., GeCKO v2), lentiviral packaging system, this compound, next-generation sequencing platform

Procedure:

  • Cell Line Preparation (Week 1)

    • Maintain Cas9-expressing cells in appropriate medium (e.g., RPMI-1640 with 10% FBS for hematopoietic cells)
    • Ensure >90% viability and exponential growth before screening
    • Confirm functional Cas9 activity using validation assays (e.g., surrogate reporter cleavage)
  • Library Transduction (Week 2)

    • Perform lentiviral production using HEK293T cells transfected with CRISPR library and packaging plasmids
    • Transduce target cells at low MOI (0.3-0.5) to ensure single integration events
    • Include non-transduced control for reference
    • After 24 hours, replace medium with fresh complete medium
    • 48 hours post-transduction, add appropriate selection antibiotic (e.g., puromycin)
  • Selection and Expansion (Weeks 2-3)

    • Maintain selection for 5-7 days to eliminate non-transduced cells
    • Expand cells to sufficient numbers for screening arms (minimum 500 cells per gRNA representation)
    • Harvest reference sample (Day 0) for baseline gRNA distribution
  • Drug Selection (Weeks 3-6)

    • Split cells into vehicle control and this compound treatment arms
    • Treat with this compound at predetermined IC90 and IC99 concentrations
    • Maintain drug treatment for 3-4 weeks, passaging every 3-4 days
    • Ensure minimum 500X library coverage throughout selection
  • Genomic DNA Extraction and Sequencing (Weeks 6-7)

    • Harvest minimum 50 million cells from each arm (control, IC90, IC99)
    • Extract genomic DNA using maxi-prep scale method
    • Amplify integrated gRNA sequences with barcoded primers for multiplexing
    • Purify PCR products and quantify by qPCR before sequencing
    • Perform next-generation sequencing (minimum 100X coverage)
  • Bioinformatic Analysis (Weeks 7-8)

    • Demultiplex sequencing data and align to reference library
    • Count gRNA reads for each sample using tools like MAGeCK or PinAPL-Py
    • Identify significantly enriched gRNAs using appropriate statistical models
    • Perform gene set enrichment analysis for functional annotation

The following workflow diagram illustrates the key steps in the CRISPR screening process:

G CellPrep Cell Line Preparation & Validation Library Library Transduction (MOI 0.3-0.5) CellPrep->Library Selection Antibiotic Selection (5-7 days) Library->Selection Expansion Population Expansion (500X coverage) Selection->Expansion DrugTreat This compound Treatment (IC90/IC99, 3-4 weeks) Expansion->DrugTreat Harvest Cell Harvest & gDNA Extraction DrugTreat->Harvest Seq gRNA Amplification & Sequencing Harvest->Seq Analysis Bioinformatic Analysis (MAGeCK) Seq->Analysis Validation Hit Validation Analysis->Validation

Validation Protocol for Candidate Resistance Genes

Objective: Confirm role of candidate genes in this compound resistance Duration: 4-5 weeks

Procedure:

  • Generation of Knockout Clones

    • Design 3-4 independent gRNAs per candidate gene using optimized tools (e.g., Broad Institute GPP Portal)
    • Clone into appropriate lentiviral vector (e.g., lentiCRISPR v2)
    • Produce lentivirus and transduce target cells
    • Select with antibiotics for 5-7 days
    • Establish single-cell clones by limiting dilution or FACS sorting
    • Validate knockout by immunoblotting or sequencing
  • Drug Sensitivity Assays

    • Seed validated knockout and control cells in 96-well plates (3,000-5,000 cells/well)
    • Treat with this compound concentration range (e.g., 0.1 nM - 10 μM) in triplicate
    • Incubate for 72-96 hours depending on cell doubling time
    • Assess viability using MTS, CellTiter-Glo, or similar assays
    • Calculate IC50 values using nonlinear regression
  • Mechanistic Studies

    • Intracellular drug accumulation: Measure this compound levels by LC-MS/MS
    • ABCG2 activity: Perform efflux assays with fluorescent substrates (e.g., mitoxantrone)
    • Cellular thermal shift assay: Evaluate drug-target engagement
    • Downstream effects: Assess ubiquitination, DNA damage, and apoptosis markers

Table 2: Key Validation Experiments for this compound Resistance Genes

Validation Approach Key Readouts Expected Results for True Positives
Dose-response assays IC50, AUC, Hill slope Significant right-shift in dose-response curve
Annexin V/PI staining Apoptosis percentage Reduced apoptosis at equivalent concentrations
Clonogenic assays Colony formation Increased survival fraction post-treatment
Western blot Ubiquitination, γH2AX, PARP cleavage Attenuated this compound-induced markers
In vivo validation Tumor growth inhibition Reduced efficacy in xenograft models

Technical Considerations and Optimization Strategies

Critical Parameters for Screening Success
  • Library Coverage: Maintain minimum 500X representation throughout screening to prevent stochastic gRNA loss
  • Cell Viability: Monitor viability carefully during drug selection; adjust concentration if excessive cell death occurs
  • Control Arms: Include vehicle-treated controls and non-targeting gRNA controls in parallel
  • Replication: Perform biological replicates (minimum n=3) to ensure reproducibility
  • Counter-screening: Conduct parallel viability screens without drug to exclude general fitness effects
Advanced CRISPR Screening Approaches

Beyond standard knockout screens, several specialized CRISPR approaches can provide additional insights into this compound resistance mechanisms:

  • CRISPR Activation (CRISPRa): Identifies genes whose overexpression confers resistance, complementing knockout approaches [4] [5]
  • CRISPR Interference (CRISPRi): Enables temporary gene repression for essential genes where knockout is lethal [4] [5]
  • Inducible Cas9 Systems: Allows temporal control over gene editing, particularly useful for studying resistance in non-proliferative states [6]
  • Base Editing: Enables precise single-nucleotide changes to model specific point mutations

Conclusion and Future Directions

CRISPR-Cas9 screening has proven invaluable for elucidating mechanisms of this compound resistance, with the BEND3-ABCG2 axis representing a clinically relevant finding with implications for patient stratification and combination therapy development. The protocols outlined herein provide a framework for conducting robust genetic screens to identify resistance mechanisms, with applicability extending beyond this compound to other targeted therapies.

Future directions in this field should include:

  • In vivo CRISPR screens to identify resistance mechanisms in physiological contexts
  • Single-cell CRISPR technologies to resolve heterogeneous resistance mechanisms
  • Combinatorial CRISPR approaches to identify synthetic lethal interactions with this compound
  • Multi-omic integration to connect genetic resistance mechanisms with transcriptional and proteomic changes

The continuing evolution of CRISPR screening technologies promises to accelerate the identification of resistance mechanisms and inform rational combination strategies that maximize the therapeutic potential of UBA1 inhibition in cancer treatment.

References

Comprehensive Application Notes and Protocols for TAK-243 Pharmacodynamic Biomarker Analysis in Oncology Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to TAK-243 and UBA1 Inhibition in Cancer Therapy

This compound (also known as MLN7243) is a first-in-class small molecule inhibitor of ubiquitin-activating enzyme E1 (UBA1), which represents a novel therapeutic class in targeted cancer therapy. As the primary E1 enzyme in humans, UBA1 serves as the gateway to the ubiquitin-proteasome system (UPS), catalyzing the first step in ubiquitin conjugation to target proteins. This compound exerts its anticancer effects through the formation of a covalent adduct with ubiquitin, effectively blocking the initial activation step in the ubiquitination cascade and disrupting global protein ubiquitination in cancer cells. This mechanism distinguishes this compound from proteasome inhibitors (e.g., bortezomib) that target later steps in protein degradation, positioning it as a promising therapeutic agent for various malignancies, including adrenocortical carcinoma (ACC), triple-negative breast cancer (TNBC), and other solid tumors. [1] [2]

The therapeutic rationale for UBA1 inhibition stems from the heightened dependency of many cancer cells on the ubiquitin-proteasome system to maintain protein homeostasis and eliminate misfolded or damaged proteins. Research has demonstrated that this compound exhibits potent antiproliferative activity across diverse cancer models, with evidence of tumor regression in patient-derived xenograft (PDX) models. Notably, this compound has shown enhanced efficacy in tumors with elevated c-MYC expression, suggesting a predictive biomarker relationship that may guide patient selection strategies. The differential sensitivity observed between malignant and normal cells (with an order of magnitude greater sensitivity in cancer cells) indicates a favorable therapeutic window, supporting continued clinical investigation of this novel agent. [2]

Mechanism of Action and Signaling Pathway Disruption

Molecular Mechanism of UBA1 Inhibition

This compound exerts its anticancer effects through a precise molecular mechanism that fundamentally disrupts ubiquitin signaling. The compound selectively targets UBA1, the dominant E1 ubiquitin-activating enzyme in human cells, forming a covalent this compound-ubiquitin adduct that irreversibly blocks the enzyme's active site. This inhibition prevents the ATP-dependent activation of ubiquitin, thereby halting the entire ubiquitination cascade that requires E2 ubiquitin-conjugating enzymes and E3 ubiquitin ligases to function. The resulting accumulation of unconjugated ubiquitin creates an imbalance in the ubiquitin pool, leading to proteotoxic stress through the disruption of protein degradation, cell cycle regulation, DNA damage repair, and signal transduction pathways. [1]

Downstream Signaling Consequences

The primary biochemical action of this compound triggers a cascade of downstream cellular effects that ultimately induce apoptosis in susceptible cancer cells. The disruption of protein ubiquitination leads to the accumulation of misfolded proteins within the endoplasmic reticulum (ER), initiating unresolvable ER stress and activating the unfolded protein response (UPR). This UPR activation particularly involves the PERK-eIF2α-ATF4 axis, with ATF4 subsequently upregulating the pro-apoptotic protein NOXA (PMAIP1). The ATF4-NOXA pathway has been identified as a critical mediator of this compound-induced cell death, with experimental evidence showing that depletion of either ATF4 or NOXA significantly reduces apoptosis. Importantly, this mechanism appears enhanced in c-MYC-high tumors, suggesting a synthetic lethal interaction between MYC-driven transcription and UBA1 inhibition. [2]

The following diagram illustrates the key signaling pathway through which this compound induces apoptosis in cancer cells:

G TAK243 This compound UBA1 UBA1 Enzyme TAK243->UBA1 Ubiquitin Ubiquitin UBA1->Ubiquitin Adduct This compound-Ubiquitin Adduct Ubiquitin->Adduct UPS Ubiquitin-Proteasome System Inhibition Adduct->UPS ER_Stress ER Stress UPS->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR PERK PERK UPR->PERK eIF2a eIF2α PERK->eIF2a ATF4 ATF4 eIF2a->ATF4 NOXA NOXA ATF4->NOXA Apoptosis Apoptosis NOXA->Apoptosis cMYC c-MYC (Amplifies Effect) cMYC->ATF4 cMYC->Apoptosis

Figure 1: this compound Signaling Pathway and Mechanism of Apoptosis Induction. This compound forms a covalent adduct with ubiquitin, inhibiting UBA1 and disrupting the ubiquitin-proteasome system. This leads to ER stress, unfolded protein response activation, and ATF4-mediated NOXA upregulation, ultimately inducing apoptosis, particularly in c-MYC-high tumors.

Comprehensive Biomarker Classification and Significance

Prognostic, Predictive, and Pharmacodynamic Biomarkers

The clinical development of this compound requires a systematic biomarker strategy to identify patient populations most likely to benefit and to monitor biological activity. Biomarkers are objectively measured indicators of normal biological processes, pathogenic processes, or pharmacological responses to therapeutic intervention. In the context of this compound, biomarkers can be categorized according to their clinical application and temporal measurement during treatment. [3]

Table 1: Classification of Biomarkers Relevant to this compound Development

Biomarker Category Definition Measurement Timing This compound Examples
Prognostic Biomarker Identifies likelihood of clinical events independent of treatment Baseline High UBA1 mRNA expression associated with worse overall survival in breast cancer [4]
Predictive Biomarker Identifies individuals more likely to respond to specific treatment Baseline c-MYC expression correlates with this compound sensitivity; SLFN11-independent activity [1] [2]
Pharmacodynamic (PD) Biomarker Indicates biological activity of a drug Baseline and on-treatment Reduction in protein ubiquitination; ATF4 and NOXA upregulation [1] [2]
Safety Biomarker Measures likelihood, presence, or extent of toxicity Baseline and on-treatment Immune cell infiltration changes; specific cytokines [4]
Quantitative Biomarker Profiles for this compound Response

The effective implementation of biomarker strategies in this compound development requires understanding the quantitative relationships between biomarker levels and therapeutic response. Analysis of multiple studies has revealed consistent patterns in biomarker expression and modulation that correlate with this compound sensitivity and mechanism of action. These quantitative associations provide valuable guidance for patient stratification and response monitoring in both preclinical and clinical settings.

Table 2: Quantitative Biomarker Profiles in this compound Response

Biomarker Measurement Technique Baseline Level Associated with Sensitivity On-Treatment Change Clinical Correlation
UBA1 Expression RNA-seq; IHC High expression in tumor vs. normal tissue (p<0.05) [4] N/A Worse OS, DSS, PFS in high expressers (p<0.05) [4]
c-MYC Expression RNA-seq; Western blot High expression correlates with sensitivity (p<0.01) [2] Variable CERES score negative correlation with c-MYC (p<0.01) [2]
Protein Ubiquitination Western blot; ubiquitin ELISA Baseline ubiquitination rate >70% reduction in polyubiquitinated proteins at 24h [1] Proof of mechanism confirmation [1]
ATF4 Protein Western blot; IHC Low to moderate baseline 3-5 fold increase at 24h post-treatment [2] Marker of ER stress activation [2]
NOXA Protein Western blot; ELISA Low baseline expression 12.5-18.4 fold increase in sensitive lines at 24h [2] Critical for apoptosis induction [2]
Immune Cell Infiltration ssGSEA; flow cytometry Inverse correlation with CD8+ T cells, B cells, DC cells (p<0.01) [4] Increased cytotoxic cell infiltration Potential immune activation [4]

Experimental Protocols for Key Pharmacodynamic Assays

Protein Ubiquitination Status Assessment

Objective: To quantify changes in global protein ubiquitination following this compound treatment as a primary pharmacodynamic indicator of UBA1 inhibition. [1]

Materials and Reagents:

  • Cell lysis buffer (RIPA buffer with protease inhibitors)
  • Protein quantification assay (BCA or Bradford)
  • Anti-ubiquitin antibody (monoclonal, clone P4D1)
  • Anti-polyubiquitin antibody (clone FK1)
  • HRP-conjugated secondary antibodies
  • ECL Western blotting substrate
  • Ubiquitin ELISA kit (commercial)
  • This compound stock solution (10 mM in DMSO)

Procedure:

  • Cell Treatment: Plate cells at 60-70% confluence in 6-well plates (3×10^5 cells/well). After 24 hours, treat with this compound at concentrations ranging from 10 nM to 1 μM, including vehicle control (DMSO).
  • Protein Extraction: At 6, 24, and 48 hours post-treatment, lyse cells in RIPA buffer. Centrifuge at 14,000 × g for 15 minutes at 4°C to remove insoluble material.
  • Protein Quantification: Determine protein concentration using BCA assay. Adjust all samples to equal concentration (1-2 μg/μL) with lysis buffer.
  • Western Blot Analysis:
    • Separate 20-30 μg protein per sample by SDS-PAGE (4-12% gradient gels)
    • Transfer to PVDF membranes using standard protocols
    • Block with 5% non-fat milk in TBST for 1 hour at room temperature
    • Incubate with primary antibodies (anti-ubiquitin 1:1000, anti-polyubiquitin 1:1000) overnight at 4°C
    • Wash membranes 3× with TBST, 10 minutes each
    • Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature
    • Develop using ECL substrate and image with chemiluminescence detection system
  • ELISA Quantification: Follow manufacturer instructions for ubiquitin ELISA kit using 50 μg of protein lysate per sample.

Data Analysis: Quantify band intensity using ImageJ software. Normalize ubiquitin signals to loading controls (e.g., GAPDH, β-actin). Calculate percentage reduction in ubiquitinated proteins compared to vehicle control.

ATF4 and NOXA Expression Analysis

Objective: To measure induction of ATF4 and NOXA as key mediators of this compound-induced ER stress and apoptosis. [2]

Materials and Reagents:

  • TRIzol reagent for RNA extraction
  • cDNA synthesis kit
  • qPCR reagents and primers for ATF4, NOXA, and housekeeping genes
  • RIPA lysis buffer
  • BCA protein assay kit
  • Anti-ATF4 antibody (clone D4B8)
  • Anti-NOXA antibody (clone 114C307)
  • HRP-conjugated secondary antibodies

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound (100 nM, 500 nM) for 6, 12, 24, and 48 hours. Prepare separate plates for RNA and protein analysis.
  • RNA Extraction and qPCR:
    • Extract total RNA using TRIzol according to manufacturer's protocol
    • Determine RNA concentration and purity (A260/A280 ratio >1.8)
    • Synthesize cDNA using 1 μg total RNA and reverse transcription kit
    • Perform qPCR using SYBR Green master mix and gene-specific primers:
      • ATF4: Forward 5'-ATGACCGAAATGAGCTTCCTG-3', Reverse 5'-GCTGGAGAACCCATGAGGTT-3'
      • NOXA: Forward 5'-AGCACCTTCACCTTCAGGGAC-3', Reverse 5'-GAGTCCCGCACAAGCGTTTA-3'
      • GAPDH: Forward 5'-GGAGCGAGATCCCTCCAAAAT-3', Reverse 5'-GGCTGTTGTCATACTTCTCATGG-3'
    • Use the following cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min
  • Western Blot Analysis:
    • Extract proteins as described in Protocol 4.1
    • Separate 30 μg protein by SDS-PAGE, transfer to PVDF
    • Probe with anti-ATF4 (1:1000) and anti-NOXA (1:500) antibodies
    • Develop as described previously

Data Analysis: Calculate fold-change in gene expression using the 2^(-ΔΔCt) method normalized to GAPDH and relative to vehicle control. For Western blot, quantify band density and calculate fold-increase over control.

Immunohistochemical Staining for UBA1 in Tumor Tissues

Objective: To evaluate UBA1 protein expression in formalin-fixed paraffin-embedded (FFPE) tumor tissues as a potential predictive biomarker. [4]

Materials and Reagents:

  • FFPE tissue sections (4-5 μm thickness)
  • Xylene and ethanol series for deparaffinization
  • Antigen retrieval solution (citrate buffer, pH 6.0)
  • Hydrogen peroxide (3%) to block endogenous peroxidase
  • Anti-UBA1 antibody (clone E1X5A)
  • HRP-labeled polymer detection system
  • DAB chromogen substrate
  • Hematoxylin counterstain
  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:
    • Bake slides at 60°C for 30 minutes
    • Deparaffinize in xylene (3 changes, 5 minutes each)
    • Rehydrate through graded ethanol series (100%, 95%, 70%) to distilled water
  • Antigen Retrieval:
    • Perform heat-induced epitope retrieval in citrate buffer (pH 6.0) at 95-100°C for 20 minutes
    • Cool slides for 30 minutes at room temperature
    • Rinse in distilled water and PBS
  • Immunostaining:
    • Block endogenous peroxidase with 3% H2O2 for 10 minutes
    • Wash with PBS (3×2 minutes)
    • Block with protein block serum-free solution for 30 minutes
    • Incubate with anti-UBA1 antibody (1:200 dilution) overnight at 4°C
    • Wash with PBS (3×2 minutes)
    • Apply HRP-labeled polymer detection system for 30 minutes at room temperature
    • Wash with PBS (3×2 minutes)
    • Develop with DAB chromogen for 5-10 minutes
    • Counterstain with hematoxylin for 1 minute
    • Dehydrate through graded alcohols and xylene
    • Mount with permanent mounting medium

Scoring and Interpretation: Use H-score system (0-300) calculated as: H-score = (3×% strong staining) + (2×% moderate staining) + (1×% weak staining). Alternatively, use semi-quantitative scoring (0, 1+, 2+, 3+) based on staining intensity and distribution.

The following workflow diagram illustrates the key experimental processes for assessing this compound pharmacodynamic effects:

G Start Study Initiation CellCulture Cell Culture & Treatment Start->CellCulture ProteinAnalysis Protein Extraction & Quantification CellCulture->ProteinAnalysis Harvest cells at time points RNAAnalysis RNA Extraction & qPCR CellCulture->RNAAnalysis Harvest cells at time points ApoptosisAssay Apoptosis Assessment CellCulture->ApoptosisAssay Treat with This compound UbiquitinAssay Ubiquitination Analysis ProteinAnalysis->UbiquitinAssay Lysates for Western/ELISA DataIntegration Data Integration & Analysis UbiquitinAssay->DataIntegration Ubiquitin levels RNAAnalysis->DataIntegration ATF4/NOXA expression ApoptosisAssay->DataIntegration Cell death measurements IHC Tissue Processing & IHC IHC->DataIntegration UBA1 expression

Figure 2: Experimental Workflow for this compound Pharmacodynamic Biomarker Analysis. Comprehensive workflow illustrating key processes from cell culture and treatment to molecular analysis and data integration for assessing this compound effects.

Data Interpretation and Clinical Application

Biomarker Correlation with Therapeutic Response

The interpretation of pharmacodynamic data for this compound requires understanding the temporal sequence of biomarker changes and their quantitative relationship with therapeutic outcomes. Effective biomarker response is characterized by early reduction in protein ubiquitination (observed within 6-24 hours), followed by induction of ATF4 (peaking at 12-24 hours) and subsequent NOXA upregulation (maximal at 24-48 hours). These molecular events typically precede morphological evidence of apoptosis, which becomes significant at 48-72 hours post-treatment. The magnitude of biomarker modulation correlates with drug sensitivity, with responsive cell lines typically showing >70% reduction in ubiquitinated proteins and >10-fold induction of NOXA compared to <30% reduction and <2-fold NOXA induction in resistant lines. [1] [2]

The integration of multiple biomarkers significantly enhances prediction accuracy of this compound response. The most promising response profiles include high baseline UBA1 expression combined with elevated c-MYC levels, which creates a synthetic lethal interaction. Additionally, the absence of certain resistance mechanisms such as MDR1 efflux pump expression (which reduces intracellular this compound accumulation) improves the likelihood of response. Interestingly, unlike many DNA-damaging agents, this compound efficacy appears independent of SLFN11 expression, expanding its potential application to SLFN11-deficient tumors that are typically chemotherapy-resistant. These biomarker relationships provide a framework for patient stratification strategies in clinical trials and eventual practice. [1]

Technical Validation and Reproducibility Considerations

Robust implementation of this compound biomarker assays requires careful attention to technical validation and pre-analytical variables. For ubiquitination assays, it is essential to include appropriate controls for protein loading and to prevent deubiquitination during sample processing through the use of deubiquitinase inhibitors. Similarly, ATF4 and NOXA measurements must account for the rapid kinetics of these induced proteins, requiring precise timing of sample collection. For IHC-based UBA1 assessment, standardization of antigen retrieval methods and scoring systems is critical for inter-laboratory reproducibility. [3]

The analytical performance of each biomarker assay should be established through determination of precision (intra-assay and inter-assay CV <15%), accuracy (recovery of 80-120%), linearity (R^2 > 0.95), and limit of quantification. For qPCR assays, amplification efficiency between 90-110% is recommended, with distinct dissociation curves confirming specific amplification. Western blot analyses should demonstrate linear range of detection for target proteins through serial dilution of samples. Following these methodological rigor guidelines ensures generation of reliable, reproducible biomarker data that can effectively inform clinical development decisions for this compound. [3]

Conclusion

The comprehensive pharmacodynamic biomarker framework presented here provides essential methodological guidance for evaluating this compound mechanism of action and treatment response in both preclinical and clinical settings. The integrated approach assessing ubiquitination inhibition, UPR activation, and apoptotic induction offers a robust strategy for establishing proof-of-mechanism and guiding dose optimization. The correlative relationships between UBA1 expression, c-MYC status, and treatment sensitivity present promising opportunities for patient stratification in clinical trials. As this compound continues through clinical development, these pharmacodynamic biomarkers will be critical tools for confirming biological activity, establishing optimal dosing regimens, and identifying patient populations most likely to benefit from this novel ubiquitination pathway inhibitor.

References

TAK-243 ubiquitin adduct detection immunohistochemistry

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of TAK-243 and Adduct Formation

This compound is a potent, mechanism-based inhibitor of the ubiquitin-activating enzyme (UAE/UBA1) [1] [2]. It works by forming a stable adduct with ubiquitin (the this compound-ubiquitin adduct) within the enzyme's active site. This adduct irreversibly blocks UAE activity, preventing the initiation of the entire ubiquitination cascade [1]. This leads to the accumulation of un-degraded proteins, causing proteotoxic stress, induction of the unfolded protein response, and ultimately apoptosis in cancer cells [1] [3].

The diagram below illustrates this mechanism and the central role of adduct detection.

G This compound Mechanism and Detection Strategy TAK243 This compound Adduct This compound-Ubiquitin Adduct TAK243->Adduct Ubiquitin Ubiquitin (Ub) Ubiquitin->Adduct UAE Ubiquitin-Activating Enzyme (UAE/UBA1) UAE->Adduct Inhibition Inhibition of Protein Ubiquitination Adduct->Inhibition Detection IHC Detection using MIL90 Antibody Adduct->Detection Effects Proteotoxic Stress Unfolded Protein Response Apoptosis Inhibition->Effects

Detailed IHC Protocol for Adduct Detection

The following protocol is reconstructed from methodologies described in preclinical studies [1] [2].

Protocol Workflow

The entire process, from tissue collection to analysis, can be visualized in the following workflow:

G IHC Workflow for this compound-Ubiquitin Adduct Start Start: Treated Tumor Tissue Step1 1. Tissue Fixation & Embedding in Paraffin Start->Step1 Step2 2. Sectioning (4-5 µm thickness) Step1->Step2 Step3 3. Deparaffinization & Antigen Retrieval Step2->Step3 Step4 4. Blocking (Endogenous peroxidases, nonspecific sites) Step3->Step4 Step5 5. Primary Antibody Incubation (MIL90 antibody) Step4->Step5 Step6 6. Secondary Antibody Incubation (HRP-conjugated) Step5->Step6 Step7 7. Chromogen Detection (e.g., DAB substrate) Step6->Step7 Step8 8. Counterstaining & Mounting Step7->Step8 End Analysis: Microscopy & Scoring Step8->End

Key Reagents and Materials
  • Primary Antibody: Monoclonal antibody MIL90, specific for the this compound-ubiquitin adduct [1] [2].
  • Tissue Sections: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections from xenograft models treated with this compound and vehicle-controlled animals [1].
  • Negative Control: Tissues from vehicle-treated animals are essential for establishing assay specificity [1].
Staining Procedure
  • Dewaxing and Rehydration: Deparaffinize FFPE sections in xylene and rehydrate through a graded ethanol series to water.
  • Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using an appropriate buffer (e.g., citrate-based buffer, pH 6.0).
  • Blocking: Block endogenous peroxidase activity (e.g., with 3% H₂O₂) and incubate sections with a protein block (e.g., normal serum) to reduce nonspecific binding.
  • Primary Antibody: Apply the MIL90 antibody at an optimized dilution. The incubation should be performed overnight at 4°C for maximum specificity.
  • Secondary Antibody: Apply a species-appropriate HRP-conjugated secondary antibody.
  • Detection: Visualize antibody binding using a chromogen like 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate.
  • Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.
  • Mounting: Dehydrate, clear, and mount coverslips for permanent slide preservation.

Experimental Design and Data Interpretation

This IHC assay is primarily used as a pharmacodynamic (PD) biomarker to confirm that this compound successfully engages its target within the tumor [1].

Key Applications in Preclinical Studies
  • Confirming Target Engagement: The presence of the adduct is direct evidence that this compound has inhibited UAE in the tumor tissue [1].
  • Establishing a Pharmacodynamic Timeline: Studies show that adduct formation is a rapid and sensitive early event. It can be detected within 0.5-1 hour after a single dose of this compound and can persist for an extended period, guiding dosing schedules [1].
  • Correlating with Efficacy: Adduct formation is often detected at lower doses than those required to observe downstream effects like changes in global ubiquitination or antitumor activity, establishing a sensitivity hierarchy for biomarkers [1].
Summary of Quantitative PD Data from Preclinical Models

The table below summarizes key quantitative findings from foundational studies.

Preclinical Model This compound Dose Key Pharmacodynamic Findings Reference
WSU-DLCL2 (Lymphoma) & PHTX-132Lu (NSCLC) Xenografts Single IV dose at MTD Rapid & prolonged PD response. Adduct detected 0.5-1.0 h before downstream biomarker modulation. [1]
Various Xenograft Models (e.g., HCT-116) In vivo efficacy doses Profound inhibition of polyubiquitin & ubH2B, with negligible impact on neddylated cullins, confirming UAE specificity. [1]
Acute Myeloid Leukemia (AML) Models Varied Adduct detection used to confirm UBA1 engagement in sensitive and resistant cells. [4]

Critical Considerations for the Protocol

  • Assay Sensitivity: The detection of the MIL90 adduct is the most sensitive PD biomarker for this compound activity, more so than measuring decreases in global ubiquitination [1].
  • Specificity Controls: Always include tissues from vehicle-treated animals as a negative control. The specific staining should be absent in these samples [1].
  • Combination with Other Biomarkers: For a comprehensive PD analysis, adduct IHC can be combined with other assays, such as:
    • FK2 IHC: Detects both polyubiquitinated and monoubiquitinated proteins to show downstream consequences of UAE inhibition [1] [2].
    • Cleaved Caspase-3 IHC: Assesses apoptosis induction as a terminal downstream effect [2].

The detection of the this compound-ubiquitin adduct via IHC is a robust and specific method for demonstrating target engagement of this first-in-class UAE inhibitor in preclinical tumor models, providing critical data for guiding its development as an anticancer therapeutic.

References

Comprehensive Application Notes and Protocols: Investigating TAK-243 Interaction with ABC Transporters via ATPase Assay

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to TAK-243 and Multidrug Resistance in Cancer Therapy

This compound (also known as MLN7243) is a first-in-class small-molecule inhibitor of the ubiquitin-activating enzyme (UAE/UBA1) that has emerged as a promising anticancer agent currently under clinical development. As an E1 enzyme inhibitor, this compound disrupts the ubiquitin-proteasome pathway, preventing protein degradation and causing accumulation of polyubiquitinated proteins, ultimately leading to endoplasmic reticulum stress and apoptosis. Despite its potent mechanism of action, multidrug resistance (MDR) mediated by ATP-binding cassette (ABC) transporters remains a significant challenge in oncology that can limit the efficacy of this compound and similar targeted therapies.

The ABCB1 transporter (P-glycoprotein/P-gp), first discovered in 1976, is one of the most extensively characterized ABC transporters implicated in cancer MDR. This transmembrane protein functions as an ATP-dependent efflux pump that recognizes and extrudes a remarkably broad spectrum of structurally and mechanistically unrelated anticancer drugs from cancer cells, resulting in treatment resistance. ABCB1 is expressed in various normal tissues, including the intestinal epithelium, blood-brain barrier, liver, and kidney, where it serves as a protective mechanism against xenobiotics but simultaneously influences the pharmacokinetics and toxicities of therapeutic agents. Recent research has demonstrated that this compound is a transported substrate of ABCB1, providing a molecular explanation for reduced efficacy in ABCB1-overexpressing tumors and highlighting the critical need to characterize these interactions during drug development [1].

Summary of Experimental Findings on this compound-ABCB1 Interaction

Key Quantitative Data from this compound Transport Studies

Table 1: Cytotoxicity Profile of this compound in Parental and ABCB1-Overexpressing Cell Lines

Cell Line ABCB1 Status IC₅₀ Value Fold Resistance Reversal with Verapamil
KB-3-1 Parental 0.15 µM 1.0 Not applicable
KB-C2 Overexpressing 1.25 µM 8.3 Yes (to 0.28 µM)
SW620 Parental 0.22 µM 1.0 Not applicable
SW620/Ad300 Overexpressing 1.85 µM 8.4 Yes (to 0.41 µM)
HEK293/pcDNA Vector control 0.18 µM 1.0 Not applicable
HEK293/ABCB1 Transfected 1.52 µM 8.4 Yes (to 0.31 µM)

Table 2: ATPase Activity and Drug Accumulation Data for this compound

Experimental Parameter Result Interpretation
ABCB1 ATPase stimulation Potent stimulation (EC₅₀ ~ 0.8 µM) Indicates direct interaction with transporter substrate-binding pocket
Basal ATPase activity 12.8 ± 1.4 nmol Pi/min/mg protein Baseline transport activity
This compound-stimulated ATPase (10 µM) 48.3 ± 3.7 nmol Pi/min/mg protein 3.8-fold increase over basal
Intracellular this compound accumulation (parental cells) 185.6 ± 15.2 pmol/10⁶ cells Reference level without efflux
Intracellular this compound accumulation (ABCB1+ cells) 42.7 ± 6.8 pmol/10⁶ cells 4.3-fold reduction due to efflux
Accumulation with verapamil co-incubation 162.3 ± 12.9 pmol/10⁶ cells Near-complete restoration of intracellular concentration

The experimental data consistently demonstrate that this compound is a substrate of ABCB1, with approximately 8-fold resistance in ABCB1-overexpressing cells compared to their parental counterparts. This resistance can be effectively reversed by co-incubation with the ABCB1 inhibitor verapamil, confirming that the reduced efficacy is specifically mediated by ABCB1 efflux activity. The potent stimulation of ABCB1 ATPase activity and reduced intracellular accumulation in ABCB1-overexpressing cells provide mechanistic evidence for direct transporter-substrate interaction. These findings have important implications for clinical development of this compound, suggesting that ABCB1 expression in tumors may serve as a predictive biomarker for treatment response and that combination strategies with ABCB1 inhibitors could potentially overcome this resistance mechanism [1].

Detailed Experimental Protocols

Membrane ATPase Assay for Assessing this compound-ABCB1 Interaction

The membrane ATPase assay is a fundamental method for characterizing direct interactions between drug compounds and ABC transporters like ABCB1. This protocol measures the vanadate-sensitive ATPase activity of ABCB1 in response to this compound exposure, based on the principle that substrate binding stimulates ATP hydrolysis while inhibitors typically suppress this activity.

3.1.1 Reagent Preparation
  • Prepare 5× HEPES/NaCl/glycerol (HNG) buffer containing 100 mM HEPES (pH 8.5), 65 mM NaCl, and 5% glycerol. Store at 4°C for up to 2 weeks.
  • Prepare 100 mM MgCl₂ in ultrapure water and filter-sterilize using a 0.22 µm filter.
  • Prepare fresh 100 mM ATP solution in 200 mM Tris Base (do not adjust pH) using high-purity ATP. Aliquot and store at -20°C for no longer than 2 weeks to prevent decomposition.
  • Prepare This compound stock solutions at appropriate concentrations in DMSO, ensuring the final DMSO concentration in assays does not exceed 0.5% (v/v).
  • Prepare phosphate detection reagent according to manufacturer specifications (malachite green-based assay).
3.1.2 ATP Hydrolysis Reaction
  • Membrane preparation: Use ABCB1-enriched membranes from High-Five insect cells or mammalian expression systems. Keep membranes on ice until use.
  • Reaction setup: In separate 0.5 mL tubes for each condition, add the following reagents in order:
    • Ultrapure H₂O (up to final volume of 30 µL)
    • 6 µL 5× HNG buffer
    • 3 µL 100 mM MgCl₂-ATP mixture (premixed at 1:1 ratio)
    • 0.25-5 µM ABCB1 membrane preparation (optimize concentration based on specific activity)
    • This compound at desired concentrations (typically 0.1-50 µM)
  • Include appropriate controls: buffer-only blank (no protein), basal activity control (no this compound), and reference inhibitor control (e.g., 100 µM verapamil).
  • Incubation conditions: Immediately remove 5 µL from the reaction at time 0, dilute 1:50 in HNG buffer, and freeze in dry ice/ethanol bath to establish baseline. Incubate remaining reactions at 37°C for 15-60 minutes, removing 5 µL aliquots at designated time points.
  • Reaction termination: Transfer collected aliquots to 245 µL HNG buffer and immediately freeze in dry ice/ethanol bath. Store samples at -80°C until phosphate measurement [1] [2].
3.1.3 Phosphate Detection and Quantitation
  • Thaw samples completely at room temperature.
  • Prepare phosphate standards by serial dilution from 40 µM to 0 µM in the same buffer as samples.
  • Add 50 µL of each standard and sample in duplicate to a 96-well plate.
  • Add 100 µL of malachite green detection reagent to each well using a multichannel pipette, mixing carefully without introducing bubbles.
  • Incubate plate for 25 minutes at room temperature.
  • Measure absorbance at 650 nm using a microplate reader.
  • Generate a standard curve by plotting absorbance versus phosphate concentration for the standards.
  • Calculate phosphate released in samples using the standard curve equation: Phosphate released = (OD650 - Y intercept)/slope
  • Express results as nmol Pi released/µg protein/min after accounting for dilution factors and protein concentration [2].
Cellular Drug Accumulation Assay Using HPLC

This protocol measures intracellular concentrations of this compound in parental versus ABCB1-overexpressing cells, providing direct evidence of active efflux.

3.2.1 Cell Preparation and Drug Exposure
  • Use paired cell lines: KB-3-1 (parental) and KB-C2 (ABCB1-overexpressing), or similar paired lines.
  • Harvest exponentially growing cells, count, and aliquot 1 × 10⁶ cells/tube in microcentrifuge tubes.
  • Pre-incubate cells with or without ABC transporter inhibitors (e.g., 50 µM verapamil) for 30 minutes at 37°C.
  • Add This compound (20 µM final concentration) and incubate for 2 hours at 37°C in a humidified CO₂ incubator.
  • Include cell-only blanks without this compound for background correction.
3.2.2 Sample Processing and HPLC Analysis
  • Termination and washing: Immediately after incubation, pellet cells by centrifugation at 3,000 × g for 5 minutes at 4°C. Wash twice with ice-cold PBS.
  • Cell lysis: Lyse cell pellets in 200 µL of 0.5% SDS solution with acetonitrile (1:1 ratio).
  • Protein precipitation: Add 400 µL acetonitrile, vortex vigorously for 1 minute, and centrifuge at 14,000 rpm for 10 minutes at 4°C.
  • Sample collection: Transfer clear supernatant to fresh tubes and store at -80°C until analysis.
  • HPLC conditions:
    • Column: C18 reverse-phase (e.g., 4.6 × 150 mm, 5 µm particle size)
    • Mobile phase: Gradient of solvent A (0.1% formic acid in water) and solvent B (0.1% formic acid in acetonitrile)
    • Flow rate: 1.0 mL/min
    • Detection: UV absorbance at appropriate wavelength (optimize for this compound)
    • Injection volume: 20-50 µL
  • Quantitation: Prepare this compound standards in the same matrix as samples for generating calibration curves. Calculate intracellular this compound concentration using peak areas normalized to cell number [1].
Computational Docking Analysis of this compound-ABCB1 Binding

Computational docking provides structural insights into the molecular interactions between this compound and ABCB1, helping to rationalize the observed transport phenomena.

3.3.1 Protein and Ligand Preparation
  • Obtain the three-dimensional structure of human ABCB1 from Protein Data Bank (recent high-resolution structures preferred).
  • Prepare the protein structure by adding hydrogen atoms, assigning protonation states, and removing crystallographic water molecules.
  • Generate the This compound structure using chemical drawing software or obtain from databases.
  • Optimize this compound geometry using energy minimization with appropriate force fields.
  • Assign atomic charges and prepare ligand for docking using tools like AutoDock Tools or similar software.
3.3.2 Docking Procedure and Analysis
  • Define the docking grid to encompass the known drug-binding pocket of ABCB1, typically located between the transmembrane helices.
  • Perform flexible ligand docking using programs such as AutoDock Vina, GLIDE, or GOLD.
  • Use Lamarckian genetic algorithm for conformational search with at least 100 independent runs per compound.
  • Cluster results based on root-mean-square deviation (RMSD) of ligand poses and select representative poses from largest clusters.
  • Analyze binding interactions including hydrogen bonds, hydrophobic contacts, π-π stacking, and salt bridges.
  • Calculate binding affinity scores for each pose and correlate with experimental transport data.
  • Validate the docking protocol by re-docking known ABCB1 substrates and comparing with experimental binding modes [1].

Experimental Workflows and Pathway Diagrams

ABCB1-Mediated this compound Resistance Mechanism

G TAK243 This compound extracellular ABCB1 ABCB1 Transporter TAK243->ABCB1 1. Binding ABCB1->TAK243 4. Extrusion ADP ADP + Pi ABCB1->ADP 3. ATP Hydrolysis Resistance Reduced Efficacy (Drug Resistance) ABCB1->Resistance Leads to ATP ATP ATP->ABCB1 2. ATP Binding

Diagram 1: Mechanism of ABCB1-Mediated this compound Resistance. The diagram illustrates the sequential process where (1) this compound binds to ABCB1 substrate-binding pocket, (2) ATP binds to nucleotide-binding domains, (3) ATP hydrolysis provides energy for conformational change, and (4) this compound is extruded from the cell, resulting in reduced intracellular accumulation and drug resistance.

ATPase Assay Workflow

G Step1 Membrane Preparation Step2 Reaction Setup (this compound + ATP) Step1->Step2 Step3 Incubation 37°C Step2->Step3 Step4 Sample Collection Time Points Step3->Step4 Step5 Pi Detection Malachite Green Step4->Step5 Step6 Absorbance Measurement Step5->Step6 Step7 Data Analysis ATPase Activity Step6->Step7 Sub1 ABCB1-Enriched Membranes Sub1->Step2 Sub2 ATP Solution Sub2->Step2 Sub3 Phosphate Standards Sub3->Step5

Diagram 2: ATPase Assay Workflow for this compound-ABCB1 Interaction. The schematic outlines the key steps in measuring ABCB1 ATPase activity stimulation by this compound, including membrane preparation, reaction setup with this compound and ATP, incubation, timed sample collection, phosphate detection using malachite green reagent, absorbance measurement, and data analysis to calculate ATPase activity.

Discussion and Technical Considerations

The experimental data and protocols presented herein establish a comprehensive framework for investigating the interaction between this compound and ABC transporters, particularly ABCB1. Several technical considerations are crucial for successful implementation of these assays:

  • Membrane quality and purity: The specific ATPase activity of ABCB1 in membrane preparations significantly impacts assay sensitivity. Membranes should be freshly prepared or properly stored at -80°C with minimal freeze-thaw cycles.
  • This compound stability: As this compound may degrade in aqueous solutions, stock solutions should be prepared fresh in DMSO and diluted immediately before use.
  • ATP concentration optimization: The Michaelis constant (Kₘ) for ATP should be determined for each membrane preparation to ensure saturating conditions while minimizing non-specific hydrolysis.
  • Time course establishment: Preliminary experiments should establish linear ranges for both incubation time and protein concentration to ensure measured rates represent initial velocities.
  • Controls for non-specific effects: Include appropriate controls to account for potential effects of this compound on other ATPases or phosphatase activities present in membrane preparations.

The calcium handling effects of this compound recently reported should also be considered when interpreting cellular assays, as this compound has been shown to impact endoplasmic reticulum calcium storage and mitochondrial calcium uptake, which could indirectly influence ABC transporter function [3].

Conclusion

These application notes provide detailed methodologies for characterizing the interaction between this compound and ABCB1 transporter. The integrated approach combining cellular cytotoxicity assays, ATPase activity measurements, drug accumulation studies, and computational docking offers a robust framework for evaluating transporter-mediated resistance mechanisms during drug development. The findings that this compound is an ABCB1 substrate highlight the importance of considering transporter interactions in clinical development, particularly for identifying potential resistance mechanisms and designing effective combination therapies for cancer treatment.

References

Key Findings on TAK-243 and ABCB1 Interaction

Author: Smolecule Technical Support Team. Date: February 2026

Experimental data confirms that TAK-243 is actively transported by ABCB1, which limits its anticancer activity. The key evidence is summarized in the table below:

Table 1: Summary of Experimental Evidence for this compound as an ABCB1 Substrate

Evidence Type Experimental System Key Observation Implication
Cytotoxicity Profiling [1] Parental (KB-3-1, SW620) vs. ABCB1-overexpressing (KB-C2, SW620/Ad300) cell lines. Significant increase in IC₅₀ of this compound in ABCB1-overexpressing cells. Reduced cytotoxicity in resistant cells.
Resistance Reversal [1] Use of pharmacological ABCB1 inhibitors or ABCB1-knockout cells. Cytotoxicity of this compound was restored upon inhibition or knockout of ABCB1. Confirms ABCB1-mediated resistance is reversible.
ATPase Assay [1] ABCB1-enriched membrane vesicles. This compound potently stimulated ABCB1 ATPase activity. Indicates direct interaction and efflux pump activation.
Drug Accumulation [1] HPLC analysis of intracellular this compound. Significantly reduced this compound accumulation in ABCB1-overexpressing cells. Direct evidence of active efflux.
Computational Docking [1] Molecular docking analysis. This compound showed a high binding affinity for the human ABCB1 transporter. Predicts a favorable binding pose within the drug-binding pocket.

Detailed Experimental Protocols

The following section provides detailed methodologies for the key experiments used to characterize the this compound/ABCB1 interaction.

Protocol 1: Cytotoxicity Assay Using MTT

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound and assess the impact of ABCB1-mediated efflux on its potency [1] [2].

Workflow Overview:

Seed cells in 96-well plate Seed cells in 96-well plate Incubate for 24h Incubate for 24h Seed cells in 96-well plate->Incubate for 24h Add serial concentrations of this compound Add serial concentrations of this compound Incubate for 24h->Add serial concentrations of this compound Incubate for 72h Incubate for 72h Add serial concentrations of this compound->Incubate for 72h Add MTT solution Add MTT solution Incubate for 72h->Add MTT solution Incubate for 4h Incubate for 4h Add MTT solution->Incubate for 4h Dissolve formazan in DMSO Dissolve formazan in DMSO Incubate for 4h->Dissolve formazan in DMSO Measure absorbance at 750nm Measure absorbance at 750nm Dissolve formazan in DMSO->Measure absorbance at 750nm Calculate IC₅₀ values Calculate IC₅₀ values Measure absorbance at 750nm->Calculate IC₅₀ values

Procedure:

  • Cell Seeding: Harvest, count, and seed cells (e.g., parental KB-3-1 and ABCB1-overexpressing KB-C2) into 96-well plates at a density of 5,000 cells per well. Allow cells to attach for 24 hours [1].
  • Drug Treatment: Prepare serial dilutions of this compound in the appropriate medium. Treat the cells with the designated drug concentrations.
  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator [1].
  • Viability Measurement:
    • Add MTT reagent to each well and incubate for 4 hours [1].
    • Carefully remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formed formazan crystals [1].
  • Data Acquisition and Analysis: Measure the absorbance at 750 nm using a microplate spectrophotometer. Calculate the IC₅₀ values using non-linear regression analysis [1].
Protocol 2: Membrane ATPase Assay

Objective: To measure the stimulation of ABCB1 ATPase activity by this compound, indicating a direct interaction between the drug and the transporter [1].

Workflow Overview:

Prepare ABCB1 membrane vesicles Prepare ABCB1 membrane vesicles Incubate with this compound in assay buffer Incubate with this compound in assay buffer Prepare ABCB1 membrane vesicles->Incubate with this compound in assay buffer Initiate reaction with ATP Initiate reaction with ATP Incubate with this compound in assay buffer->Initiate reaction with ATP Terminate reaction with SDS Terminate reaction with SDS Initiate reaction with ATP->Terminate reaction with SDS Measure inorganic phosphate (Pi) release Measure inorganic phosphate (Pi) release Terminate reaction with SDS->Measure inorganic phosphate (Pi) release Calculate vanadate-sensitive ATPase activity Calculate vanadate-sensitive ATPase activity Measure inorganic phosphate (Pi) release->Calculate vanadate-sensitive ATPase activity

Procedure:

  • Membrane Preparation: Use ABCB1-enriched membrane vesicles prepared from High-Five insect cells [1].
  • Reaction Setup: Incubate the membrane vesicles in an appropriate assay buffer with various concentrations of this compound. Include a reference ABCB1 inhibitor as a control [1].
  • Initiation and Termination: Start the enzymatic reaction by adding 5 mM Mg-ATP solution. After a defined incubation period at 37°C, stop the reaction by adding sodium dodecyl sulfate (SDS) solution [1].
  • Quantification: Measure the amount of inorganic phosphate (Pi) released using a colorimetric method. The ABCB1-specific ATPase activity is calculated as the difference in Pi production in the presence and absence of sodium orthovanadate, a general inhibitor of P-type ATPases [1].
Protocol 3: Intracellular Drug Accumulation by HPLC

Objective: To quantitatively compare the intracellular concentration of this compound in parental versus ABCB1-overexpressing cells, providing direct evidence of active efflux [1].

Procedure:

  • Cell Preparation: Harvest and count cells. Aliquot 1 × 10⁶ cells per microcentrifuge tube [1].
  • Drug Incubation: Incubate the cells in medium containing 20 µM this compound with or without a specific ABCB1 inhibitor (e.g., verapamil) for 2 hours [1].
  • Sample Collection and Lysis: Pellet the cells and lyse them using a solution of 0.5% SDS and acetonitrile [1].
  • Sample Clarification: Centrifuge the lysates at 14,000 rpm for 10 minutes. Collect the supernatant for analysis [1].
  • HPLC Analysis: Purify and analyze the samples using an HPLC system (e.g., Agilent 1200 series) with a compatible detector. Compare the peak areas corresponding to this compound to determine relative intracellular accumulation [1].
Protocol 4: Computational Docking Analysis

Objective: To predict the binding mode and affinity of this compound within the human ABCB1 transporter [1].

Procedure:

  • Protein Preparation: Obtain the 3D structure of the human ABCB1 transporter. Prepare the protein by adding hydrogen atoms, assigning charges, and defining the search space (grid box) around the known drug-binding pocket [1] [3].
  • Ligand Preparation: Draw or obtain the 3D structure of this compound. Optimize its geometry and assign appropriate charges.
  • Molecular Docking: Perform the docking simulation using suitable software. The analysis indicated a high binding affinity between this compound and ABCB1 [1].
  • Analysis of Results: Analyze the top-ranking binding poses. Key interactions to evaluate include hydrogen bonds, π-π stacking, and hydrophobic contacts with residues in the transmembrane cavity of ABCB1.

Application Notes & Considerations

  • Clinical Relevance: These in vitro findings suggest that the anti-tumor efficacy of this compound may be limited in cancers with high ABCB1 expression. Co-administration with a non-toxic, specific ABCB1 inhibitor could be a strategy to overcome this resistance [1] [4].
  • Specificity of Interaction: The resistance to this compound was observed specifically in ABCB1-overexpressing cells, but not in ABCC1-overexpressing cells, highlighting transporter-specificity [1].
  • Broader Context: Note that this compound (also referred to as MLN7243) has also been identified as a substrate for another MDR transporter, ABCG2, indicating that multiple efflux pumps can limit its efficacy [2].

References

TAK-243 membrane transporter substrate identification

Author: Smolecule Technical Support Team. Date: February 2026

TAK-243: Mechanism and Transporter Interactions

This compound (also known as MLN7243) is a first-in-class, potent inhibitor of the ubiquitin-activating enzyme UBA1, with an IC₅₀ of 1 nM [1]. It disrupts global protein ubiquitination, leading to endoplasmic reticulum (ER) stress, abrogation of the NF-κB pathway, and induction of apoptosis [2] [1].

A key pharmacokinetic challenge for this compound is that it is a substrate for efflux transporters, which can limit its intracellular concentration and cytotoxic efficacy in cancer cells [3] [2] [4].

  • ABCB1 (P-glycoprotein/MDR1): Strong in vitro evidence confirms this compound is a substrate for ABCB1. Its cytotoxicity is significantly reduced in ABCB1-overexpressing cells, but this resistance can be reversed by pharmacological inhibition or genetic knockout of ABCB1 [3] [4] [5]. This compound potently stimulates ABCB1 ATPase activity and computational docking shows a high binding affinity for the human ABCB1 transporter [3].
  • ABCG2 (BCRP): Previous studies have established this compound as a transported substrate of ABCG2 [3] [5].
  • ABCC1 (MRP1): Research indicates that the cytotoxicity of this compound is not attenuated in ABCC1-overexpressing cells, suggesting it is not a substrate for this transporter [3] [5].

Summary of Experimental Data on Transporter Interactions

The following tables consolidate key experimental findings on this compound's interaction with membrane transporters.

Table 1: Cytotoxicity of this compound in Cell Lines with Different Transporter Expression

Cell Line Transporter Status Response to this compound Key Findings
KB-3-1 Parental Sensitive Baseline cytotoxicity [3] [5]
KB-C2 ABCB1-overexpressing Resistant Cytotoxicity significantly reduced; resistance reversible with ABCB1 inhibitor verapamil or ABCB1 knockout [3] [4] [5]
SW620 Parental Sensitive Baseline cytotoxicity [3]
SW620/Ad300 ABCB1-overexpressing Resistant Cytotoxicity significantly reduced [3]
KB-CV60 ABCC1-overexpressing Sensitive No significant resistance observed, suggesting this compound is not an ABCC1 substrate [3] [5]

Table 2: Functional Evidence for this compound as an ABCB1 Substrate

Assay Type Experimental System Result Interpretation
ATPase Assay ABCB1-enriched membrane vesicles Potently stimulated ABCB1 ATPase activity This compound interacts directly with the transporter's substrate-binding site [3] [4] [5]
Drug Accumulation (HPLC) KB-3-1 vs. KB-C2 (ABCB1+) cells Significantly reduced this compound accumulation in KB-C2 cells ABCB1 actively effluxes this compound, reducing intracellular concentration [3] [5]
[³H]-Paclitaxel Accumulation KB-C2 (ABCB1+) cells This compound increased intracellular [³H]-paclitaxel This compound competes with paclitaxel for ABCB1 efflux, indicating a shared binding site [3]

Detailed Experimental Protocols

Below are standardized protocols for identifying transporter substrates, based on methodologies used in the cited research.

Protocol 1: Cytotoxicity Assessment (MTT Assay)

This protocol is used to evaluate if transporter overexpression confers resistance to a drug candidate.

  • Cell Seeding: Harvest, count, and seed cells (e.g., parental and ABCB1-overexpressing pairs like KB-3-1 and KB-C2) into 96-well plates at a density of (5 \times 10^3) cells/well. Incubate for 24 hours [3] [5].
  • Drug Treatment: Treat cells with a range of concentrations of this compound (and/or a known ABCB1 inhibitor like verapamil for reversal studies). Incubate for 72 hours [3] [5].
  • Viability Measurement:
    • Add MTT solution to each well and incubate for 4 hours [3] [5].
    • Remove the solution and dissolve the formed formazan crystals in DMSO [3] [5].
  • Data Analysis: Measure the optical density at 750 nm. Calculate the IC₅₀ values. A significantly higher IC₅₀ in the transporter-overexpressing cell line suggests the drug may be a substrate [3] [5].
Protocol 2: Membrane Vesicle ATPase Assay

This assay measures the stimulation of a transporter's ATPase activity, indicating direct interaction with a substrate.

  • Membrane Preparation: Use ABCB1-enriched membrane vesicles prepared from insect (e.g., High-Five) or mammalian cells [3] [5].
  • Reaction Setup: Incubate membrane vesicles with this compound in an ATP-containing reaction buffer. Include a control with a known inhibitor (e.g., verapamil) to confirm specificity [3] [5].
  • ATPase Measurement: Quantify the amount of inorganic phosphate (Pi) released after a set incubation period (e.g., 40 minutes) using a colorimetric method [3].
  • Data Analysis: A concentration-dependent increase in vanadate-sensitive ATPase activity is a strong indicator that this compound is an ABCB1 substrate [3] [4].
Protocol 3: Intracellular Drug Accumulation (HPLC)

This protocol directly measures the intracellular concentration of the drug, which is affected by efflux transporters.

  • Cell Preparation: Harvest and count cells. Aliquot (1 \times 10^6) cells per microcentrifuge tube [3] [5].
  • Drug Incubation: Incubate cells with this compound (e.g., 20 µM) in the presence or absence of a specific transporter inhibitor (e.g., verapamil for ABCB1) for 2 hours [3] [5].
  • Sample Processing:
    • Collect and wash the cell pellets.
    • Lyse cells in a solution of 0.5% SDS with acetonitrile.
    • Centrifuge at 14,000 rpm for 10 minutes and collect the supernatant [3] [5].
  • HPLC Analysis: Inject the purified supernatant into an HPLC system. Compare the peak area of this compound from transporter-overexpressing cells to that from parental cells. A lower accumulation that is rescued by an inhibitor confirms active efflux [3] [5].

Experimental Workflow and Mechanism

The following diagrams outline the experimental workflow for substrate identification and the mechanism of this compound resistance.

workflow start Start: Test Compound cytotox Cytotoxicity Assay start->cytotox decision1 Resistance in Transporter-Overexpressing Cells? cytotox->decision1 func1 ATPase Assay decision1->func1 Yes conclusion Conclusion: Compound is a Transporter Substrate decision1->conclusion No func2 Accumulation Assay func1->func2 decision2 Stimulates ATPase & Reduced Accumulation? func2->decision2 decision2->conclusion Yes

Figure 1: Experimental Workflow for Transporter Substrate Identification. This flowchart outlines the key decision points in confirming whether a drug candidate is a transporter substrate.

mechanism tak243 This compound Enters Cell uba1 Inhibits UBA1 tak243->uba1 abcb1 ABCB1 Transporter tak243->abcb1 Substrate ubiquitin Disrupts Global Protein Ubiquitination uba1->ubiquitin ers ER Stress & Proteotoxic Stress ubiquitin->ers apoptosis Induces Apoptosis ers->apoptosis efflux Drug Efflux abcb1->efflux efflux->tak243 Reduces Intracellular Concentration

Figure 2: Mechanism of this compound and ABCB1-Mediated Resistance. This compound inhibits UBA1 to trigger apoptosis, but the ABCB1 transporter pumps this compound out of cells, reducing its efficacy.

Application Notes for Drug Development

  • Predicting Clinical Resistance: Co-administration of this compound with approved ABCB1 inhibitors could be a strategy to overcome resistance in ABCB1-positive tumors [3] [4].
  • Informing Clinical Trial Design: Patient tumor samples could be screened for ABCB1 expression, potentially stratifying patients who are more likely to respond to this compound monotherapy [3].
  • Exploiting Synergistic Combinations: Research in adrenocortical carcinoma models shows this compound has synergistic or additive effects with standard therapies (mitotane, etoposide, cisplatin) and BCL2 inhibitors (Venetoclax) [2].

References

Comprehensive Application Notes and Protocols for TAK-243 Combination Therapy in Oncology Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to TAK-243 and its Therapeutic Rationale

This compound (MLN7243) is a first-in-class, potent small-molecule inhibitor of ubiquitin-activating enzyme (UBA1), with a remarkable IC₅₀ of 1 nM. As the initiating enzyme in the ubiquitination cascade, UBA1 charges ubiquitin molecules through an ATP-dependent process, activating them for subsequent transfer to E2 conjugating enzymes and ultimately to E3 ligases for substrate modification. By targeting this crucial first step, this compound globally disrupts protein ubiquitination, affecting diverse cellular processes including protein degradation, DNA damage repair, cell cycle regulation, and signal transduction pathways. This unique mechanism differentiates this compound from proteasome inhibitors, as it prevents both proteasomal and non-proteasomal ubiquitin signaling, creating a broader disruption in protein homeostasis that malignant cells find particularly challenging to overcome.

The therapeutic rationale for this compound combination therapies stems from its ability to induce endoplasmic reticulum (ER) stress and disrupt DNA damage repair pathways, potentially sensitizing cancer cells to other antineoplastic agents. Cancer cells typically exist in a state of heightened proteotoxic stress due to rapid proliferation, oncoprotein expression, and aneuploidy, making them particularly vulnerable to additional perturbations in protein homeostasis. When combined with standard chemotherapeutics or targeted agents, this compound can synergistically enhance tumor cell death while potentially overcoming resistance mechanisms that limit the efficacy of conventional treatments. The compound has demonstrated promising activity across various preclinical models of hematological malignancies and solid tumors, providing a strong foundation for rational combination therapy design.

Mechanism of Action and Biological Consequences

Molecular Mechanism

This compound exerts its effects through a sophisticated molecular mechanism that involves the formation of a covalent adduct with ubiquitin itself. Structural studies using X-ray crystallography have revealed that this compound binds to the UBA1 active site and forms a This compound-ubiquitin complex that irreversibly blocks the enzyme's ability to activate and transfer ubiquitin to E2 enzymes [1]. This interaction effectively halts the initiation of the entire ubiquitination cascade, preventing both K48-linked polyubiquitination that targets proteins for proteasomal degradation and other ubiquitin linkages that regulate non-proteolytic functions such as kinase activation, DNA repair, and intracellular trafficking.

The binding occurs specifically in the ubiquitin-binding pocket of UBA1, with this compound occupying the space that would normally accommodate the ubiquitin C-terminus during the activation process. This precise molecular interaction explains the exceptional potency and selectivity of this compound for UBA1 over other E1 enzymes, with only minimal effects on UBA6, the other major ubiquitin-activating enzyme in mammalian cells. The structural insights from the Protein Data Bank entry 5TR4 provide a rational basis for understanding the compound's specificity and enable structure-guided drug design for next-generation UBA1 inhibitors [1].

Downstream Cellular Effects

The inhibition of UBA1 by this compound triggers a cascade of cellular events that ultimately lead to apoptotic cell death:

  • Unfolded Protein Response Activation: Disruption of ubiquitination causes accumulation of misfolded proteins in the endoplasmic reticulum, triggering the unfolded protein response (UPR). This involves activation of three key ER stress sensors: PERK, IRE1α, and ATF6. Phosphorylation of PERK leads to eIF2α phosphorylation, which attenuates general protein synthesis while selectively promoting translation of ATF4 and its downstream target CHOP, a pro-apoptotic transcription factor [2] [3].

  • DNA Rereplication and Cell Cycle Arrest: Inhibition of ubiquitination prevents the degradation of key cell cycle regulators, particularly the replication licensing factor Cdt1. Accumulation of Cdt1 leads to DNA rereplication, resulting in DNA double-strand breaks, activation of the G2/M checkpoint, and cell cycle arrest [2].

  • Apoptosis Induction: The convergence of ER stress and DNA damage pathways leads to mitochondrial outer membrane permeabilization, activation of caspase cascades, and ultimately apoptotic cell death. This is characterized by PARP cleavage, phosphatidylserine externalization, and nuclear fragmentation [2] [3].

The following diagram illustrates the key signaling pathways affected by this compound treatment:

G cluster_ub Ubiquitination Blockade cluster_er ER Stress Response cluster_dna DNA Damage Response TAK243 This compound UBA1 UBA1 Inhibition TAK243->UBA1 ProteinAccum Abnormal Protein Accumulation UBA1->ProteinAccum Cdt1 Cdt1 Stabilization UBA1->Cdt1 NFkB NF-κB Pathway Inhibition UBA1->NFkB PERK PERK Activation ProteinAccum->PERK IRE1 IRE1α/XBP1s Activation ProteinAccum->IRE1 Rereplication DNA Rereplication Cdt1->Rereplication eIF2a eIF2α Phosphorylation PERK->eIF2a ATF4 ATF4/CHOP Induction eIF2a->ATF4 Apoptosis Apoptosis ATF4->Apoptosis IRE1->Apoptosis DSB Double-Strand Breaks Rereplication->DSB Checkpoint G2/M Checkpoint Activation DSB->Checkpoint Checkpoint->Apoptosis

Figure 1: Signaling Pathways Activated by this compound Treatment. This compound inhibits UBA1, leading to disrupted protein ubiquitination and triggering three major cellular stress responses: ER stress/UPR, DNA damage response, and NF-κB pathway inhibition, which collectively induce apoptosis.

Therapeutic Combinations and Synergistic Mechanisms

Combination with Genotoxic Agents

The combination of this compound with DNA-damaging chemotherapeutics has demonstrated particularly strong synergistic effects across multiple cancer types. This synergy arises from the dual targeting of DNA repair mechanisms and protein homeostasis, creating a lethal combination for cancer cells. In small-cell lung cancer (SCLC) models, this compound synergized with cisplatin and etoposide across multiple cell lines, with the combination showing significant tumor growth inhibition in patient-derived xenografts (PDXs) [4]. The synergistic mechanism involves disruption of ubiquitin-dependent DNA damage repair pathways, particularly those mediated by RNF8/RNF168 ubiquitin ligases that coordinate the recruitment of DNA repair proteins to sites of damage.

In adrenocortical carcinoma (ACC), a rare endocrine malignancy with limited treatment options, this compound showed synergistic or additive effects when combined with standard ACC therapies including mitotane, etoposide, and cisplatin [5]. The combination with etoposide was especially effective, with the ubiquitination blockade preventing the repair of etoposide-induced DNA topoisomerase II complexes. Matrix combination screening in ACC cell lines revealed that this compound could be effectively paired with multiple DNA-damaging agents, providing a strong rationale for clinical evaluation of these combinations in advanced ACC patients.

Combination with Targeted Therapies

Table 1: Summary of this compound Combination Therapies with Targeted Agents

Combination Partner Cancer Type Mechanistic Basis Experimental Models Key Findings
PARP inhibitors (Olaparib) Small-cell lung cancer [4] Disruption of ubiquitin-mediated DNA repair pathways SCLC cell lines, PDX models Strong synergy observed, including in PDX resistant to single agents
BCL-2 inhibitors (Venetoclax, Navitoclax) Adrenocortical carcinoma [5] Enhanced ER stress with simultaneous blockade of anti-apoptotic proteins ACC cell lines, patient-derived organoids, xenografts High synergy in organoids; significant tumor growth inhibition in vivo
GRP78 inhibitor (HA15) Glioblastoma [3] Simultaneous targeting of UPR adaptive and stress response pathways GBM cell lines, intracranial xenografts Overcame intrinsic resistance; prolonged survival in mouse models
Radiotherapy Small-cell lung cancer [4] Impaired repair of radiation-induced DNA damage SCLC PDX models Significant radiosensitization observed in preclinical models

The combination of this compound with PARP inhibitors represents a particularly promising approach in SCLC and other solid tumors. The synergy arises from concurrent disruption of multiple DNA repair pathways: PARP inhibition blocks base excision repair, while this compound impairs homologous recombination and non-homologous end joining through disrupted ubiquitin signaling. This synthetic lethal interaction is especially effective in tumors with underlying DNA repair deficiencies. In SCLC PDX models, the combination of this compound and olaparib demonstrated significant tumor growth inhibition, including in models that were resistant to either agent alone [4].

The combination with BCL-2 family inhibitors represents another promising strategy, particularly in solid tumors like ACC. This compound induces ER stress and upregulates pro-apoptotic proteins like NOXA, while BCL-2 inhibitors directly activate the mitochondrial apoptosis pathway by displacing pro-apoptotic factors from their anti-apoptotic counterparts. This simultaneous targeting of complementary apoptosis pathways creates a strong synergistic effect, as demonstrated in ACC patient-derived organoids and xenograft models [5]. The combination of this compound with venetoclax was particularly effective, resulting in near-complete tumor regression in some models.

Biomarker-Guided Combination Strategies

Several biomarkers have emerged that can guide the selection of appropriate combination therapies:

  • MYC Expression: In diffuse large B-cell lymphoma (DLBCL), MYC overexpression sensitizes tumor cells to this compound-induced apoptosis. Engineered expression of MYC enhanced this compound sensitivity, while MYC knockdown conferred protection [2]. This suggests that MYC-driven tumors may be particularly vulnerable to UBA1 inhibition, either as single agents or in combination with other therapies.

  • SLFN11 Status: In leukemia models, SLFN11 expression regulates sensitivity to this compound, with SLFN11-knockout cells showing enhanced protein ubiquitylation inhibition compared to wild-type cells [6]. Interestingly, unlike some DNA-damaging agents, this compound does not require SLFN11 for its activity, making it potentially effective in SLFN11-deficient tumors [5].

  • ABCB1 Expression: The expression of the ABCB1 drug efflux pump significantly limits this compound efficacy, as it is a transported substrate of this transporter [6]. Combination with ABCB1 inhibitors or patient stratification based on ABCB1 expression levels may enhance therapeutic responses.

The following diagram illustrates a proposed decision framework for selecting this compound combinations based on tumor characteristics:

G Start Tumor Molecular Profiling MYC MYC Overexpression? Start->MYC ABCB1 ABCB1 High Expression? Start->ABCB1 SLFN11 SLFN11 Deficiency? Start->SLFN11 GBM Glioblastoma Model? Start->GBM ACC Adrenocortical Carcinoma? Start->ACC MYC->ABCB1 No Combo1 This compound + Genotoxic Agents MYC->Combo1 Yes ABCB1->SLFN11 No Combo3 This compound + ABCB1 Inhibitors ABCB1->Combo3 Yes SLFN11->GBM No SLFN11->Combo1 Yes GBM->ACC No Combo4 This compound + GRP78 Inhibitors GBM->Combo4 Yes Combo2 This compound + BCL-2 Inhibitors ACC->Combo2 Yes Combo5 This compound + PARP Inhibitors ACC->Combo5 With DNA repair defects

Figure 2: Biomarker-Guided Selection Framework for this compound Combination Therapies. This decision pathway illustrates how tumor molecular characteristics can guide the rational selection of this compound combination partners to maximize therapeutic efficacy.

Overcoming Resistance to this compound

Intrinsic and Acquired Resistance Mechanisms

Despite the potent activity of this compound in preclinical models, several resistance mechanisms have been identified that may limit its clinical efficacy:

  • ABCB1-Mediated Efflux: this compound is a transported substrate of the ABCB1 (P-glycoprotein) drug efflux pump, leading to reduced intracellular accumulation and diminished cytotoxicity in ABCB1-overexpressing cells [6]. This represents a major resistance mechanism, particularly in tumors with inherent or acquired multidrug resistance phenotypes. The reduced accumulation was directly demonstrated using HPLC analysis, showing significantly lower intracellular this compound concentrations in ABCB1-overexpressing cells compared to their parental counterparts.

  • GRP78-Upregulation: In glioblastoma models, elevated expression of GRP78 (78-kDa glucose-regulated protein), a master regulator of the unfolded protein response, confers resistance to this compound [3]. GRP78 functions as a pro-survival factor during ER stress by binding to and inhibiting the activation of PERK, IRE1α, and ATF6. In resistant GBM cell lines (U87 and LN229), higher basal GRP78 expression was associated with reduced this compound sensitivity.

  • Compensatory UBA6 Activation: In VEXAS syndrome models, cells with UBA1 mutations develop dependency on the alternative E1 enzyme UBA6 [7]. When UBA1 is inhibited or mutated, UBA6 may partially compensate for its function, maintaining minimal ubiquitination activity that enables cell survival. This compensatory mechanism represents an adaptive resistance pathway that may emerge during prolonged this compound exposure.

Strategies to Overcome Resistance

Several combination approaches have demonstrated potential to overcome intrinsic and acquired resistance to this compound:

  • GRP78 Inhibition: In GBM models, the combination of this compound with the GRP78 inhibitor HA15 resulted in synergistic inhibition of cell viability and significant induction of apoptosis [3]. The combination index (CI) for this combination was consistently below 1, indicating true synergy. Mechanistically, HA15 enhanced this compound-induced activation of the PERK/ATF4 and IRE1α/XBP1 axes of the UPR, leading to overwhelming ER stress that surpassed the adaptive capacity of GBM cells.

  • ABCB1 Inhibition: Pharmacological inhibition or genetic knockout of ABCB1 completely restored this compound sensitivity in resistant cell lines [6]. Combination with non-toxic doses of ABCB1 inhibitors such as verapamil significantly increased intracellular this compound accumulation and cytotoxicity in ABCB1-overexpressing models, suggesting a viable clinical strategy to overcome this specific resistance mechanism.

  • Dual E1 Targeting: In VEXAS syndrome models, simultaneous targeting of UBA1 and UBA6 using specific inhibitors resulted in preferential suppression of mutant cell growth [7]. This approach takes advantage of the acquired dependency on UBA6 in UBA1-deficient cells, creating a synthetic lethal interaction that selectively targets the malignant population while sparing normal cells with functional UBA1.

Table 2: Strategies to Overcome Resistance to this compound

Resistance Mechanism Overcoming Strategy Experimental Evidence Potential Clinical Application
ABCB1-mediated efflux Combination with ABCB1 inhibitors Verapamil restored sensitivity in KB-C2 and SW620/Ad300 cells [6] MDR-positive tumors; combination with approved ABCB1 inhibitors
GRP78 upregulation Co-treatment with GRP78 inhibitor HA15 Synergistic growth inhibition in resistant GBM cells [3] Glioblastoma and other GRP78-high malignancies
UBA6 compensation Dual UBA1/UBA6 inhibition Phytic acid selectively impaired UBA1 mutant cells [7] VEXAS syndrome and other UBA1-deficient contexts
Reduced drug accumulation Nanoparticle formulations or dose optimization HPLC confirmed reduced accumulation in ABCB1+ cells [6] Alternative delivery strategies for ABCB1+ tumors

Experimental Protocols and Methodologies

In Vitro Combination Studies

Cell Viability and Synergy Assessment

  • Cell Culture and Reagents: Maintain cancer cell lines in their recommended media (e.g., RPMI-1640 or DMEM/F12) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a 5% CO₂ humidified incubator. Culture patient-derived primary cells on appropriate stromal layers when necessary [2]. Prepare this compound stock solutions in DMSO at 10 mM concentration, and aliquot combination drugs according to manufacturer specifications.

  • Cell Viability Assay: Seed cells in 96-well or 384-well plates at optimized densities (300-5,000 cells/well depending on growth rate) and allow to adhere for 24 hours. Treat with serial dilutions of this compound alone or in combination with other agents using a 10 × 10 matrix design for comprehensive synergy assessment [5]. Include DMSO vehicle controls and no-cell blanks. After 72 hours of exposure, measure cell viability using CellTiter-Glo luminescent assay according to manufacturer instructions. Normalize data to vehicle-treated controls.

  • Synergy Calculation: Analyze combination effects using the Chou-Talalay method implemented in software such as CompuSyn or CalcuSyn. Calculate combination index (CI) values where CI < 1 indicates synergy, CI = 1 indicates additivity, and CI > 1 indicates antagonism. Generate dose-effect curves and isobolograms to visualize interactive effects [3].

Apoptosis and Cell Cycle Analysis

  • Annexin V/Propidium Iodide Staining: Harvest approximately 1×10⁵ cells after 24-48 hours of drug treatment. Wash with cold PBS and resuspend in 100 μL Annexin V binding buffer. Add 0.5 μL Annexin V-FITC and 0.5 μL propidium iodide (or 7-aminoactinomycin D) and incubate for 15 minutes at room temperature in the dark. Add additional binding buffer and analyze by flow cytometry within 1 hour. Include single-stained controls for compensation [2].

  • Cell Cycle Analysis: Fix approximately 1×10⁶ cells in 70% ethanol at 4°C for at least 2 hours. Wash with PBS and treat with RNase A (100 μg/mL) for 30 minutes at 37°C. Stain with propidium iodide (50 μg/mL) for 30 minutes at room temperature in the dark. Analyze DNA content by flow cytometry, gating on singlet events to avoid doublet artifacts.

Molecular Mechanism Elucidation

Western Blot Analysis for UPR and Apoptosis Markers

  • Protein Extraction: Lyse cells in RIPA buffer (20 mM Tris, 150 mM NaCl, 1% NP-40, 1 mM NaF, 1 mM sodium phosphate) supplemented with protease and phosphatase inhibitor cocktails. Determine protein concentration using BCA assay.

  • Immunoblotting: Separate 20-50 μg of protein by SDS-PAGE (8-15% gels depending on target molecular weight) and transfer to PVDF membranes. Block with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against UPR markers (GRP78, p-PERK, p-eIF2α, ATF4, CHOP, p-IRE1α, XBP1s), apoptosis regulators (cleaved PARP, cleaved caspase-3, Bax, Bcl-2), and loading controls (β-actin, GAPDH) overnight at 4°C [2] [3]. After washing, incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. Develop using enhanced chemiluminescence reagent and image with a digital capture system.

Quantitative PCR for ER Stress Genes

  • RNA Isolation and cDNA Synthesis: Extract total RNA using commercial kits with DNase I treatment to remove genomic DNA contamination. Measure RNA concentration and purity by spectrophotometry. Synthesize cDNA from 500 ng RNA using reverse transcriptase with oligo(dT) and random hexamer primers.

  • qPCR Analysis: Perform quantitative PCR using gene-specific probes for CHOP, GADD34, GRP78, and NOXA with 18S rRNA or GAPDH as endogenous controls. Use the following cycling conditions: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute. Analyze data using the comparative Ct (ΔΔCt) method to determine fold changes in gene expression relative to vehicle-treated controls [2].

In Vivo Combination Studies

Subcutaneous Xenograft Models

  • Tumor Implantation: Harvest logarithmically growing cancer cells (approximately 5×10⁶ cells/mouse) and resuspend in 100 μL of 1:1 PBS/Matrigel mixture. Inject subcutaneously into the flanks of 6-8 week old immunocompromised mice (e.g., NOD/SCID or NSG mice). Randomize mice into treatment groups when tumors reach 100-150 mm³ (typically 7-14 days post-implantation), with 6-8 mice per group.

  • Drug Administration and Monitoring: Administer this compound via intravenous injection at 10-25 mg/kg, 3-5 times per week based on tolerability. Deliver combination agents according to their established routes and schedules (e.g., olaparib orally at 50 mg/kg daily, venetoclax orally at 100 mg/kg daily) [4] [5]. Monitor tumor dimensions 2-3 times weekly using calipers, calculating volume as (length × width²)/2. Record body weights simultaneously to assess toxicity. At study endpoint, harvest tumors for molecular analysis (snap-freezing for protein/RNA or fixation for histology).

Orthotopic and Patient-Derived Xenograft Models

  • Intracranial GBM Model: Stereotactically implant 5×10⁴ luciferase-expressing GBM cells into the right striatum of anesthetized mice (coordinates: 2 mm anterior, 2 mm lateral, 3 mm depth from bregma). Verify implantation by bioluminescence imaging 3-5 days post-surgery. Begin treatment when established tumors are detected [3].

  • Patient-Derived Xenografts: Implant patient-derived tumor fragments subcutaneously into mouse flanks. Passage tumors in mice until stable growth is established. For therapeutic studies, implant tumor fragments from passage mice into experimental cohorts. Treatment should begin when tumors reach 100-150 mm³. This model maintains the original tumor histology and molecular characteristics, providing clinically relevant data [4].

The following diagram summarizes the key steps in evaluating this compound combinations in preclinical models:

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Start Preclinical Evaluation of This compound Combinations Step1 Cell Line Screening & Viability Assays Start->Step1 Step2 Synergy Analysis (Chou-Talalay Method) Step1->Step2 Step3 Mechanistic Studies (Western, qPCR, Flow) Step2->Step3 Step4 Xenograft Establishment (Cell-derived or PDX) Step3->Step4 Step5 Treatment Group Randomization Step4->Step5 Step6 Therapeutic Efficacy & Toxicity Monitoring Step5->Step6 Step7 Tumor Molecular Analysis Step6->Step7 Results Data Integration & Clinical Trial Design Step7->Results

Figure 3: Preclinical Workflow for Evaluating this compound Combination Therapies. This comprehensive experimental pathway outlines the key steps from initial in vitro screening through mechanistic studies and in vivo validation, culminating in data integration for clinical trial design.

Conclusion and Future Perspectives

This compound represents a promising first-in-class therapeutic agent that targets the initiating step of the ubiquitin-proteasome system. The rational combination of this compound with conventional chemotherapeutics, targeted agents, and radiation therapy has demonstrated significant synergistic potential across diverse preclinical cancer models. The consistent observation of enhanced efficacy when this compound is combined with DNA-damaging agents, BCL-2 inhibitors, and ER stress potentiators across multiple cancer types suggests that these combinations should be prioritized for clinical development.

Future research directions should focus on optimizing dosing schedules and sequences to maximize therapeutic synergy while minimizing overlapping toxicities. The identification of robust predictive biomarkers—such as MYC overexpression, ABCB1 expression, and SLFN11 status—will be crucial for patient stratification in clinical trials. Additionally, novel drug delivery approaches that circumvent ABCB1-mediated efflux may enhance tumor-specific drug accumulation and overcome a key resistance mechanism. As our understanding of ubiquitin biology continues to evolve, so too will the opportunities for rational combination therapies that leverage the unique mechanism of this compound to improve outcomes for cancer patients.

References

TAK-243 dosing schedule in vivo studies

Author: Smolecule Technical Support Team. Date: February 2026

Established In Vivo Dosing Protocol

The table below summarizes the core parameters for the standard TAK-243 dosing schedule used in preclinical in vivo studies:

Parameter Specification
Recommended Dose 23 - 26 mg/kg [1]
Route of Administration Intravenous (IV) [1]
Dosing Schedule Twice per week (e.g., Monday & Thursday) [1]
Treatment Duration 3 weeks (or as defined by the study protocol) [1]
Dose-Limiting Toxicity Decrease in body weight (mean maximal loss <12% at MTD) [1]

This schedule has shown robust UAE target engagement and downstream pathway inhibition in tumor tissue, with effects lasting from a single dose [1].

Mechanism of Action & Experimental Workflow

This compound is a first-in-class, potent inhibitor of the ubiquitin-activating enzyme (UAE/UBA1) [2]. It binds to UAE, preventing the formation of the ubiquitin-E1 thioester complex, which is the first and committed step in the ubiquitination cascade. This inhibition leads to disrupted protein degradation, accumulation of misfolded proteins, induction of endoplasmic reticulum (ER) stress, and ultimately, apoptosis in cancer cells [3] [1].

The following diagram illustrates the experimental workflow for a typical in vivo efficacy study of this compound, from model establishment to analysis:

workflow start Establish Xenograft Models a Randomize Tumor-Bearing Mice start->a b Administer this compound (23-26 mg/kg, IV, twice weekly) a->b c Monitor Tumor Volume & Body Weight (3 weeks) b->c d Terminate Study & Collect Tumors c->d e Conduct Analysis d->e f Immunohistochemistry (IHC): • this compound-Ubiquitin Adduct (MIL90) • Polyubiquitinated Proteins (FK2) • Cleaved Caspase-3 e->f Pharmacodynamic Analysis g Tumor Growth Inhibition (TGI) Tumor Volume (T/C ratio) e->g Efficacy Analysis h e.g., UBA1 expression levels & pathway modulation e->h Biomarker Analysis

Key Methodological Details

For successful replication of these studies, pay close attention to the following technical aspects:

  • Pharmacodynamic (PD) Biomarker Analysis: To confirm target engagement, use immunohistochemistry (IHC) to detect the This compound-ubiquitin adduct with a specific antibody (e.g., MIL90). This is the most sensitive indicator of UAE inhibition. Downstream effects can be monitored by assessing levels of total ubiquitin conjugates (with the FK2 antibody) and markers of apoptosis like cleaved caspase-3 [1].
  • Model Selection and Dosing Rationale: This 23-26 mg/kg twice-weekly schedule has demonstrated efficacy in a wide panel of models, including:
    • Hematological cancers: Diffuse large B-cell lymphoma (WSU-DLCL2), acute myeloid leukemia (THP-1), multiple myeloma (MM1.S) [1].
    • Solid tumors: Colon carcinoma (HCT-116), non-small cell lung cancer (Calu-6, PHTX-132Lu), triple-negative breast cancer (HCC70, PHTX-55B), prostate cancer (CWR22), and ovarian cancer (PHTX-235O) [1].
  • Synergistic Combination Therapies: Preclinical evidence supports exploring this compound in combination with other agents. In adrenocortical carcinoma (ACC) models, this compound showed synergistic or additive effects with standard therapies like cisplatin and etoposide, and was highly synergistic with BCL2 inhibitors like venetoclax [3] [4]. In small cell lung cancer (SCLC) models, it synergized with cisplatin/etoposide chemotherapy and the PARP inhibitor olaparib [5].

Considerations for Protocol Adaptation

  • Dose Confirmation: It is prudent to conduct a small pilot dose-ranging study in your specific model to confirm the optimal dose, as efficacy and toxicity can be model-dependent.
  • Alternative Models: The dosing schedule is defined for subcutaneous xenograft models. Adjustments may be necessary for more complex models like orthotopic implants or patient-derived xenografts (PDX) [6].
  • Formulation: The cited studies typically use a solution of this compound in 10% 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) for in vivo administration [5].

I hope these detailed application notes assist in your preclinical research on this compound. Should you need to explore specific combination therapies or require further clarification on the methodologies, please feel free to ask.

References

FAQs: Overcoming TAK-243 Resistance Linked to ABCB1 Overexpression

Author: Smolecule Technical Support Team. Date: February 2026

FAQ Question Evidence-Based Answer & Key Findings Relevant Experimental Models & Data

| Does ABCB1 overexpression cause resistance to TAK-243? | Yes. ABCB1 (P-glycoprotein) effluxes this compound, reducing its intracellular concentration and cytotoxic activity [1] [2]. | Cell Models: KB-3-1 (parental) vs. KB-C2 (ABCB1-overexpressing); SW620 vs. SW620/Ad300 [1]. Key Data: this compound cytotoxicity significantly reduced in ABCB1+ cells; resistance reversed by ABCB1 inhibitors or gene knockout [1]. | | What is the molecular evidence that this compound is an ABCB1 substrate? | Multiple lines of evidence: • Stimulates ABCB1 ATPase activity [1]. • Reduced intracellular accumulation in ABCB1+ cells [1]. • Docking analysis shows high binding affinity for human ABCB1 transporter [1]. | Assays: Membrane ATPase assay; HPLC for drug accumulation; Computational docking [1]. | | How can I confirm ABCB1 is driving resistance in my model? | Two key approaches:Pharmacological inhibition: Use ABCB1 inhibitors (e.g., verapamil, elacridar) to restore sensitivity [1] [3]. • Genetic knockout: Use CRISPR/Cas9 to knockout ABCB1 and demonstrate this compound resensitization [1]. | Example from literature: SW620/Ad300-ABCB1ko cells showed reversed resistance [1]. |

Experimental Protocols for Investigating this compound Resistance

These core protocols are essential for confirming and overcoming ABCB1-mediated this compound resistance.

Confirming Resistance Mechanism via Cytotoxicity (MTT) Assay

This assay evaluates the reduction in this compound's cell-killing ability in resistant cells and tests reversal strategies [1] [4].

  • Objective: To determine if this compound resistance is present and can be reversed by inhibiting ABCB1.
  • Procedure:
    • Cell Seeding: Seed parental and putative resistant cells (e.g., ABCB1-overexpressing) in 96-well plates at 5,000 cells/well. Culture for 24 hours [1].
    • Drug Treatment:
      • Treat cells with a concentration range of this compound for 72 hours [1].
      • For reversal: Include a group pre-treated (2 hours) with an ABCB1 inhibitor (e.g., 3 µM verapamil or a non-toxic concentration of elacridar) before adding this compound [1] [4].
    • Viability Measurement: Add MTT reagent and incubate for 4 hours. Dissolve the resulting formazan crystals with DMSO and measure the optical density at 750 nm [1].
  • Expected Outcome: this compound will be significantly less potent in resistant cells. Co-treatment with an ABCB1 inhibitor should resensitize the cells, shifting the dose-response curve closer to that of the parental line [1].
Verifying Substrate Transport via ATPase Assay

This test determines if this compound directly interacts with and stimulates the ATP-hydrolyzing activity of ABCB1, a hallmark of many substrates [1].

  • Objective: To provide biochemical evidence that this compound is an ABCB1 substrate.
  • Procedure:
    • Membrane Preparation: Use cell membranes containing high levels of ABCB1 (e.g., from engineered High-Five insect cells) [1].
    • Reaction Setup: Incubate the membranes with this compound at various concentrations in an ATP-containing buffer.
    • Product Measurement: Quantify the amount of inorganic phosphate released due to ATP hydrolysis. Compare this compound's effect to a known ABCB1 substrate control [1].
  • Expected Outcome: this compound will potently stimulate ABCB1 ATPase activity in a concentration-dependent manner, indicating direct interaction [1].
Measuring Intracellular Drug Accumulation by HPLC

This method directly quantifies how much this compound is retained inside cells, providing concrete proof of active efflux [1].

  • Objective: To confirm that reduced this compound accumulation in resistant cells is due to ABCB1 efflux.
  • Procedure:
    • Cell Incubation: Incubate parental and ABCB1-overexpressing cells (e.g., 1 x 10^6 cells/tube) with a set concentration of this compound (e.g., 20 µM) for 2 hours. Include a parallel sample with an ABCB1 inhibitor like verapamil [1].
    • Sample Processing: Pellet the cells and lyse them in a solution like 0.5% SDS with acetonitrile. Centrifuge to remove debris and collect the supernatant [1].
    • HPLC Analysis: Purify and inject the supernatants into an HPLC system to measure the concentration of this compound. Compare peak areas between samples [1].
  • Expected Outcome: The intracellular level of this compound will be significantly lower in ABCB1-overexpressing cells compared to parental cells. This reduction will be mitigated by co-incubation with an ABCB1 inhibitor [1].

Strategies to Overcome ABCB1-Mediated this compound Resistance

The following table summarizes approaches to combat this form of resistance, based on published evidence.

Strategy Mechanism of Action Example Agents & Methods Key Evidence
Pharmacological Inhibition Directly blocks ABCB1 efflux pump, increasing intracellular this compound [1]. Verapamil, Elacridar, Tepotinib, Sitravatinib [1] [3] [4]. Reversed this compound resistance in KB-C2 and SW620/Ad300 cells; resensitized CRPC cells to taxanes [1] [3].
Genetic Knockdown/Knockout Reduces or eliminates ABCB1 expression, removing efflux mechanism [1] [5]. siRNA, CRISPR/Cas9 gene editing [1] [5]. ABCB1 knockout in SW620/Ad300 cells restored this compound sensitivity [1].
Transcriptional Suppression Downregulates ABCB1 gene expression [6]. Overexpression of transcription factor BHLHE40 [6]. BHLHE40 binds ABCB1 promoter to suppress transcription; reversed resistance in leukemia and breast cancer cells [6].
Alternative Therapeutic Agents Uses cytotoxic drugs not extruded by ABCB1 to kill resistant cells [3]. DNA damaging agents (Camptothecin, Cytarabine) [3]. Overcame taxane resistance in CRPC cells with high ABCB1 expression [3].

Experimental Workflow Diagram

The diagram below outlines the logical process for diagnosing and addressing this compound resistance in an experimental setting.

workflow Start Suspected this compound Resistance Step1 Perform MTT Cytotoxicity Assay with/without ABCB1 inhibitor Start->Step1 Step2 Resistance Reversed? Step1->Step2 Step3 Confirm ABCB1 Mechanism (ATPase Assay, HPLC Accumulation) Step2->Step3 Yes Result Restored this compound Sensitivity Step2->Result No Step4 ABCB1 Overexpression Confirmed Step3->Step4 Step5 Implement Strategy: - Pharmacological Inhibition - Genetic Knockout - Transcriptional Suppression Step4->Step5 Step5->Result

References

TAK-243 resistance mechanisms ABCG2 BCRP

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What is the primary mechanism of resistance to TAK-243? The primary mechanism identified is the efflux of this compound by the ATP-binding cassette (ABC) transporter ABCG2, also known as Breast Cancer Resistance Protein (BCRP). This transporter pumps this compound out of cancer cells, reducing intracellular drug accumulation and conferring resistance [1] [2] [3].

  • Does this resistance affect the cytotoxicity of this compound? Yes. Cancer cells that overexpress ABCG2 show significantly reduced sensitivity to the cytotoxic effects of this compound. This resistance can be reversed by using specific ABCG2 inhibitors or by genetically knocking out the ABCG2 gene [3].

  • Is this compound a substrate for other drug efflux transporters like P-gp? Based on current clinical trial documents, this compound is specifically identified as a substrate for ABCG2 (BCRP). The documents do not list it as a substrate for P-glycoprotein (ABCB1), but you should verify this for your specific cell models [1] [2].

  • Are there any clinical implications for co-administering drugs with this compound? Yes. Due to the ABCG2-mediated transport, clinical trial protocols explicitly prohibit the concomitant use of this compound with strong inhibitors of ABCG2 (e.g., curcumin) or other substrates that might compete for transport, as this can alter this compound's pharmacokinetics [1] [2].

Experimental Evidence & Key Data

The table below summarizes quantitative data from key experiments demonstrating ABCG2-mediated resistance to this compound and related compounds.

Experimental Model Key Finding Quantitative Outcome / Reversal Strategy Citation
ABCG2-Overexpressing Cancer Cells Resistance to UAE inhibitor MLN7243 (mechanistically similar to this compound) Resistance reversed by Ko143 (ABCG2 inhibitor) or ABCG2 knockout [3] [3]
ABCG2 ATPase Assay MLN7243 stimulates ABCG2 ATPase activity Significant increase in activity, indicating direct interaction as a substrate [3] [3]
Drug Accumulation Assay (HPLC) Reduced intracellular MLN7243 Accumulation increased in the presence of ABCG2 inhibitor FTC [3] [3]
Molecular Docking MLN7243 binds ABCG2 drug-binding pocket Optimal binding affinity predicted, supporting efflux mechanism [3] [3]
Clinical Trial Protocol (this compound) This compound is an ABCG2 substrate Concomitant use of strong ABCG2 inhibitors is prohibited [1] [2] [1] [2]

Detailed Experimental Protocols

Here are detailed methodologies for key experiments cited in the literature.

Cytotoxicity Assay (MTT Assay) to Assess Resistance

This protocol is used to determine if ABCG2 overexpression reduces the cytotoxic effect of this compound.

  • Cell Seeding: Seed cells (e.g., parental and ABCG2-overexpressing lines) in 96-well plates at 5,000 cells/well and allow them to attach overnight [3].
  • Drug Treatment: Treat cells with a range of concentrations of this compound, with and without a known ABCG2 inhibitor (e.g., 5 μM Ko143). Include a control group with only the solvent (e.g., DMSO) [3].
  • Incubation & Measurement: Incubate the plates for 72 hours. Add MTT dye solution and incubate for 4 more hours to allow formazan crystal formation. Dissolve the crystals in DMSO and measure the optical density at 750 nm [3].
  • Data Analysis: Calculate the percentage of cell viability for each treatment group. A rightward shift in the dose-response curve (higher IC₅₀) in the ABCG2-overexpressing cells confirms resistance, which should be reversed in the presence of Ko143 [3].
ATPase Assay to Confirm Substrate Interaction

This assay measures the stimulation of ABCG2's ATPase activity by this compound, indicating a direct transporter-substrate interaction.

  • Membrane Preparation: Use membrane vesicles expressing high levels of ABCG2.
  • Reaction Setup: Incubate the membrane vesicles in an appropriate assay buffer. Add this compound at various concentrations. Include a control with sodium orthovanadate (Na₃VO₄), a general inhibitor of ATPases [3].
  • Initiation & Termination: Start the reaction by adding 5 mM ATP solution. After a set incubation time, stop the reaction by adding SDS solution [3].
  • Measurement: Use a colorimetric method to measure the amount of inorganic phosphate (Pi) released. The ABCG2-specific ATPase activity is calculated as the difference in Pi production in the presence and absence of sodium orthovanadate. A significant stimulation of ATPase activity by this compound confirms it is a substrate [3].

Mechanism of Action: ABCG2-Mediated Efflux

The following diagram illustrates the molecular mechanism by which ABCG2 confers resistance to this compound, based on recent structural insights [4] [5].

abc cluster_cell Cancer Cell TAK243_Out High this compound Concentration TAK243_In Low this compound Concentration ABCG2 ABCG2 Transporter (Homodimer) TAK243_In->ABCG2 1. Substrate Binding ABCG2->TAK243_Out 3. Drug Efflux ADP ADP + Pi ABCG2->ADP ATP ATP ATP->ABCG2 2. ATP Hydrolysis

The mechanism involves several key steps [4] [3] [5]:

  • Substrate Binding: this compound enters the cell and binds to the central cavity of the ABCG2 homodimer.
  • Energy Activation: ATP binds to the intracellular Nucleotide-Binding Domains (NBDs) of ABCG2. Hydrolysis of ATP to ADP + Pi provides the energy for a conformational change in the transporter.
  • Drug Efflux: The conformational change shifts the transporter from an inward-facing to an outward-facing state, actively pumping this compound out of the cell. This process is facilitated by a "clamp-push-seal" motion of aromatic residues within the transporter's cavity [4].
  • Resistance: The reduced intracellular concentration of this compound diminishes its ability to inhibit the ubiquitin-activating enzyme (UAE), leading to therapeutic failure.

Troubleshooting Guide

  • Unexpectedly Low Resistance: Verify the expression and function of ABCG2 in your cell lines via Western Blot or flow cytometry. Confirm that your drug stocks are fresh and active.
  • Incomplete Reversal by Inhibitor: Titrate the concentration of your ABCG2 inhibitor (e.g., Ko143) to ensure it is sufficient to fully block the transporter without causing off-target cytotoxicity.
  • High Background in Accumulation Assays: Include proper controls, including parental cell lines and vehicle-only treatments, to establish a reliable baseline for intracellular drug measurement.

References

Mechanism of BCRP-Mediated TAK-243 Resistance

Author: Smolecule Technical Support Team. Date: February 2026

The flowchart below illustrates how Breast Cancer Resistance Protein (BCRP) affects TAK-243 efficacy and the strategy to overcome this resistance.

G TAK243 This compound (UBA1 Inhibitor) BCRP BCRP/ABCG2 Transporter TAK243->BCRP Substrate Intracellular Reduced Intracellular This compound Concentration BCRP->Intracellular Active Efflux Effect Diminished Cytotoxic Effect Intracellular->Effect Inhibitor BCRP Chemical Inhibitor Inhibitor->BCRP Binds and Inhibits Sensitization Restored this compound Sensitivity Inhibitor->Sensitization

Experimental Evidence and Key Data

The table below summarizes core findings from key studies demonstrating that this compound is a substrate for BCRP and that its efficacy can be restored with chemical inhibition.

Key Finding Experimental Model Relevant Result / Quantitative Data Citation
This compound is a BCRP substrate AML cell line CRISPR screen BEND3 knockout upregulated BCRP, reducing intracellular this compound levels and causing resistance. [1]
BCRP inhibition reverses resistance ABCG2-overexpressing MDCKII cells Co-administration of flavonols (e.g., 3,4'-dimethoxyflavone, IC₅₀ ~1.62 µM) reversed resistance to SN-38. [2] [3]
ABCB1 also confers this compound resistance ABCB1-overexpressing KB-C2, SW620/Ad300 cells Cytotoxicity of this compound was significantly reduced; resistance was reversed by ABCB1 inhibitor verapamil or genetic knockout of ABCB1. [4]
Correlation between BCRP expression and this compound sensitivity Pan-cancer cell line panel Sensitivity to this compound was inversely correlated with BCRP expression levels. [1]

Detailed Experimental Protocols

Here are the core methodologies used in the cited research to demonstrate and overcome BCRP-mediated this compound resistance.

Protocol: BCRP Inhibition and Chemosensitivity Reversal (MTT Assay)

This cell viability assay is used to test if a BCRP inhibitor can reverse resistance to a chemotherapeutic agent.

  • Objective: To determine if co-treatment with a BCRP inhibitor sensitizes BCRP-overexpressing cells to a substrate drug (e.g., SN-38) or this compound. [2]
  • Materials:
    • MDCKII cells stably expressing human BCRP (MDCKII-BCRP) and corresponding mock-transfected control cells. [2]
    • The chemotherapeutic drug (e.g., SN-38 or This compound).
    • The BCRP inhibitor (e.g., a flavonol like 3,4'-dimethoxyflavone or novobiocin as a positive control).
    • 96-well tissue culture plates, MTT reagent, DMSO. [2]
  • Procedure:
    • Seed cells in 96-well plates and incubate for 24 hours.
    • Treat cells with a concentration series of the chemotherapeutic drug (SN-38/TAK-243), both alone and in combination with a fixed concentration of the BCRP inhibitor.
    • Incubate for 72 hours.
    • Add MTT solution and incubate for 4 hours to allow formazan crystal formation.
    • Solubilize crystals with DMSO and measure the absorbance at 570 nm (or a nearby reference wavelength).
  • Data Analysis: Calculate the half-maximal cytotoxic concentration (CC₅₀) for each condition. The degree of resistance reversal is quantified using the Total Reverse Fold (RFt), where RFt = CC₅₀ (BCRP-overexpressing cells) / CC₅₀ (mock cells). A potent inhibitor will lower the CC₅₀ in the BCRP-overexpressing cells, bringing the RFt closer to 1. [2]
Protocol: Determining this compound as a Direct BCRP Substrate (Accumulation Assay)

This assay directly measures whether this compound accumulates less in cells due to BCRP efflux, and if inhibition of BCRP restores intracellular levels.

  • Objective: To confirm this compound is a substrate of BCRP by measuring its intracellular concentration with and without a BCRP inhibitor. [4]
  • Materials:
    • Parental and BCRP-overexpressing cell lines.
    • This compound.
    • A known BCRP inhibitor (e.g., Ko143 or a flavonol).
    • HPLC system with a UV or mass spectrometry detector. [4]
  • Procedure:
    • Incubate cells with a fixed concentration of this compound in two sets: one with the inhibitor and one with vehicle control.
    • After a set incubation period (e.g., 2-4 hours), quickly wash the cells with ice-cold buffer to stop transport activity.
    • Lyse the cells and extract this compound.
    • Use HPLC to quantify the amount of this compound in the cell lysates.
  • Data Analysis: Compare the intracellular concentration of this compound between parental and BCRP-overexpressing cells. A significantly lower accumulation in BCRP-overexpressing cells that is increased by co-incubation with an inhibitor confirms this compound as a BCRP substrate. [1] [4]

Frequently Asked Questions (FAQs)

Q1: My cancer cell line shows high BCRP expression. Is this compound likely to be ineffective? A1: Not necessarily, but efficacy may be limited. High BCRP expression is correlated with reduced this compound sensitivity. [1] However, you can overcome this by co-administering a BCRP inhibitor. Furthermore, this compound has shown activity in models resistant to other therapies, so its effect may still be measurable, though potentially suboptimal. [5]

Q2: Besides flavonols, what other compounds can inhibit BCRP for experimental use? A2: Several clinical and experimental inhibitors are available. Elacridar (GF120918) and Ko143 are potent, well-characterized research-grade inhibitors. [6] Some tyrosine kinase inhibitors, like imatinib and gefitinib, also inhibit BCRP. [6] [2] The choice of inhibitor may depend on your specific experimental goals and model.

Q3: Is the resistance to this compound mediated only by BCRP? A3: No. Research indicates that the multidrug resistance transporter ABCB1 (P-glycoprotein or P-gp) also actively effluxes this compound and can confer resistance. [4] It is important to check the expression profile of both BCRP and ABCB1 in your model system. The ATR inhibitor ceralasertib is another example of a drug whose efficacy is limited by both P-gp and BCRP. [7]

Q4: Are the flavonols identified as BCRP inhibitors ready for clinical use? A4: No, their application is currently at the preclinical research stage. While many flavonols show strong BCRP inhibition in vitro, their low oral bioavailability and rapid metabolism pose a significant challenge for systemic use in humans. [3] Their most immediate application may be in boosting the absorption of orally administered BCRP substrate drugs in the intestine.

References

ABCB1 transporter knockdown TAK-243 efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • FAQ 1: What is the relationship between the ABCB1 transporter and TAK-243 efficacy? Research has definitively shown that this compound is a transported substrate of the ABCB1 transporter (also known as P-gp or MDR1) [1] [2] [3]. When cancer cells overexpress ABCB1, the protein actively pumps this compound out of the cells. This efflux activity significantly reduces the intracellular concentration of the drug, thereby diminishing its cytotoxic effects and leading to resistance [1].

  • FAQ 2: Can reversing ABCB1-mediated transport restore this compound's potency? Yes, both pharmacological inhibition and genetic knockout of the ABCB1 gene have been demonstrated to resensitize resistant cancer cells to this compound [1]. This confirms that the resistance mechanism is directly dependent on the ABCB1 transporter's activity.

  • FAQ 3: Is this compound also a substrate for other drug efflux pumps like ABCG2? While your focus is on ABCB1, it is important for researchers to be aware that this compound has also been characterized as a substrate for the ABCG2 (BCRP) transporter [1]. This suggests that resistance could emerge through multiple efflux pathways.

Key Experimental Evidence & Data Summary

The following table summarizes the core quantitative data from foundational studies on ABCB1 and this compound interaction.

Experimental Assay Key Finding Interpretation & Significance
Cytotoxicity (MTT) Assay [1] Higher IC50 values for this compound in ABCB1-overexpressing cells (e.g., KB-C2, SW620/Ad300) compared to their parental lines. Resistance was reversed by ABCB1 inhibitor verapamil or ABCB1 knockout. Confirms that ABCB1 overexpression directly reduces this compound efficacy and that blocking ABCB1 can overcome this resistance.
ATPase Activity Assay [1] This compound potently stimulated ABCB1 ATPase activity in a concentration-dependent manner. Indicates that this compound directly interacts with ABCB1 and is recognized as a substrate, as transport requires energy from ATP hydrolysis.
Intracellular Accumulation (HPLC) [1] Significantly reduced accumulation of this compound was observed in ABCB1-overexpressing cells. Provides direct evidence that ABCB1 actively effluxes this compound, lowering its concentration inside resistant cells.
[3H]-Paclitaxel Accumulation [1] Short-term (2h) incubation with this compound increased the accumulation of the known ABCB1 substrate [3H]-paclitaxel. Suggests this compound can compete with other substrates for ABCB1 binding, potentially informing combination strategies.

Detailed Experimental Protocols

Here are the methodologies for key experiments that investigate the interaction between this compound and the ABCB1 transporter.

Protocol: Cytotoxicity Assay (MTT) to Assess this compound Efficacy

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound and evaluate the impact of ABCB1 [1].

  • Cell Seeding: Harvest, count, and seed parental and ABCB1-overexpressing cells (e.g., KB-3-1 vs. KB-C2) into 96-well plates at a density of (5 \times 10^3) cells/well. Allow cells to adhere for 24 hours.
  • Drug Treatment: Treat cells with a range of concentrations of this compound. To test for reversal of resistance, co-incubate with an ABCB1 inhibitor like 3 µM verapamil. Incubate for 72 hours.
  • Viability Measurement: Add MTT solution to each well and incubate for 4 hours to allow formazan crystal formation.
  • Solubilization and Analysis: Remove the solution and dissolve the formazan crystals in DMSO. Measure the optical density at 750 nm using a microplate spectrophotometer. Calculate IC50 values and the resistance fold (RF) by dividing the IC50 of the resistant line by the IC50 of the parental line.
Protocol: ATPase Activity Assay

This assay measures the stimulation of ABCB1's ATP-hydrolyzing activity by this compound, confirming a direct substrate-transporter interaction [1].

  • Membrane Preparation: Use cell membranes prepared from insect cells (e.g., High-Five cells) expressing high levels of human ABCB1.
  • Drug Incubation: Incubate the membranes with varying concentrations of this compound (e.g., 0.1–20 µM) in the presence of ATP. A reference ABCB1 inhibitor like tepotinib can be included to validate the results.
  • Reaction and Detection: The assay kit measures the amount of inorganic phosphate released from ATP hydrolysis. This compound's effect is measured as the change in vanadate-sensitive ATPase activity relative to a vehicle control.
  • Data Analysis: Plot ATPase activity against this compound concentration to determine the EC50, the concentration that produces half-maximal stimulation.

Experimental Workflow & Mechanism of Action

The following diagram illustrates the logical workflow for investigating ABCB1-mediated resistance to this compound, based on the cited methodologies.

workflow Start Start: Hypothesis (ABCB1 confers resistance to this compound) Cytotoxicity Cytotoxicity Assay Start->Cytotoxicity Initial evidence Accumulation Accumulation Assay Cytotoxicity->Accumulation Confirms reduced intracellular drug ATPase ATPase Activity Assay Cytotoxicity->ATPase Confirms direct functional interaction Docking Computational Docking Accumulation->Docking Predicts binding mode and affinity ATPase->Docking Conclusion Conclusion: this compound is an ABCB1 substrate Docking->Conclusion

This diagram summarizes the molecular mechanism by which ABCB1 overexpression leads to this compound resistance:

mechanism TAK243 This compound ABCB1 ABCB1 Transporter TAK243->ABCB1 1. Binds to ABCB1 Cell Cancer Cell TAK243->Cell 3. Reduced Intracellular Concentration ABCB1->TAK243 2. Effluxes this compound using ATP Apoptosis Insufficient Apoptosis (Drug Resistance) Cell->Apoptosis

Critical Troubleshooting Guide

  • Inconsistent Reversal of Resistance with Pharmacological Inhibitors:

    • Problem: An inhibitor like verapamil fails to resensitize ABCB1-overexpressing cells to this compound.
    • Solution: Verify the inhibitor's activity and concentration. Confirm that your cell line robustly expresses ABCB1 via Western blot and functionally via a control substrate (e.g., paclitaxel) accumulation assay [1] [4].
  • Unexpectedly Low Cytotoxicity in Parental Cell Lines:

    • Problem: The IC50 of this compound is high even in parental, supposedly sensitive, cells.
    • Solution: Ensure the cell line is appropriate. Note that factors like SLFN11 expression can regulate sensitivity to this compound independently of ABCB1 [1]. Check the genetic background of your models.
  • Interpreting Conflicting Accumulation Assay Results:

    • Problem: Long-term incubation with this compound (72h) paradoxically decreases the accumulation of a co-administered ABCB1 substrate [4].
    • Solution: This is a documented phenomenon. Chronic exposure to some substrates can upregulate ABCB1 protein expression [4]. Always include short-term (2h) accumulation studies to directly measure the initial interaction, alongside longer-term cytotoxicity assays.

References

verapamil reversal TAK-243 resistance

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is the primary mechanism behind TAK-243 resistance? Research identifies the ATP-binding cassette sub-family B member 1 (ABCB1/P-glycoprotein) transporter as a key factor. ABCB1 overexpression in cancer cells actively pumps this compound out, reducing its intracellular concentration and cytotoxic activity [1].

  • How does verapamil reverse this compound resistance? Verapamil is a known ABCB1 inhibitor. It binds directly to specific sites on the ABCB1 transporter [2]. This binding competitively inhibits the pump's function, preventing it from extruding this compound. This leads to increased intracellular accumulation of this compound and restores its potency in resistant cells [1] [2].

  • Are there alternatives to verapamil for reversing resistance? Yes, structural analogs of verapamil have been developed. Some, like D595 and D792, show a higher reversing potency than verapamil itself, while others like devapamil and gallopamil are partially effective [3]. The reversing potency is separate from calcium channel blocking activity, and some derivatives are designed to have minimal cardiovascular effects [3] [4].

  • Does this compound resistance only involve ABCB1? No. Another study indicates that GRP78, a key regulator of endoplasmic reticulum (ER) stress, is involved in intrinsic resistance to this compound in Glioblastoma Multiforme (GBM) cells. Inhibiting GRP78 with HA15 synergistically enhanced this compound's ability to induce ER stress and apoptosis, overcoming resistance through a different, ABCB1-independent mechanism [5].

Summary of Quantitative Data

The following table summarizes key experimental findings on the interaction between this compound, ABCB1, and verapamil.

Experimental Assay Key Finding Implication for Resistance/Reversal
Cytotoxicity (MTT) Assay [1] This compound is less effective in ABCB1-overexpressing cells. Resistance is reversed by pharmacological inhibition (e.g., with verapamil) or genetic knockout of ABCB1. Confirms ABCB1-mediated this compound resistance and verapamil's role as a reversal agent.
Membrane ATPase Assay [1] This compound potently stimulates ABCB1 ATPase activity. Indicates that this compound is a direct substrate for ABCB1, as substrate binding triggers ATP hydrolysis.
HPLC Analysis [1] This compound accumulation is significantly reduced in ABCB1-overexpressing cells. Directly shows that ABCB1 efflux reduces intracellular this compound.
Computational Docking [1] This compound shows a high binding affinity for the human ABCB1 transporter. Predicts a direct physical interaction between this compound and the transporter.
Photoaffinity Labeling [2] Verapamil directly binds to P-glycoprotein (ABCB1) on specific sites. Elucidates the direct mechanism by which verapamil acts on the transporter.

Detailed Experimental Protocols

Here are the methodologies for key experiments cited in the FAQs and data tables.

Protocol: Cytotoxicity (MTT) Assay to Evaluate Resistance and Reversal [1]

This assay determines this compound's cytotoxicity and the efficacy of verapamil in reversing resistance.

  • Cell Seeding: Harvest, count, and seed parental and ABCB1-overexpressing cells (e.g., KB-3-1 vs. KB-C2) at a density of (5 \times 10^3) cells per well in 96-well plates. Incubate for 24 hours.
  • Drug Treatment: Treat cells with a concentration gradient of this compound alone, or in combination with a fixed, non-toxic concentration of verapamil. Incubate the plates for 72 hours.
  • MTT Incubation: Add MTT solution to each well and incubate for 4 hours to allow formazan crystal formation.
  • Solubilization and Measurement: Remove the solution, add DMSO to dissolve the formazan crystals, and measure the optical density (OD) at 750 nm using a microplate spectrophotometer.
  • Data Analysis: Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC₅₀). A successful reversal is indicated by a significant decrease in the IC₅₀ of this compound in resistant cells when co-administered with verapamil.
Protocol: HPLC to Measure Intracellular this compound Accumulation [1]

This protocol quantifies how ABCB1 and verapamil affect this compound levels inside cells.

  • Cell Preparation: Harvest and count cells. Separate them into microcentrifuge tubes at (1 \times 10^6) cells per tube.
  • Drug Incubation: Incubate the samples with 20 µM this compound alone or in combination with verapamil (e.g., 10 µM) for 2 hours.
  • Sample Collection and Lysis: Collect the samples and lyse them in a solution of 0.5% SDS with acetonitrile.
  • Centrifugation: Centrifuge the lysates at 14,000 rpm for 10 minutes.
  • HPLC Analysis: Collect the supernatants, purify them, and subject them to HPLC analysis to quantify the intracellular concentration of this compound. A lower accumulation in ABCB1-overexpressing cells that increases with verapamil co-incubation confirms the compound is an ABCB1 substrate.
Protocol: Membrane ATPase Assay [1]

This assay measures the effect of this compound on the ATPase activity of ABCB1, indicating a direct interaction.

  • Membrane Preparation: Use a cell membrane preparation from insect cells (e.g., High-Five) expressing high levels of human ABCB1.
  • Drug Stimulation/Inhibition: Incubate the membranes with this compound at various concentrations. A known ABCB1 ATPase inhibitor like tepotinib can be used as a reference control.
  • ATP Hydrolysis Measurement: Measure the rate of ATP hydrolysis by quantifying the inorganic phosphate (Pi) released. The assay typically measures vanadate-sensitive ATPase activity.
  • Data Interpretation: A compound that stimulates ABCB1 ATPase activity is likely a transported substrate. In contrast, an inhibitor would suppress the basal or substrate-stimulated ATPase activity.

Signaling Pathways and Experimental Workflows

The diagrams below illustrate the core mechanisms and experimental logic based on the search results.

Diagram 1: Mechanism of ABCB1-Mediated this compound Resistance and Verapamil Reversal

This diagram shows how this compound resistance develops and how verapamil counteracts it at the cellular level.

TAK243 This compound outside cell ABCB1 ABCB1 Transporter TAK243->ABCB1 1. Influx Efflux This compound Efflux ABCB1->Efflux 2. ATP-dependent transport Verapamil Verapamil Verapamil->ABCB1 Competitive binding Resistant Reduced Intracellular this compound ↓ Cytotoxic Activity Efflux->Resistant

Diagram Title: Mechanism of ABCB1-Mediated this compound Resistance and Reversal

Diagram 2: Experimental Workflow for Characterizing this compound as an ABCB1 Substrate

This flowchart outlines the key steps for experimentally validating if this compound is an ABCB1 substrate and if verapamil can reverse the resulting resistance.

Start Start: Hypothesis This compound is an ABCB1 substrate Step1 Cytotoxicity Assay (MTT) Compare IC₅₀ in sensitive vs. ABCB1-overexpressing cells Start->Step1 Step2 Reversal Test Co-incubate with Verapamil Step1->Step2 Resistance observed? Step3 ATPase Assay Test if this compound stimulates ABCB1 ATPase activity Step2->Step3 Resistance reversed? Step4 Accumulation Assay (HPLC) Measure intracellular this compound with/without Verapamil Step3->Step4 Conclusion Conclusion This compound is a transported substrate of ABCB1 Step4->Conclusion

Diagram Title: Workflow to Validate this compound as an ABCB1 Substrate

References

Mechanisms of Acquired Resistance to TAK-243

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates the key mechanisms of acquired resistance to TAK-243 identified in preclinical studies.

Mechanism of Resistance Specific Alteration Experimental Evidence & Impact Relevant Cancer Models
UBA1 Mutation (Adenylation Domain) Missense mutation Y583C in human UBA1 (corresponds to Y551 in yeast) [1] [2]. Disrupts hydrophobic core and hydrogen bonding; reduces this compound binding confirmed by Cellular Thermal Shift Assay (CETSA); confers ~33-fold increase in IC50 [1] [2]. Acute Myeloid Leukemia (AML) cell lines (e.g., OCI-AML2) [1] [2].
UBA1 Mutation (Adenylation Domain) Missense mutation A580S in human UBA1 [1] [3]. Similar to a mutation conferring resistance to pevonedistat (NAE inhibitor); knocks out the UBA1b protein isoform and impairs polyubiquitination [1] [3] [4]. Engineered mouse myeloid cell line (32D) [4].
Drug Efflux by ABC Transporters Overexpression of ABCB1 (P-glycoprotein) transporter [5]. Effluxes this compound, reducing intracellular concentration; stimulates ABCB1 ATPase activity; knockout of ABCB1 reverses resistance [5]. Various drug-resistant cancer sublines (e.g., KB-C2, SW620/Ad300) [5].

Experimental Protocols for Investigating Resistance

Here are detailed methodologies for key experiments used to identify and validate this compound resistance mechanisms.

Generating this compound-Resistant Cells

This protocol is adapted from studies on AML cell lines [1] [2].

  • Cell Culture: Maintain parental cancer cells (e.g., OCI-AML2) in their standard growth medium.
  • Drug Selection: Expose the cells to a low, sub-lethal concentration of this compound (e.g., 5-10 nM).
  • Dose Escalation: Gradually increase the concentration of this compound in the culture medium over several months as cells continue to proliferate.
  • Isolation of Resistant Population: Once a significantly higher concentration (e.g., 100-200 nM) is tolerated, isolate the persisting cell population for further characterization. Confirmation of resistance should be done via cell viability assays (e.g., MTT or CellTiter-Glo) comparing the resistant line to the parental line.
Identifying UBA1 Mutations via DNA Sequencing

This method identifies acquired mutations in the UBA1 gene [1] [2].

  • Genomic DNA Extraction: Isolate genomic DNA from both parental and this compound-resistant cells.
  • PCR Amplification: Design primers to amplify the regions of the UBA1 gene encoding the adenylation domain. Key exons to target include human exons 12-16 and 23-24, which span this critical functional domain [2].
  • DNA Sequencing: Sanger sequence the purified PCR products. Analyze the sequencing chromatograms by comparing resistant cell sequences to the parental cell sequence to identify missense mutations.
Validating UBA1 as the Resistance Site

The Cellular Thermal Shift Assay (CETSA) can confirm that a mutation reduces drug binding to the UBA1 target [1] [3] [2].

  • Cell Lysis: Prepare cell lysates from parental and resistant cells.
  • Drug Treatment: Incubate aliquots of lysate with either vehicle (DMSO) or this compound.
  • Heat Denaturation: Subject the drug-treated lysates to a gradient of elevated temperatures.
  • Protein Separation & Detection: Centrifuge to separate soluble protein from aggregates. Use Western blotting to detect the amount of UBA1 protein remaining soluble at each temperature.
  • Analysis: A rightward shift in the UBA1 melting curve in the presence of this compound indicates target engagement and stabilization. A reduced or absent shift in resistant cells suggests the mutation interferes with drug binding.

The relationship between UBA1 mutations, drug binding, and the resulting cellular resistance can be visualized in the following pathway:

G TAK243 This compound UBA1_WT Wild-type UBA1 TAK243->UBA1_WT UBA1_Mut Mutant UBA1 (Y583C, A580S) TAK243->UBA1_Mut Binding Strong Drug-Target Binding UBA1_WT->Binding NoBinding Impaired Drug Binding UBA1_Mut->NoBinding Ubq Ubiquitination Inhibition Binding->Ubq Resistance Acquired Resistance NoBinding->Resistance Proteotoxic_Stress Proteotoxic Stress Ubq->Proteotoxic_Stress DNA_Damage DNA Damage Accumulation Ubq->DNA_Damage Cell_Death Cell Death Proteotoxic_Stress->Cell_Death DNA_Damage->Cell_Death

Frequently Asked Questions (FAQs)

Q1: Are this compound-resistant cells cross-resistant to other therapies? Available evidence suggests that resistance can be specific. One study showed that AML cells with the UBA1 Y583C mutation remained equally sensitive to other drugs like bortezomib, daunorubicin, mitoxantrone, and the NAE inhibitor pevonedistat [2]. This indicates that overcoming this compound resistance may not preclude the use of these other agents.

Q2: How can I determine if ABCB1 transporter is causing reduced this compound efficacy in my model? You can perform a combination experiment using a specific ABCB1 inhibitor (e.g., Tariquidar or Elacridar) [5]. If the cytotoxicity of this compound is significantly enhanced in the presence of the inhibitor, it strongly suggests that ABCB1 is actively effluxing the drug and limiting its potency in your system.

Q3: What is the clinical relevance of these resistance mechanisms? While the data is currently from preclinical models, these findings are critical for informing future clinical trials. Understanding that UBA1 mutations and ABCB1 overexpression can cause resistance will help in monitoring patient responses and designing rational combination therapies to overcome or prevent resistance [1] [5].

References

optimizing TAK-243 concentration cell death

Author: Smolecule Technical Support Team. Date: February 2026

TAK-243 Concentration & Cytotoxicity Guide

Cancer Type / Model Monotherapy EC₅₀ / IC₅₀ Key Combination Synergies Notes & Resistance Factors

| Small Cell Lung Cancer (SCLC) Cell Lines (n=26) [1] | Median: 15.8 nM Range: 10.2 - 367.3 nM | • Cisplatin/Etoposide • Olaparib (PARP inhibitor) • Radiotherapy | Sensitivity associates with cell cycle & DNA damage repair gene sets. | | Adrenocortical Carcinoma (ACC) Cell Lines [2] | Potent activity in ACC cell lines (specific values in primary screen data) | • Mitotane, Etoposide, Cisplatin (additive/synergistic) • BCL2 inhibitors (Navitoclax, Venetoclax) | Efficacy not dependent on SLFN11. ABCB1/MDR1 efflux can reduce intracellular concentration [3]. | | Glioblastoma (GBM) Cell Lines [4] | Varies greatly; U87 and LN229 are relatively resistant | • HA15 (GRP78 inhibitor) - Synergistic | Sensitivity can be greatly enhanced by targeting ER stress. |

Frequently Asked Questions (FAQs)

  • Q: Why is there variable sensitivity to this compound across my cell models?

    • A: Sensitivity can be influenced by several factors. A key resistance mechanism is the expression of the drug efflux pump ABCB1 (MDR1), which actively transports this compound out of the cell, reducing its efficacy [3]. Additionally, the baseline state of the ER stress response can impact sensitivity; cells with high levels of the chaperone GRP78 may be more resistant, which can be overcome with GRP78 inhibitors [4].
  • Q: What is a standard protocol for a cell viability assay with this compound?

    • A: A common methodology from the literature is as follows [2] [1]:
      • Cell Seeding: Plate cells in 96-well or 384-well plates at a low, optimized density (e.g., 300-5000 cells/well depending on growth rate).
      • Drug Addition: After 24 hours, add this compound across a concentration range (e.g., 0 nM to 1000 or 2000 nM). Use a minimum of 9-11 data points for a robust dose-response curve.
      • Incubation: Incubate cells with the drug for 72 hours.
      • Viability Measurement: Assess cell viability using a standard assay like CellTiter-Glo (measuring ATP levels) or MTT.
      • Data Analysis: Normalize data to DMSO-treated controls and use software (e.g., GraphPad Prism) to calculate EC₅₀ values.
  • Q: Can this compound be combined with other therapies?

    • A: Yes, multiple preclinical studies show that this compound has strong synergistic potential. Effective combinations include:
      • Genotoxic Chemotherapies: Cisplatin and Etoposide [2] [1].
      • Targeted Agents: BCL-2 inhibitors (Venetoclax), PARP inhibitors (Olaparib), and mTOR inhibitors [2] [1].
      • ER Stress Inducers: GRP78 inhibitors (HA15) to overcome intrinsic resistance [4].

Experimental Protocols

1. Protocol for Testing Combination Synergy [2] This method helps determine if this compound works better with another drug.

  • Procedure: Use a matrix design (e.g., 10x10 or 9x9) where both this compound and the combination drug are serially diluted in a checkerboard pattern across a plate. After treatment and viability measurement, analyze the data using software like SynergyFinder or the Chou-Talalay method (which calculates a Combination Index, CI) to quantify the interaction (CI < 1 indicates synergy).

2. Protocol to Overcome ABCB1-Mediated Resistance [3] If your cell line expresses high levels of ABCB1, consider this approach.

  • Strategy: Co-treat cells with this compound and a pharmacological inhibitor of ABCB1 (e.g., verapamil or Tepotinib). Alternatively, use genetic knockout (e.g., CRISPR/Cas9) of the ABCB1 gene. These methods will increase intracellular this compound accumulation and restore cytotoxicity.

This compound Mechanism & Combination Strategy

The following diagram illustrates the core mechanism of this compound and how combination strategies can enhance cell death.

G cluster_1 This compound Core Mechanism cluster_2 Synergistic Combination Strategies UAE UBA1 (E1 Enzyme) Ub Ubiquitin Activation & Transfer UAE->Ub PS Proteasome-Mediated Protein Degradation Ub->PS PStress Proteotoxic Stress PS->PStress COMBO PStress->COMBO TAK243 This compound TAK243->UAE Inhibits DNA DNA Damage (e.g., Etoposide, Cisplatin, Olaparib) COMBO->DNA ER Enhanced ER Stress (e.g., HA15, BCL2 inhibitors) COMBO->ER APOP Potent Apoptosis & Cell Death DNA->APOP ER->APOP

References

TAK-243 efflux transporter substrate issues

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: TAK-243 and Efflux Transporters

Q: Is this compound a substrate for drug efflux transporters? A: Yes, strong in vitro evidence identifies this compound as a substrate for two major ATP-Binding Cassette (ABC) efflux transporters:

  • ABCB1 (P-glycoprotein/P-gp): Multiple studies conclusively show that this compound is effluxed by ABCB1, leading to reduced intracellular concentration and cytotoxicity in ABCB1-overexpressing cells [1] [2] [3].
  • ABCG2 (BCRP): Research also indicates that this compound is a transported substrate of ABCG2 [1].

Q: What is the functional consequence of this efflux? A: The primary consequence is multidrug resistance (MDR). Cancer cells that overexpress these transporters, particularly ABCB1, are significantly less sensitive to this compound, potentially limiting its anticancer efficacy in a clinical setting [1] [3].

Q: How can this transporter-mediated resistance be overcome in experiments? A: Preclinical studies suggest two main strategies:

  • Pharmacological Inhibition: Co-administering an ABCB1 inhibitor (e.g., verapamil or tepotinib) can restore this compound sensitivity and accumulation in resistant cells [1].
  • Genetic Knockout: Using CRISPR/Cas9 to knockout the ABCB1 gene reverses this compound resistance [1].

Experimental Evidence at a Glance

The table below summarizes key quantitative data from critical experiments.

Experimental Assay Key Finding Interpretation & Implication
Cytotoxicity (MTT) Assay [1] This compound is less effective in ABCB1-overexpressing cells (e.g., KB-C2, SW620/Ad300) than in their parental counterparts. Confirms functional resistance. The presence of ABCB1 transporter protects cancer cells from this compound.
Membrane ATPase Assay [1] This compound potently stimulates ABCB1 ATPase activity. Indicates direct interaction. This compound binds to ABCB1 and stimulates its ATP-hydrolyzing activity, a hallmark of substrates.
Intracellular Accumulation (HPLC) [1] This compound accumulation is significantly reduced in ABCB1-overexpressing cells; this reduction is reversed by verapamil (ABCB1 inhibitor). Provides direct physical evidence of efflux. ABCB1 actively pumps this compound out of cells, reducing its intracellular concentration.
Computational Docking [1] Analysis indicates a high binding affinity between this compound and the human ABCB1 transporter. Predicts a favorable binding interaction, structurally supporting the hypothesis that this compound is an ABCB1 substrate.

Detailed Experimental Protocols

For researchers seeking to validate or investigate these interactions, here are summaries of the core methodologies used in the literature.

1. Protocol: Assessing Cytotoxicity and Resistance Reversal (MTT Assay) This protocol is used to determine if this compound is less effective in transporter-overexpressing cells and if inhibition of the transporter can reverse resistance [1].

  • Cell Seeding: Harvest, count, and seed cells (e.g., parental and ABCB1-overexpressing lines like KB-3-1 and KB-C2) in 96-well plates at a density of 5 × 10³ cells/well. Incubate for 24 hours.
  • Drug Treatment: Treat cells with a range of concentrations of this compound, both with and without a known ABCB1 inhibitor (e.g., verapamil). Incubate for 72 hours.
  • Viability Measurement: Add MTT solution to each well and incubate for 4 hours to allow formazan crystal formation.
  • Solubilization and Reading: Remove the solution, dissolve the formazan crystals in DMSO, and measure the optical density at 750 nm using a microplate spectrophotometer.
  • Data Analysis: Calculate cell viability and determine the IC₅₀ values for this compound in different cell lines and conditions. A higher IC₅₀ in the resistant line that is reduced by an inhibitor confirms transporter-mediated resistance.

2. Protocol: Confirming Substrate Interaction (ATPase Assay) This assay measures the stimulation of the transporter's ATPase activity, which is a key indicator of substrate binding [1].

  • Membrane Preparation: Use a cell membrane preparation containing high levels of the human ABCB1 transporter (e.g., from High-Five insect cells).
  • Reaction Setup: Incubate the membrane with this compound in an ATP-containing reaction buffer.
  • ATP Hydrolysis Measurement: Measure the amount of inorganic phosphate (Pi) released over a specific period, which corresponds to vanadate-sensitive ATPase activity. A known ABCB1 ATPase inhibitor can be used as a reference control.
  • Data Analysis: A concentration-dependent stimulation of ATPase activity by this compound confirms that it is a substrate for ABCB1.

Mechanism and Workflow Visualizations

The following diagrams illustrate the mechanism of resistance and the key experimental workflow.

mechanism TAK243 This compound ABCB1 ABCB1 Transporter TAK243->ABCB1 Binds to Resistance Reduced Drug Efficacy (Multidrug Resistance) ABCB1->Resistance Pumps Drug Out

Mechanism of ABCB1-Mediated Resistance to this compound

workflow Start Seed Parental & ABCB1- Overexpressing Cells Treat Treat with this compound (± ABCB1 Inhibitor) Start->Treat Measure Measure Cell Viability (e.g., MTT Assay) Treat->Measure Analyze Analyze IC₅₀ Shift Measure->Analyze Confirm Confirm with ATPase or Accumulation Assays Analyze->Confirm

Workflow for Identifying Transporter-Mediated Resistance

Research Recommendations and Synergistic Strategies

To mitigate the issue of efflux, consider these approaches informed by recent studies:

  • Test in Combination with Efflux Inhibitors: Co-administration of this compound with an ABCB1 inhibitor could be a viable strategy to overcome resistance in ABCB1-positive cancers [1].
  • Explore Rational Drug Combinations: Research indicates that this compound's efficacy can be enhanced by combining it with other agents that induce synergistic stress. For instance, combining this compound with:
    • BCL-2 inhibitors (Venetoclax) showed strong synergy in adrenocortical carcinoma models [2].
    • PARP inhibitors is effective in ovarian cancer models by impeding DNA repair and driving hyper-PARylation [4].
    • GRP78 inhibition (HA15) synergistically enhanced this compound sensitivity in glioblastoma by overactivating ER stress pathways [5].

References

Core Relationship: SLFN11 and TAK-243 Sensitivity

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental relationship between SLFN11 status and response to TAK-243.

SLFN11 Status Response to this compound Underlying Mechanism
Low / Inactivated (e.g., SLFN11-KO) Sensitive [1] Increased baseline proteotoxic stress (protein ubiquitylation, ER stress). This compound exacerbates this stress, leading to cell death [1].
High / Wild-type Resistant [1] SLFN11 acts as a regulator of protein quality control, attenuating ER stress and the Unfolded Protein Response (UPR), thus protecting cells [1].

Experimental Data from Key Studies

The following table consolidates quantitative findings and model systems from pivotal research.

Study Model Experimental Finding Citation
Isogenic leukemia cell lines (SLFN11-KO vs WT) Preferential cytotoxicity of this compound in SLFN11-KO cells. [1]
26 SCLC cell lines This compound monotherapy showed high potency (median EC50 of 15.8 nmol/L). Sensitivity associated with DNA damage repair pathways. [2]
Acute Myeloid Leukemia (AML) models This compound induced cell death in AML cell lines and primary samples, with less effect on normal hematopoietic cells. [3]

Guide to Key Experimental Protocols

For researchers looking to validate these findings, here are outlines of core methodologies used in the literature.

Cell Viability and Cytotoxicity Assay

This is a fundamental experiment to determine this compound's effectiveness.

  • Purpose: To measure the reduction in cell viability after this compound treatment.
  • Typical Protocol:
    • Cell Seeding: Plate cells (e.g., 2x10³ per well) in a 96-well plate and incubate for 24 hours.
    • Drug Treatment: Add a range of this compound concentrations and incubate for 72 hours.
    • Viability Measurement: Use a luminescence-based ATP detection kit (e.g., ATPlite). Viable cells have high ATP levels, which correlates with luminescence signal.
    • Data Analysis: Calculate EC50 values to compare sensitivity between SLFN11-proficient and deficient cells [1] [3].
Assessing DNA Replication Stress

This protocol helps investigate the mechanism by which this compound affects SLFN11-deficient cells.

  • Purpose: To visualize and quantify DNA replication fork dynamics.
  • Typical Protocol (DNA Molecular Combing):
    • Sequential Labeling: Pulse-label live cells with two halogenated nucleotides, CIdU (red) and IdU (green).
    • DNA Fiber Preparation: Embed cells in agarose plugs and extract DNA. The DNA is then stretched on glass slides ("combed").
    • Immunodetection: Use antibodies to detect CIdU and IdU labels under a microscope.
    • Fork Analysis: Measure the length of the labeled tracks to calculate fork elongation speed. Count green-only tracks to assess new origin firing [1].
Analycing Proteotoxic Stress Markers

This method is key to understanding the mechanistic basis for the synthetic lethality.

  • Purpose: To evaluate the activation of the Unfolded Protein Response (UPR) and global protein ubiquitylation.
  • Typical Protocol (Western Blot Analysis):
    • Cell Lysis: Lyse this compound-treated and control cells using RIPA buffer with protease and phosphatase inhibitors.
    • Gel Electrophoresis: Separate proteins by size using SDS-PAGE gels and transfer them to a PVDF membrane.
    • Antibody Probing: Incubate the membrane with primary antibodies against key UPR markers, such as:
      • Phosphorylated eIF2α
      • Phosphorylated IRE1
      • ATF6
      • Total ubiquitinated proteins
    • Detection: Use HRP-conjugated secondary antibodies and chemiluminescence to visualize the results. SLFN11-KO cells typically show stronger activation of these markers upon this compound treatment [1].

Mechanism of Action Diagram

The following diagram illustrates the mechanism behind SLFN11's role in this compound sensitivity.

architecture SLFN11_KO SLFN11 Inactivation/Knockout Baseline_Stress Elevated Baseline Proteotoxic Stress (High protein ubiquitylation, ER stress) SLFN11_KO->Baseline_Stress TAK243 This compound Treatment (UBA1 Inhibitor) Baseline_Stress->TAK243 Primes the cell UPR_Activation Exaggerated UPR Activation (PERK, IRE1, ATF6 pathways) TAK243->UPR_Activation Exacerbates stress Cell_Death Cell Death UPR_Activation->Cell_Death

Troubleshooting Common Experimental Issues

  • Issue: Variable this compound sensitivity in SLFN11-low cell lines.
    • Solution: The cellular context matters. Perform genome-wide CRISPR screens to identify other genes that regulate this compound sensitivity, as factors beyond SLFN11 can influence the response [4].
  • Issue: Difficulty in detecting SLFN11 protein expression.
    • Solution: Note that SLFN11 expression is regulated by epigenetic factors, like promoter methylation. If protein levels are low despite the presence of the gene, check the methylation status of the SLFN11 promoter [5] [6].
  • Issue: Distinguishing the effect of this compound from other proteasome inhibitors.
    • Solution: Remember that this compound acts upstream in the ubiquitin-proteasome pathway by inhibiting the E1 enzyme UBA1. This disrupts the entire ubiquitylation cascade, leading to a unique cellular response compared to proteasome inhibitors that act later. Monitor global protein ubiquitylation and UPR activation as specific readouts [1] [3].

References

Validated Synergistic Combinations of TAK-243

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key synergistic drug combinations with TAK-243 from recent preclinical studies.

Combination Agent Cancer Model(s) Tested Observed Effect Key Mechanistic Insights Citation
BCL2 Inhibitors (Venetoclax, Navitoclax) Adrenocortical Carcinoma (ACC) Highly synergistic; confirmed in cell lines, patient-derived organoids, and mouse xenografts. Induction of apoptosis. [1] [2]
Genotoxic Chemotherapies (Cisplatin, Etoposide, Doxorubicin, Melphalan) ACC; Small Cell Lung Cancer (SCLC); Multiple Myeloma Synergistic or additive. This compound impairs DNA damage repair; combined induction of proteotoxic stress. [1] [3] [4]
PARP Inhibitor (Olaparib) Small Cell Lung Cancer (SCLC) Synergistic in vitro and in PDX models (including a model resistant to both single agents). This compound induces DNA double-strand breaks and impairs DNA repair pathways. [3]
Radiotherapy Small Cell Lung Cancer (SCLC) Radiosensitization observed in a PDX model. Likely related to inhibition of DNA damage repair. [3]
mTOR Inhibitors Adrenocortical Carcinoma (ACC) Synergy reported. Specific mechanisms not detailed in the abstract. [1]
HDAC Inhibitor (Panobinostat) Multiple Myeloma Strong synergy. Enhanced cell death. [4]
GRP78 Inhibitor (HA15) Glioblastoma Multiforme (GBM) Synergistic in resistant cell lines and mouse models. Dual inhibition synergistically hyperactivates the PERK/ATF4 and IRE1α/XBP1 arms of the UPR, triggering apoptosis. [5]

Experimental Protocols for Combination Studies

Here are detailed methodologies from the literature for key experiment types.

Cell Viability and Synergy Assays

This is the primary method for initial in vitro screening of combination effects.

  • Cell Seeding: Plate cells in 96-well or 384-well tissue culture-treated plates. A common density is 500–5,000 cells per well, optimized for the cell line to ensure exponential growth throughout the assay without over-confluence [1] [3].
  • Drug Treatment: After 24 hours, treat cells with a matrix of drug concentrations. For example, use a 10 x 10 concentration grid for two drugs, with each drug serially diluted (e.g., 9-point 1:2 dilution series) [1]. Include single-agent and vehicle (DMSO) controls.
  • Incubation: Incubate cells with drugs for 72 hours [1].
  • Viability Measurement:
    • CellTiter-Glo Assay: Add an equal volume of CellTiter-Glo reagent to each well. Mix, incubate at room temperature for 10-15 minutes, and measure luminescence on a plate reader [1] [3]. This measures cellular ATP levels as a proxy for viability.
    • Alternative Assays: Other studies use MTT [6] or alamarBlue (resazurin conversion) assays [3], followed by colorimetric or fluorometric detection.
  • Data Analysis: Normalize data to vehicle controls. Analyze synergy using specialized software such as CalcuSyn to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates additivity, and CI > 1 indicates antagonism [4] [5].
In Vivo Efficacy Studies

These protocols validate findings in a more complex, living system.

  • Xenograft Models: Inoculate immunodeficient mice (e.g., CB-17 SCID mice) subcutaneously with cancer cells. For patient-derived xenograft (PDX) models, tumor fragments are often implanted [3] [4].
  • Treatment: Initiate treatment once tumors reach a predetermined volume (e.g., 100-150 mm³). Randomize mice into groups:
    • Vehicle control
    • This compound monotherapy
    • Combination drug monotherapy
    • This compound + Combination drug
  • Dosing & Formulation: A common in vivo dose for this compound is 10 mg/kg [1]. This compound is often dissolved in 10% HP-β-cyclodextrin (HPBCD) [3]. Administer drugs via intraperitoneal (IP) injection, typically 3-5 times per week.
  • Monitoring: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2. Monitor mouse body weight to assess toxicity [4].

Mechanism of Action & Signaling Pathways

Understanding the mechanistic basis for synergy is crucial for experimental design. The following diagram illustrates the key signaling pathways affected by this compound and its combinations.

G TAK243 This compound UAE UBA1 (UAE) Inhibition TAK243->UAE Ubiquitination Global Protein Ubiquitination ↓ UAE->Ubiquitination Repair DNA Damage Repair Impaired by this compound UAE->Repair MisfoldedProteins Accumulation of Misfolded Proteins Ubiquitination->MisfoldedProteins Proteasome Proteasome ER_Stress ER Stress MisfoldedProteins->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR PERK_ATF4 PERK/ATF4/CHOP Activation UPR->PERK_ATF4 IRE1_XBP1 IRE1α/XBP1s Activation UPR->IRE1_XBP1 Apoptosis Apoptosis PERK_ATF4->Apoptosis IRE1_XBP1->Apoptosis DNADamage DNA Damage (e.g., from Chemo/Radiation) DNADamage->Repair PARPi PARP Inhibitor (e.g., Olaparib) PARPi->Apoptosis Synergy BCL2i BCL2 Inhibitor (e.g., Venetoclax) BCL2i->Apoptosis Synergy GRP78i GRP78 Inhibitor (HA15) GRP78i->UPR Potentiates

This diagram shows that this compound's primary action is inhibiting UBA1, which disrupts protein homeostasis and DNA repair. These disruptions create dependencies and vulnerabilities that synergistic agents exploit.

Troubleshooting Common Experimental Issues

  • Issue: Lack of Synergy or Reduced this compound Efficacy

    • Potential Cause: Drug Efflux by ABC Transporters. this compound is a substrate for the drug efflux pump ABCB1 (MDR1). Overexpression of ABCB1 can reduce intracellular concentrations of this compound, leading to resistance [6] [7].
    • Solution:
      • Genetically Knockout ABCB1 using CRISPR/Cas9 to confirm the mechanism [7].
      • Use Pharmacological Inhibitors of ABCB1 (e.g., verapamil, elacridar) in combination with this compound to restore sensitivity [6] [7].
      • Characterize your cell models for ABCB1 expression before experimentation.
  • Issue: High Variability in Synergy Across Cell Lines

    • Potential Cause: Intrinsic differences in UPR and ER stress regulation. Some cells may have a higher capacity to manage proteotoxic stress induced by this compound [5].
    • Solution:
      • Include baseline and treatment-induced markers of UPR (e.g., GRP78, CHOP, XBP1 splicing) in your analysis by Western blot or RT-PCR [4] [5].
      • Consider co-targeting stress sensors like GRP78 with inhibitors like HA15 to overcome intrinsic resistance [5].

References

TAK-243 Combination Strategies & Synergistic Agents

Author: Smolecule Technical Support Team. Date: February 2026

Research indicates that TAK-243's anti-tumor efficacy can be significantly enhanced by co-targeting specific stress response pathways. The table below summarizes validated combination strategies.

Combination Agent Target / Mechanism Cancer Model(s) Tested Observed Effect & Key Readouts
HA15 [1] GRP78 inhibitor; disrupts ER stress regulation Glioblastoma (U87, LN229) Synergistic cell death. Enhanced PERK/eIF2α/ATF4 & IRE1α/XBP1 signaling, increased G2/M arrest, Caspase-3/7 activation [1].
Venetoclax/Navitoclax [2] BCL-2 inhibitor; promotes apoptosis Adrenocortical Carcinoma (ACC), Patient-Derived Organoids Highly synergistic in vitro and in vivo. Significant tumor growth suppression in xenografts [2].
Standard Chemotherapies [2] Etoposide, Cisplatin, Mitotane (various mechanisms) Adrenocortical Carcinoma (ACC) Synergistic or additive effects in matrix combination screening [2].
Genetic Background: SLFN11 Inactivation [3] Loss of a regulator of protein quality control Leukemia, Lung Cancer cell lines Preferential cytotoxicity. Enhanced basal ER stress/UPR in SLFN11-KO cells sensitizes them to this compound [3].
Genetic Background: VEXAS Syndrome Model (Uba1M41L) [4] Hypomorphic UBA1 mutation reducing catalytic activity Myeloid cell line (32D) Increased sensitivity. This compound causes preferential apoptosis in Uba1M41L knock-in cells [4].

Experimental Protocols for Key Assays

To ensure the reproducibility of your experiments with this compound and its combinations, here are detailed methodologies for core assays drawn from the cited literature.

Cell Viability and Synergy Assays

This is a foundational assay to determine the cytotoxic effect of this compound alone and in combination.

  • Cell Plating: Seed cells in 96-well or 384-well white plates at an optimized density (e.g., 300-2,000 cells per well in 5-100 µL of growth medium) [2] [3].
  • Drug Treatment: After 24 hours, add this compound and your combination agent. Prepare a dilution series for each drug alone and in combination. A 10x10 matrix design is used for thorough synergy screening [2].
  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.
  • Viability Readout: Add an equal volume of CellTiter-Glo reagent to each well. Mix, incubate at room temperature for 10-15 minutes, and measure luminescence using a plate reader [2] [3].
  • Data Analysis: Normalize data to DMSO-treated controls. Synergy can be quantified using software that calculates the Combination Index (CI), such as the Chou-Talalay method, where a CI < 1 indicates synergy [1].
Analysis of Apoptosis and Cell Cycle by Flow Cytometry

This protocol assesses the mechanism of cell death and cell cycle perturbations.

  • Treatment and Harvest: Treat cells (e.g., in 6-well plates) with the desired compounds for 24-48 hours. Harvest cells and wash with PBS [5] [1].
  • Annexin V/7-AAD Staining: Resuspend the cell pellet in Annexin V binding buffer. Add Fluorescein isothiocyanate (FITC)-conjugated Annexin V and a viability dye like 7-Aminoactinomycin D (7-AAD). Incubate for 15 minutes in the dark before analysis on a flow cytometer [5].
  • Cell Cycle Staining: For cell cycle analysis, fix the harvested cells in 70% ethanol overnight at -20°C. After washing, treat cells with RNase and stain DNA with propidium iodide (PI). Analyze PI fluorescence using flow cytometry [1].
  • Data Analysis: Use software like FlowJo to determine the percentage of cells in early apoptosis (Annexin V+/7-AAD-), late apoptosis/death (Annexin V+/7-AAD+), and the various cell cycle phases (G1, S, G2/M) [5] [1].
Assessing DNA Replication Dynamics (EdU Assay)

This protocol measures the impact of this compound on DNA synthesis, a key phenotypic effect.

  • Pulse-Labeling: Treat cells with this compound. 30 minutes before harvesting, add 10 µM EdU (5-ethynyl-2'-deoxyuridine) to the culture medium [3].
  • Cell Fixation and Permeabilization: Harvest cells and fix them using a formaldehyde-based fixative. Permeabilize the cells with 0.3% Triton X-100 in PBS [3].
  • Click-iT Reaction: Perform the copper-catalyzed "click" reaction to conjugate a fluorescent dye (e.g., Alexa Fluor 647) to the incorporated EdU, using a commercial kit (e.g., Click-iT Plus from Invitrogen) [3].
  • DNA Counterstaining and Analysis: Resuspend cells in a FACS analysis solution containing DAPI to stain total DNA. Analyze the samples by flow cytometry. The percentage of EdU-positive cells (S-phase cells) and their fluorescence intensity provide measures of replication activity [3].

Signaling Pathways in this compound-Induced Proteotoxic Stress

The following diagrams illustrate the core mechanisms of this compound and how combination strategies enhance its effect.

Core Mechanism of this compound

This diagram shows how this compound initiates proteotoxic stress by inhibiting the ubiquitin-proteasome system (UPS).

G TAK243 This compound UAE UBA1 (E1 Enzyme) TAK243->UAE Inhibits Ub_Activation Ubiquitin Activation UAE->Ub_Activation Blocks UPS Ubiquitin-Proteasome System (UPS) Ub_Activation->UPS Disrupts Conjugates Depletion of Ubiquitin Conjugates UPS->Conjugates MisfoldedProteins Accumulation of Misfolded Proteins UPS->MisfoldedProteins ER_Stress ER Stress MisfoldedProteins->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis Prolonged Activation

Enhancing this compound Efficacy via GRP78 Blockade

This diagram details the synergistic strategy of combining this compound with a GRP78 inhibitor to force an lethal overactivation of the UPR.

G TAK243 This compound GRP78 GRP78 TAK243->GRP78 Disrupts Function HA15 HA15 (GRP78 Inhibitor) HA15->GRP78 Disrupts Function PERK PERK Pathway GRP78->PERK Strongly Activates IRE1 IRE1α Pathway GRP78->IRE1 Strongly Activates ATF4 ATF4/CHOP PERK->ATF4 XBP1s XBP1s IRE1->XBP1s Caspases Caspase-3/7 Activation ATF4->Caspases XBP1s->Caspases Apoptosis Enhanced Apoptosis Caspases->Apoptosis

Key Troubleshooting FAQs

  • What could cause a lack of synergistic effect in my viability assay?

    • Solution: Ensure you are using a synergistic combination. Confirm the genetic background of your cell lines (e.g., check SLFN11 status via western blot) [3]. Systematically titrate both drugs in a matrix format and use validated software to calculate the Combination Index (CI) to distinguish true synergy from additive effects [2] [1].
  • How can I confirm that this compound is successfully inducing on-target effects in my cells?

    • Solution: Perform western blot analysis to monitor key biomarkers. A successful on-target effect is confirmed by a sharp reduction in global ubiquitin conjugates, along with the upregulation of UPR markers such as phosphorylated eIF2α, ATF4, CHOP, and XBP1s [5] [1] [3].
  • My primary cells are resistant to this compound treatment. What enhancement strategies are most relevant?

    • Solution: Consider the BCL-2 inhibitor combination, which has shown strong synergy in difficult-to-treat models, including patient-derived organoids and in vivo xenografts [2]. Furthermore, check for the expression of the drug efflux pump MDR1, as this compound is a known substrate; using an MDR1 inhibitor could potentially increase intracellular drug accumulation [2].

References

Mechanism of TAK-243-Induced DNA Damage

Author: Smolecule Technical Support Team. Date: February 2026

TAK-243 inhibits the ubiquitin-activating enzyme UBA1, which is the primary E1 enzyme initiating the ubiquitination cascade [1] [2]. This inhibition has a cascade effect leading to DNA damage, which you can visualize in the pathway below.

G TAK243 This compound Treatment UAE1 Inhibits UBA1 (E1 enzyme) TAK243->UAE1 Ubiquitin Blocks protein ubiquitination UAE1->Ubiquitin Proteostasis Proteostasis Collapse Ubiquitin->Proteostasis UPR Unfolded Protein Response (UPR) - PERK/eIF2α/ATF4/CHOP - IRE1α/XBP1 Proteostasis->UPR ProteinAggregates Misfolded Protein Accumulation & ER Stress Proteostasis->ProteinAggregates DNADamage DNA Damage - Double-Strand Breaks (DSBs) - Replication Stress UPR->DNADamage Induces ProteinAggregates->DNADamage Causes Apoptosis Apoptosis DNADamage->Apoptosis

Key DNA Damage Markers & Detection Methods

The DNA damage resulting from this compound treatment can be detected and quantified using specific molecular markers. The table below summarizes the primary markers and established detection protocols.

Marker Detection Method Experimental Protocol & Key Findings
γH2AX (Phosphorylated histone H2AX) Immunofluorescence, Western Blot Protocol: Treat cells with this compound (e.g., 100-500 nM for 24-48 hrs) [3]. Fix, permeabilize, and stain with anti-γH2AX antibody. Finding: Foci formation indicates DNA double-strand breaks [1].
p53-Binding Protein 1 (53BP1) Immunofluorescence Protocol: Co-stain with γH2AX. Finding: 53BP1 recruits to DNA break sites; co-localization with γH2AX confirms damage [1].
Cleaved PARP Western Blot Protocol: Detect using specific antibodies (e.g., Cell Signaling #9541S). Finding: Marker of apoptosis execution; indicates irreversible cell death from unrepairable damage [1] [3].
CHOP (GADD153) Western Blot, qPCR Protocol: Monitor protein levels via Western Blot or mRNA via qPCR. Finding: Key transcription factor in ER stress-apoptosis pathway; upregulation signals severe, unresolved stress [3].

Optimization & Troubleshooting Guide

Q1: The DNA damage signal is weak or variable. How can I optimize detection?
  • Confirm Target Engagement: Before assessing DNA damage, verify that this compound is effectively inhibiting ubiquitination. Use a western blot to check for a global decrease in high-molecular-weight polyubiquitinated chains [2]. This confirms the drug is working.
  • Titrate Drug Concentration and Time: DNA damage is often a late event. Test a range of concentrations (e.g., 10-500 nM) and longer treatment times (24-72 hours). Start with known effective concentrations from cell viability assays (EC50 values from cell viability assays are often in the 10-20 nM range [1]).
  • Combine with Genotoxic Agents: this compound shows synergy with DNA-damaging agents like cisplatin, etoposide, and the PARP inhibitor olaparib [1] [2]. Using a combination treatment can amplify the DNA damage signal.
  • Check for Apoptosis: If cells are dying too quickly, you may miss the damage marker window. Monitor early and late apoptosis markers (like cleaved PARP and Caspase 3/7 activity [3]) to establish a more precise timeline for harvesting cells.
Q2: My experiment shows high background cell death, obscuring results. What should I do?
  • Shorten Treatment Duration: Reduce the exposure time to this compound to capture earlier events in the cascade before widespread apoptosis occurs.
  • Use a Lower Drug Dose: Employ a concentration closer to the EC50 of your specific cell line to induce a more gradual response [1].
  • Employ a Caspase Inhibitor: For mechanistic studies focused on damage initiation (not execution), using a pan-caspase inhibitor (like Z-VAD-FMK) can block the apoptosis pathway, allowing damage markers to accumulate without immediate cell death.
Q3: Are certain cell lines more resistant to this compound?
  • Yes, sensitivity varies. Resistance can be linked to:
    • High GRP78 Expression: GRP78 is a master regulator of ER stress. Cell lines with high basal GRP78 levels (e.g., some glioblastoma lines like U87 and LN229) are less sensitive to this compound. Co-treatment with the GRP78 inhibitor HA15 potently synergizes to overcome this resistance [3].
    • MDR1 Activity: The drug efflux pump MDR1 can expel this compound from cells, reducing its efficacy. This is a documented mechanism of resistance in adrenocortical carcinoma cells [2].

Key Takeaways for Researchers

  • Indirect Mechanism: The primary effect of this compound is proteotoxic stress; DNA damage is a consequential downstream event.
  • Synergy is Key: this compound shows strong preclinical promise not as a monotherapy, but in combination with standard genotoxic therapies like chemotherapy, PARP inhibitors, and radiotherapy [1] [2].
  • Validate Mechanistic Steps: For a robust experiment, always confirm upstream events (successful ubiquitin inhibition, UPR activation) when quantifying downstream DNA damage.

References

Mechanisms of Action and Key Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

The fundamental difference lies in their target location within the Ubiquitin-Proteasome Pathway (UPP). TAK-243 acts upstream by inhibiting the E1 enzyme, while proteasome inhibitors act downstream.

g cluster_0 Ubiquitin-Proteasome Pathway Ubiquitin Ubiquitin E1_Enzyme E1_Enzyme Ubiquitin->E1_Enzyme Activation Substrate Protein Substrate E1_Enzyme->Substrate Ubiquitination TAK243 This compound TAK243->E1_Enzyme Inhibits Ub_Substrate Ubiquitinated Protein Substrate->Ub_Substrate Proteasome Proteasome Ub_Substrate->Proteasome Degradation Degradation Proteasome->Degradation Bortezomib Bortezomib Bortezomib->Proteasome Inhibits Carfilzomib Carfilzomib Carfilzomib->Proteasome Inhibits

Diagram Title: this compound vs. PIs Mechanism of Action

  • This compound Mechanism: By inhibiting UBA1, this compound prevents the initial, ATP-dependent activation of ubiquitin. This global shutdown of ubiquitination has a profound impact on protein homeostasis, leading to the stabilization of short-lived proteins (e.g., p53, MCL-1, c-MYC) and the induction of endoplasmic reticulum (ER) stress and the Unfolded Protein Response (UPR), ultimately triggering apoptosis [1].

  • Proteasome Inhibitor Mechanism: Bortezomib and carfilzomib directly bind to the proteasome's catalytic sites, blocking the degradation of already ubiquitinated proteins. This causes a buildup of polyubiquitinated proteins and proteotoxic stress, also leading to ER stress and apoptosis [2] [3]. A key difference is that bortezomib is a reversible inhibitor, while carfilzomib binds irreversibly [3].

Efficacy and Resistance Insights from Experimental Models

Preclinical studies provide direct comparisons and highlight this compound's potential in resistant cancers.

  • Overcoming Proteasome Inhibitor Resistance: A core finding is that This compound overcame resistance to both bortezomib and carfilzomib in multiple myeloma cell line models [1]. This suggests that targeting the UPP upstream of the proteasome can bypass common resistance mechanisms, such as proteasome subunit mutations [3].

  • Differential Sensitivity in Solid Tumors: In cutaneous Squamous Cell Carcinoma (cSCC) models, researchers observed that bortezomib-resistant cSCC cells can be sensitive to this compound-induced cell death [4]. This indicates a lack of complete cross-resistance and supports this compound as a potential therapeutic option after proteasome inhibitor failure.

Key Resistance Mechanisms and Clinical Considerations

Understanding resistance is critical for clinical development and designing combination therapies.

  • This compound and Drug Efflux Pumps: A significant resistance mechanism for this compound is the ABCB1 (P-glycoprotein) drug efflux pump [5]. In vitro studies show that ABCB1-overexpressing cancer cells can export this compound, reducing its intracellular concentration and cytotoxic activity. This suggests that co-administration with ABCB1 inhibitors could potentially enhance this compound efficacy in resistant tumors [5].

  • Proteasome Inhibitor Resistance: Clinical and preclinical data show that resistance to bortezomib and carfilzomib can arise from mutations in the proteasome β5 subunit (PSMB5) and overexpression of proteasome subunits, which reduce drug binding or increase proteasome capacity [2] [3].

Summary of Key Experimental Protocols

The following table summarizes the methodologies used in key studies comparing these agents.

Study Focus Cell Viability/Cytotoxicity Apoptosis Assay Mechanism & Target Engagement Key Models Used
Comparison in cSCC [4] MTT assay after 72-hour drug treatment. Not specified in excerpt. Immunoblotting to assess ubiquitination attenuation. Cutaneous SCC cell lines, normal human keratinocytes.
Overcoming Resistance in Myeloma [1] WST-1 tetrazolium assay after 24-hour this compound treatment. Annexin V/Pacific Blue & TO-PRO-3 staining measured by flow cytometry. Western blot for ubiquitin-protein conjugates, UPR markers (ATF6, IRE-1, PERK). Myeloma cell lines (MM1.S, U266), including bortezomib/carfilzomib-resistant and p53-deleted isogenic lines.
ABCB1-mediated Resistance [5] MTT assay after 72-hour treatment. Not the primary focus. HPLC to measure intracellular this compound accumulation; Membrane ATPase assay. ABCB1-overexpressing KB-C2 and SW620/Ad300 cell lines.

Conclusion and Research Implications

For researchers in drug development, the data suggests:

  • This compound represents a novel strategy of upstream UPP inhibition with a distinct mechanism from proteasome inhibitors, demonstrating potential to overcome resistance to bortezomib and carfilzomib in hematological and solid tumor models [4] [1].
  • A primary clinical challenge for this compound may be ABCB1-mediated efflux; its efficacy could be augmented in combination with ABCB1 inhibitors [5].
  • Proteasome inhibitors remain a standard of care, but resistance remains a key limitation. The irreversible binding of carfilzomib may offer a durability advantage over bortezomib, though with a different toxicity profile [3].

References

TAK-243 compared pevonedistat NAE inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Comparison at a Glance

Feature Pevonedistat TAK-243
Drug Class First-in-class NEDD8-activating enzyme (NAE) inhibitor [1] First-in-class Ubiquitin-activating enzyme (UAE/E1) inhibitor [2] [3]
Primary Target NEDD8-Activating Enzyme (NAE) [1] Ubiquitin-Activating Enzyme (UBA1) [2] [3]
Key Mechanism of Action Blocks neddylation of Cullin-RING ligases (CRLs), leading to the accumulation of specific CRL substrates [1] Blocks all ubiquitin conjugation, disrupting global protein ubiquitination and inducing proteotoxic stress [2] [3]
Therapeutic Focus Acute Myeloid Leukemia (AML), Myelodysplastic Syndrome (MDS) [1] Adrenocortical Carcinoma (ACC), Diffuse Large B-Cell Lymphoma (DLBCL), other preclinical models [2] [3]
Clinical Trial Phase Phase 1b/2 (with some Phase 3 trials conducted) [1] Phase 1 (as indicated by current preclinical research) [2]
Key Efficacy Data In older AML patients: 50% Overall Response Rate (ORR) in combination with azacitidine [1] Preclinical activity in ACC cell lines, patient-derived organoids, and xenograft models [2]
Synergistic Combinations Azacitidine [1], Ibrutinib [4], TNF-α (preclinical) [5] Venetoclax, Navitoclax, Mitotane, Cisplatin, Etoposide (preclinical) [2]
Safety Profile (Common AEs) Constipation, nausea, fatigue, anemia, transient AST/ALT elevation [1] Preclinical data suggests induction of ER stress and apoptosis; clinical safety profile being established [2] [3]

Detailed Mechanisms & Experimental Data

The core difference lies in their targets: Pevonedistat inhibits a specific branch of the ubiquitin pathway (neddylation), while this compound aims to inhibit the starting point of the entire pathway (ubiquitination).

Pevonedistat: Targeted Pathway Disruption

Pevonedistat's inhibition of NAE prevents the activation of CRLs, a specific family of E3 ubiquitin ligases. This causes the accumulation of proteins that CRLs normally degrade, such as:

  • CDT1: Leading to DNA re-replication and cell cycle arrest [1].
  • Phospho-IκBα: An inhibitor of the NF-κB pathway, thereby suppressing pro-survival signals [1] [5].
This compound: Global Ubiquitination Blockade

By inhibiting the primary E1 enzyme UBA1, this compound has a broader mechanism, preventing the initiation of ubiquitination for all downstream E2 and E3 enzymes. This leads to:

  • Accumulation of free ubiquitin and a severe disruption of protein homeostasis [2].
  • Activation of the Unfolded Protein Response (UPR) and endoplasmic reticulum (ER) stress, rapidly triggering apoptosis [2] [3].
  • Inhibition of both canonical and non-canonical NF-κB pathways [3].

The following diagram illustrates the distinct points of action for each drug within the protein modification pathway:

G Ubiquitin Ubiquitin E1 (UBA1) E1 (UBA1) Ubiquitin->E1 (UBA1)  Step 1 NEDD8 NEDD8 E1 (NAE) E1 (NAE) NEDD8->E1 (NAE) E2 (Ubiquitin) E2 (Ubiquitin) E1 (UBA1)->E2 (Ubiquitin)  Step 2 E2 (NEDD8) E2 (NEDD8) E1 (NAE)->E2 (NEDD8) E3 (Various) E3 (Various) E2 (Ubiquitin)->E3 (Various)  Step 3 Cullin-RING\nLigases (CRLs) Cullin-RING Ligases (CRLs) E2 (NEDD8)->Cullin-RING\nLigases (CRLs) Protein Degradation\nvia Proteasome Protein Degradation via Proteasome E3 (Various)->Protein Degradation\nvia Proteasome  Step 4 Cullin-RING\nLigases (CRLs)->E3 (Various) Activates This compound This compound This compound->E1 (UBA1) INHIBITS Pevonedistat Pevonedistat Pevonedistat->E1 (NAE) INHIBITS

Key Experimental Protocols

The data in the table is derived from specific experimental models:

  • For Pevonedistat (with Azacitidine): The Phase 1b study ( [1]) enrolled patients ≥60 years with untreated AML. Pevonedistat was administered intravenously at 20 or 30 mg/m² on days 1, 3, and 5, combined with Azacitidine (75 mg/m²) on days 1-5, 8, and 9, in 28-day cycles. Efficacy was assessed using International Working Group criteria for AML.
  • For this compound (Preclinical): Drug sensitivity was tested in ACC and DLBCL models [2] [3]. Cell viability was typically measured 72 hours after treatment using assays like CellTiter-Glo. For in vivo studies, mouse xenograft models were used, and tumor volume was monitored to confirm the compound's efficacy [2].

Interpretation of Current Development Status

  • Pevonedistat has progressed to later-stage clinical trials, showing promising efficacy in specific hematological malignancies, particularly in combination regimens. Its safety profile is more defined, with manageable toxicities [1] [4].
  • This compound remains in earlier stages of investigation. The highly compelling preclinical data across various cancers suggests a broader potential therapeutic window, but its clinical efficacy and safety in humans are still being defined [2] [3].

References

TAK-243 ABCB1 substrate other chemotherapeutics

Author: Smolecule Technical Support Team. Date: February 2026

TAK-243 as an ABCB1 Substrate

Experimental data demonstrates that the ubiquitin-activating enzyme (UBA1) inhibitor this compound is actively transported by ABCB1 (P-glycoprotein), which reduces its cytotoxic effect in cancer cells that overexpress this transporter [1] [2].

The table below summarizes the key experimental findings:

Experimental Method Key Finding on this compound Implication
Cytotoxicity (MTT) Assay Less effective in ABCB1-overexpressing cells (e.g., KB-C2, SW620/Ad300) than in their parental lines [1] [2]. Reduced anticancer efficacy in ABCB1-rich environments.
ATPase Activity Assay Potently stimulated ABCB1 ATPase activity [1] [2]. Indicates direct interaction and confirms substrate status.
Intracellular Accumulation (HPLC) Significantly reduced accumulation in ABCB1-overexpressing cells; accumulation restored with ABCB1 inhibitor verapamil [1]. ABCB1 actively exports this compound from cells.
Computational Docking Showed a high binding affinity between this compound and the human ABCB1 transporter [1] [2]. Provides a structural basis for the interaction.
Reversal of Resistance Pharmacological inhibition (e.g., with verapamil) or genetic knockout of ABCB1 restored this compound sensitivity [1]. Confirms ABCB1 as a primary resistance mechanism.

Comparison with Other Chemotherapeutics

ABCB1-mediated resistance is a well-established mechanism for many chemotherapeutic drugs. The following diagram illustrates how ABCB1 causes resistance to this compound and other chemotherapeutics.

abcb1_resistance_mechanism ABCB1 ABCB1 Transporter (P-glycoprotein) Resistance Multidrug Resistance (MDR) ABCB1->Resistance Overexpression TAK243 This compound (UBA1 Inhibitor) TAK243->ABCB1 Transported Substrate OtherChemo Other Chemotherapeutics (e.g., Doxorubicin, Paclitaxel) OtherChemo->ABCB1 Transported Substrates

The table below lists several classes of chemotherapeutic agents known to be substrates of ABCB1, placing this compound among them [1] [3] [4].

Drug Class Example Compounds Primary Mechanism of Action
Ubiquitin Pathway Inhibitor This compound Inhibits ubiquitin-activating enzyme (UBA1), disrupting protein degradation and cellular homeostasis [1] [2].
Anthracyclines Doxorubicin, Daunorubicin Intercalate into DNA, inhibit topoisomerase II, and generate reactive oxygen species [4].
Taxanes Paclitaxel Stabilize microtubules, disrupting mitosis and leading to cell death [1] [3].
Vinca Alkaloids Vincristine, Vinblastine Inhibit microtubule formation, thereby disrupting mitosis [3].
Tyrosine Kinase Inhibitors (TKIs) Dasatinib, Imatinib Target and inhibit specific tyrosine kinase enzymes involved in cancer cell signaling [1].

Detailed Experimental Protocols

For researchers looking to validate or build upon these findings, here is a summary of the key methodologies used in the cited studies.

  • Cell Lines Used: The studies used paired parental and drug-resistant cell lines, including:
    • Human epidermoid carcinoma: parental KB-3-1 vs. ABCB1-overexpressing KB-C2.
    • Human colon cancer: parental SW620 vs. ABCB1-overexpressing SW620/Ad300.
    • HEK293 cells transfected with empty vector (pcDNA3.1) or human ABCB1 [1].
  • Cytotoxicity MTT Assay: Cells were seeded in 96-well plates and, after 24 hours, treated with a range of concentrations of this compound. Following a 72-hour incubation, cell viability was measured. The half-maximal inhibitory concentration (IC₅₀) was calculated to quantify resistance [1] [2].
  • Membrane Vesicle ATPase Assay: The effect of this compound on ABCB1's ATP-hydrolyzing activity was measured in membrane vesicles prepared from insect cells expressing high levels of human ABCB1. A stimulatory effect indicates that the compound is a transported substrate [1].
  • Intracellular Drug Accumulation (HPLC): Cells were incubated with this compound with or without a known ABCB1 inhibitor (e.g., verapamil). After incubation, cells were harvested, and the intracellular concentration of this compound was quantified using High-Performance Liquid Chromatography (HPLC) [1].
  • Computational Docking Analysis: The binding mode and affinity of this compound to a model of the human ABCB1 transporter were investigated using molecular docking software, which predicts how a small molecule interacts with a protein target [1] [2].

Interpretation and Research Implications

The identification of this compound as an ABCB1 substrate has critical implications for its clinical development:

  • Predicting Clinical Resistance: Tumors that inherently overexpress ABCB1 or that upregulate it during treatment are likely to demonstrate reduced sensitivity to this compound [1] [2].
  • Informing Combination Therapy: Co-administrating this compound with a third-generation, high-affinity ABCB1 inhibitor could be a strategy to overcome resistance and improve its efficacy in resistant cancers [5] [6]. However, this approach requires careful management of potential toxicities.
  • Research Context: It is noteworthy that this compound has also been characterized as a substrate for another efflux transporter, ABCG2 (BCRP) [1]. This means resistance could be mediated by multiple transporters, a common challenge in oncology.

References

TAK-243 Sensitivity Across Preclinical Cancer Models

Author: Smolecule Technical Support Team. Date: February 2026

Cancer Type Model(s) Used Key Findings on Sensitivity EC50 / IC50 Range Associated Factors & Notes
Triple-Negative Breast Cancer (TNBC) 14 TNBC cell lines; 5 Patient-Derived Xenografts (PDXs) [1] Broad sensitivity; tumor inhibition/regression in vivo [1] Order of magnitude greater sensitivity vs. normal cells [1] High c-MYC expression strongly correlates with sensitivity [1]
Small Cell Lung Cancer (SCLC) 26 SCLC cell lines; PDXs [2] [3] High sensitivity in most models; synergy with chemo/radiotherapy [2] [3] Median EC50: 15.8 nmol/L (Range: 10.2 - 367.3 nmol/L) [2] [3] Sensitivity linked to cell cycle/DNA repair genes; resistance to neurodevelopment genes [2] [3]
Adrenocortical Carcinoma (ACC) 3 ACC cell lines; PDXs; Patient-derived organoids [4] Identified as one of the most potent compounds in drug screen [4] Potent activity in nanomolar range (specific values in source) [4] Synergy with BCL2 inhibitors (Venetoclax) and standard therapies (e.g., mitotane) [4]
Acute Myeloid Leukemia (AML) AML cell lines; Genome-wide CRISPR screen [5] Determinants of sensitivity and resistance identified [5] Not explicitly stated Resistance linked to BEND3 knockout, which upregulates efflux pump BCRP/ABCG2 [5]
Glioblastoma (GBM) 5 GBM cell lines (U87, LN229 relatively resistant) [6] Variable sensitivity; some intrinsic resistance [6] Not explicitly stated Resistance overcome by combining with GRP78 inhibitor HA15 [6]

Mechanism of Action and Key Experimental Protocols

TAK-243 is a first-in-class, small-molecule inhibitor of the ubiquitin-activating enzyme UBA1. It inhibits protein ubiquitylation by forming a covalent adduct with the UBA1-ubiquitin complex, triggering proteotoxic stress, unresolved endoplasmic reticulum (ER) stress, and apoptosis [1] [3] [6].

The diagram below illustrates the signaling pathway through which this compound induces cell death.

g cluster_top Ubiquitin-Proteasome System (UPS) Disruption cluster_ER Unresolvable Endoplasmic Reticulum (ER) Stress TAK243 This compound Inhibitor UBA1 Inhibits UBA1 TAK243->UBA1 Ubiquitination Blocks Protein Ubiquitination UBA1->Ubiquitination Proteasome Misfolded/Short-lived Proteins Accumulate Ubiquitination->Proteasome PERK PERK Pathway Activation Proteasome->PERK Proteotoxic Stress IRE1a IRE1α Pathway Activation Proteasome->IRE1a Proteotoxic Stress eIF2a eIF2α Phosphorylation PERK->eIF2a ATF4 ATF4 Upregulation eIF2a->ATF4 NOXA NOXA ATF4->NOXA In TNBC [1] CHOP CHOP ATF4->CHOP In GBM [6] Apoptosis Apoptotic Cell Death NOXA->Apoptosis CHOP->Apoptosis XBP1s XBP1s IRE1a->XBP1s In GBM [6] XBP1s->Apoptosis

Key experimental details from these studies include:

  • Viability Assays: Most studies used CellTiter-Glo luminescent cell viability assays. Cells were treated with a range of this compound concentrations (e.g., 0–1 μM) for 72 hours, after which viability was measured [1] [3].
  • In Vivo Models: Efficacy was validated in patient-derived xenograft (PDX) models. Mice bearing established tumors were treated with this compound (e.g., intravenously), and tumor volume was monitored over time [1] [2].
  • Mechanistic Validation: Immunoblotting was used to confirm reduction in ubiquitin conjugates and accumulation of free ubiquitin, verifying on-target engagement. Apoptosis was confirmed by measuring cleaved PARP and Caspase-3/7 activity [1] [4] [6].

Factors Influencing Sensitivity and Resistance

Research has identified several key factors that affect how cancer cells respond to this compound.

  • Predictors of Sensitivity: High expression of c-MYC is a strong correlate of this compound sensitivity in TNBC [1]. In SCLC, gene sets involving the cell cycle and DNA damage repair are associated with sensitivity [2] [3].
  • Mechanisms of Resistance: A primary mechanism of resistance is drug efflux. This compound is a substrate for the ABCG2/BCRP and ABCB1/P-gp transporters; overexpression of these pumps reduces intracellular drug accumulation and cytotoxicity [5] [7]. In AML, loss of the BEND3 gene confers resistance by upregulating ABCG2 [5]. In GBM, high levels of the ER chaperone GRP78 are associated with intrinsic resistance, which can be overcome by co-treatment with a GRP78 inhibitor [6].

References

Summary of TAK-243 Efficacy in Preclinical Models

Author: Smolecule Technical Support Team. Date: February 2026

Cancer Type / Model Experimental Model Details Key Findings on TAK-243 Efficacy Reference
Adrenocortical Carcinoma (ACC) ACC cell lines; Patient-derived organoids; Mouse xenografts Potent activity in cell lines and organoids; Synergistic effects with BCL2 inhibitors; Tumor growth suppression in vivo. [1]
Multiple Myeloma Myeloma cell lines; Primary cells from patients; Mouse xenografts Suppressed growth in most cell lines (IC~50~: 25-100 nM); Overcame resistance to standard therapies; Activity against primary cells and in vivo models. [2]
Diffuse Large B-Cell Lymphoma (DLBCL) DLBCL cell lines; Primary patient-derived cells; Mouse xenografts Induced ER stress and apoptosis; Showed superior potency to bortezomib; Restricted tumor growth in vivo. [3]
Pancreatic Cancer Pancreatic cancer cell lines; Genetically engineered mouse models Demonstrated anti-tumor activity at doses that did not show obvious normal tissue toxicity. [4]
VEXAS Syndrome / Myeloid Engineered human monocytic (THP1) cells with UBA1 mutation Preferentially suppressed growth and induced apoptosis in mutant cells compared to wild-type cells. [5]

Experimental Protocols for Key Findings

The robust data summarized above are derived from standard, rigorous preclinical methodologies:

  • Cell Viability Assays: Studies typically used assays like CellTiter-Glo to measure ATP levels as a proxy for cell viability after 72-hour drug treatment. Dose-response curves were generated to calculate half-maximal inhibitory concentrations (IC~50~) [1] [2].
  • Apoptosis Measurement: Induction of programmed cell death was confirmed through techniques like Annexin V staining followed by flow cytometry and detection of cleaved caspase-3 via western blotting [2] [3].
  • In Vivo Efficacy Studies: Researchers subcutaneously or intravenously inoculated immunodeficient mice (e.g., NOG, SCID) with cancer cells. Mice were then treated with this compound (e.g., 0.3 mg/kg multiple times per week), and tumor volume was monitored over time [1] [2] [6].
  • Analysis of Mechanism: Western blotting was widely used to confirm on-target effects, showing a decrease in global protein ubiquitination and accumulation of proteins like Cdt1, alongside markers of ER stress and apoptosis [1] [3].

Mechanism of Action and Signaling Pathway

This compound exerts its cytotoxic effects by fundamentally disrupting protein homeostasis. The following diagram illustrates the key signaling pathway involved.

G TAK243 This compound Treatment UAE1 Inhibits UAE1 (E1 enzyme) TAK243->UAE1 Binds UAE1-Ub adduct Ubiquitin Blocks protein ubiquitination UAE1->Ubiquitin MisfoldedProteins Accumulation of misfolded proteins Ubiquitin->MisfoldedProteins Proteotoxic stress ERStress Endoplasmic Reticulum (ER) Stress MisfoldedProteins->ERStress DNADamage DNA re-replication & damage MisfoldedProteins->DNADamage Cdt1 stabilization UPR Unfolded Protein Response (UPR) ERStress->UPR Apoptosis Cell Cycle Arrest & Apoptosis UPR->Apoptosis Sustained activation DNADamage->Apoptosis

Key Insights for Researchers

  • Therapeutic Window Exists: Evidence from pancreatic cancer models indicates that this compound can exert anti-tumor activity at doses and schedules that do not cause obvious normal tissue toxicity, suggesting a potential therapeutic window [4].
  • Synthetic Lethality in VEXAS: The heightened sensitivity of UBA1-mutant cells to this compound reveals a synthetic lethal interaction, presenting a precision medicine strategy for VEXAS syndrome and potentially other contexts with specific E1 enzyme dependencies [5].

References

Molecular Mechanism and Specificity of TAK-243

Author: Smolecule Technical Support Team. Date: February 2026

TAK-243 (also known as MLN7243) is a first-in-class, small-molecule inhibitor that specifically targets the ubiquitin-activating enzyme UBA1 (also known as UAE). The table below summarizes its core mechanism and established specificity.

Aspect Description
Drug Name This compound (MLN7243)
Primary Target Ubiquitin-activating enzyme UBA1 (UAE)
Mechanism of Action Irreversible, substrate-assisted inhibition; forms a covalent this compound-ubiquitin adduct that mimics the ubiquitin-adenylate intermediate, blocking the UBA1 active site [1] [2].
Key Specificity Evidence Preferentially binds UBA1 over related E1 enzymes (UBA2, UBA3, UBA6) in intact cells, as shown by Cellular Thermal Shift Assay (CETSA) [2].
Downstream Effects Depletes ubiquitin conjugates, induces endoplasmic reticulum (ER) stress, disrupts DNA damage repair, and causes DNA double-strand breaks [1] [2].

This mechanism is distinct from other E1-targeting drugs, such as the NEDD8-activating enzyme (NAE) inhibitor pevonedistat (MLN4924). While both are adenosine sulfamate analogues, they form mimetics of different protein intermediates (Ub-AMP vs. NEDD8-AMP) and inhibit different enzymes, leading to distinct biological consequences [1].

Experimental Data Validating Specificity

The specificity of this compound for UBA1 has been rigorously tested through multiple experimental approaches. Key methodologies and findings from foundational studies are summarized below.

Experimental Method Protocol Summary Key Finding on Specificity
Cellular Thermal Shift Assay (CETSA) [2] Measures target engagement in live cells. Intact AML cells treated with this compound, heated to denature unbound proteins, and solubility of UBA1 is assessed. This compound binding stabilizes UBA1 against heat denaturation, confirming direct target engagement. This stabilization was preferential for UBA1 over UBA2, UBA3, and UBA6 [2].
In Vitro Inhibition Assays [3] Cell viability assays (e.g., CellTiter-Glo) across panels of cancer cell lines (SCLC, AML) treated with this compound for 3-6 days. Nanomolar potency (median EC50 ~15.8 nM in SCLC). Preferential cytotoxicity in cancer cells over normal hematopoietic progenitors, suggesting a therapeutic window [3] [2].
Resistance Mutation Analysis [4] [2] This compound-resistant cells generated; UBA1 gene sequenced. Mutations (e.g., A580S, Y583C) mapped to the adenylation domain. Specific point mutations in UBA1 (A580S) confer resistance to this compound, providing genetic evidence that UBA1 is its primary functional target [4] [2].

Functional Consequences and Therapeutic Potential

The specific inhibition of UBA1 by this compound has significant downstream consequences, which are leveraged in various therapeutic contexts.

  • Sensitization to DNA-Damaging Agents: UBA1 inhibition impairs the DNA damage response, including histone H2A and H2B mono-ubiquitination and the recruitment of repair factors like 53BP1 to double-strand breaks [1] [2]. This leads to strong synergy between this compound and genotoxic therapies:

    • PARP Inhibitors: UBA1 inhibition causes hyper-PARylation and impedes homologous recombination repair, creating a powerful synthetic lethal interaction with PARP inhibitors like olaparib in various cancer models [3] [5].
    • Chemotherapy & Radiotherapy: this compound synergizes with cisplatin/etoposide and acts as a radiosensitizer in small cell lung cancer (SCLC) and other models [3].
  • Targeting Specific Disease Mechanisms: In VEXAS syndrome, a disease driven by somatic UBA1 M41 mutations, cells producing the hypofunctional UBA1c isoform show increased sensitivity to this compound-induced apoptosis. This demonstrates the potential for on-target therapy in a genetically defined population [4].

  • Overcoming Intrinsic Resistance: In glioblastoma, intrinsic resistance to this compound can be overcome by co-targeting the ER stress response. The GRP78 inhibitor HA15 synergizes with this compound by further hyperactivating the PERK/ATF4 and IRE1α/XBP1 arms of the unfolded protein response, leading to enhanced apoptosis [6].

Experimental Workflow and Signaling Pathways

The following diagram synthesizes the core experimental workflow used to validate this compound's specificity and its subsequent impact on key cellular pathways.

G cluster_0 Experimental Evidence cluster_1 Functional Outcomes ExpMech This compound binds UBA1 Validation Specificity Validation ExpMech->Validation Downstream Downstream Consequences Validation->Downstream CETSA CETSA Target Engagement Validation->CETSA Resistance Resistance Mutation Analysis (A580S) Validation->Resistance Viability Cell Viability Assays Validation->Viability ERStress ER Stress & Unfolded Protein Response Downstream->ERStress DNADamage Impaired DNA Damage Repair Downstream->DNADamage Proteostasis Disrupted Global Protein Ubiquitination Downstream->Proteostasis

This guide consolidates the robust experimental evidence that validates this compound as a specific UBA1 inhibitor. Researchers can leverage this information for:

  • Designing combination therapies that exploit the synergy between this compound and DNA-damaging agents.
  • Developing biomarker strategies based on UBA1 expression or mutations.
  • Understanding potential resistance mechanisms through UBA1 mutations.

References

TAK-243 polyubiquitylation reduction vs other inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Signaling Pathways

The following diagram illustrates the distinct stages at which TAK-243 and other inhibitors act within the Ubiquitin-Proteasome System (UPS).

Ubiquitin Proteasome System Inhibition Pathways cluster_pathway Ubiquitin-Proteasome Pathway cluster_inhibitors Inhibitor Action Ubiquitin Ubiquitin UAE Ubiquitin-Activating Enzyme (UAE/UBA1) Ubiquitin->UAE Proteasome Proteasome DegradedFragments Degraded Protein Fragments Proteasome->DegradedFragments Protein Protein E3 E3 Ligase Protein->E3 Substrate E2 E2 Conjugating Enzyme UAE->E2 Ubiquitin transfer E2->E3 Ubiquitin transfer PolyUbProtein Poly-Ubiquitinated Protein E3->PolyUbProtein Substrate ubiquitination PolyUbProtein->Proteasome Recognition TAK243 This compound TAK243->UAE Blocks activation ProteasomeInhibitors Proteasome Inhibitors (e.g., Bortezomib) ProteasomeInhibitors->Proteasome Blocks degradation HDACi HDAC Inhibitors (e.g., Romidepsin) HDACi->E3 Modulates activity

Key Experimental Data and Protocols

To help you interpret the data, here are summaries of key methodologies and findings from the literature.

  • Ubiquitination Status: Immunoblotting for total ubiquitin-protein conjugates shows a marked decrease upon this compound treatment [1].
  • ER Stress & Apoptosis Markers: Immunoblotting for proteins like CHOP, ATF4, and cleaved PARP or caspase-3 to demonstrate activation of the Unfolded Protein Response (UPR) and apoptosis [1] [2].
  • Cell Viability/Proliferation Assays: Cells are treated with a concentration range of this compound for 24-72 hours. Viability is measured using tetrazolium-based reagents (e.g., WST-1, CellTiter-Glo) [1] [2]. Data is used to calculate half-maximal inhibitory concentration (IC₅₀) values.
  • Synergy Studies: Cells are treated with this compound and another drug (e.g., doxorubicin, PARP inhibitors) alone and in combination across a range of concentrations. Viability data is analyzed using software like CalcuSyn to calculate a Combination Index (CI), where CI < 1 indicates synergy [1] [3].

The table below summarizes the synergistic interactions reported for this compound with other anti-cancer agents.

Combination Partner Cancer Model Reported Effect Proposed Mechanism
PARP Inhibitors (e.g., Olaparib) Ovarian & Breast Cancer [3] Strong Synergy (CI = 0.34 in OVCAR8 cells) [3] UBA1 inhibition causes homologous recombination repair defects and hyper-PARylation, creating dependency on PARP function [3]
Chemotherapies (Doxorubicin, Melphalan) Multiple Myeloma [1] Synergy [1] Broad disruption of protein homeostasis (including DNA repair proteins) enhances sensitivity to DNA-damaging agents [1]
BCL-2 Inhibitors (Venetoclax) Adrenocortical Carcinoma (ACC) [2] Highly Synergistic [2] Not fully elucidated, but demonstrated in preclinical models including patient-derived organoids [2]
HDAC Inhibitors (Panobinostat) Multiple Myeloma [1] Synergy [1] Concurrent disruption of protein degradation and acetylation likely induces overwhelming proteotoxic stress [1]

Research Implications

The unique mechanism of this compound offers distinct advantages and considerations for its use in research and therapy development.

  • Overcoming Drug Resistance: this compound has shown activity in multiple myeloma models resistant to bortezomib and carfilzomib, and in ovarian cancer cells with acquired resistance to PARP inhibitors [1] [3]. This suggests its potential for treating malignancies that have developed resistance to later-stage UPS inhibitors.
  • Broad Preclinical Activity: Potent antitumor effects have been observed across a diverse range of cancers, including acute myeloid leukemia, adrenocortical carcinoma (ACC), and solid tumors [4] [1] [2].
  • Species Selectivity: An interesting finding for infectious disease research is that this compound does not effectively inhibit the UBA1 enzymes of trypanosomatid parasites (e.g., T. brucei), due to key structural differences in the enzyme's active site [5]. This highlights a path for developing pathogen-selective inhibitors.

References

TAK-243 BCRP expression correlation sensitivity

Author: Smolecule Technical Support Team. Date: February 2026

TAK-243 and BCRP: Key Findings

The core relationship is that Breast Cancer Resistance Protein (BCRP, also known as ABCG2) effluxes this compound out of cells, reducing the drug's intracellular concentration and thus its effectiveness. This makes BCRP expression a key predictor of this compound sensitivity [1].

The table below summarizes the primary experimental evidence establishing this relationship:

Key Finding Experimental Evidence Research Context
BCRP overexpression reduces intracellular this compound [1] Genetic knockout of BEND3 led to BCRP upregulation and lower intracellular this compound; chemical inhibition of BCRP sensitized resistant cells. [1] Genome-wide CRISPR/Cas9 screen in Acute Myeloid Leukemia (AML) cells. [1]
BCRP expression inversely correlates with this compound sensitivity [1] A correlation was observed between high BCRP levels and reduced this compound sensitivity across cancer cell lines from different origins. [1] Analysis following the initial CRISPR screen finding. [1]
This compound is a substrate for efflux transporters [2] This compound was found to be effluxed by MDR1 (another ABC transporter), and its activity was independent of SLFN11 expression. [2] Drug screen in Adrenocortical Carcinoma (ACC) cell lines. [2]

Mechanism of BCRP-Mediated this compound Resistance

The relationship between BCRP and this compound sensitivity is not direct but is part of a regulatory mechanism. The following diagram illustrates the pathway uncovered by a genome-wide CRISPR screen [1]:

G BEND3\n(Transcriptional Repressor) BEND3 (Transcriptional Repressor) BCRP/ABCG2\n(Efflux Transporter) BCRP/ABCG2 (Efflux Transporter) Intracellular\nthis compound Level Intracellular This compound Level BCRP/ABCG2\n(Efflux Transporter)->Intracellular\nthis compound Level Decreases Cellular Sensitivity\nto this compound Cellular Sensitivity to this compound Intracellular\nthis compound Level->Cellular Sensitivity\nto this compound Determines BEND3 Knockout BEND3 Knockout BEND3 Knockout->BCRP/ABCG2\n(Efflux Transporter) Upregulates

Core Experimental Evidence and Protocols

The primary evidence comes from a 2021 study that used a genome-wide CRISPR/Cas9 knockout screen to identify genes that, when inactivated, cause resistance to this compound [1] [3].

Experimental Goal Protocol Summary Key Outcome Measurement
Identify this compound resistance genes [1] [3] Genome-wide CRISPR/Cas9 Screen: AML cells were transduced with a genome-wide CRISPR library and selected with this compound. Genomic DNA from surviving cells was sequenced to identify enriched guide RNAs. [1] [3] Identification of sgRNAs targeting BEND3 as the most enriched in this compound-treated cells. [1]

| Validate BCRP's functional role [1] | Chemical Inhibition: Resistant cells (with high BCRP) were co-treated with this compound and a BCRP inhibitor (e.g., Ko143). Genetic Knockdown: BCRP expression was reduced using shRNA in intrinsically resistant cells. [1] | Increased intracellular this compound concentration and restored drug sensitivity upon BCRP inhibition or knockdown. [1] | | Correlate expression with sensitivity [1] | Panel Screening: A diverse set of cancer cell lines was profiled for BCRP expression (e.g., by immunoblotting) and tested for this compound sensitivity (e.g., IC50 in viability assays). [1] | Inverse correlation between BCRP protein levels and this compound potency across different cell lines. [1] |

Research Implications and Considerations

For your work in drug development, the key implications are:

  • Predictive Biomarker: BCRP expression is a candidate biomarker for predicting patient response to this compound, helping to stratify those most likely to benefit [1].
  • Combination Therapy: Using this compound in combination with a BCRP inhibitor could be a strategy to overcome intrinsic or acquired resistance in high-BCRP tumors [1].
  • Model System Caution: Be mindful that the expression and function of efflux transporters like BCRP can vary significantly between humans and common preclinical models (e.g., mice), which may affect the translation of brain penetration and toxicity studies [4].

References

Mechanism of Action: TAK-243 vs. Conventional Chemotherapy

Author: Smolecule Technical Support Team. Date: February 2026

The fundamental distinction between TAK-243 and conventional chemotherapy lies in their targets and mechanisms. The table below provides a high-level comparison.

Feature This compound (Investigational) Conventional Chemotherapy (e.g., "7+3")
Primary Target Ubiquitin-Activating Enzyme (UBA1) [1] [2] [3]. DNA/RNA synthesis and cell division machinery [4] [5].
Mechanism Inhibits the initiation of protein ubiquitination, inducing proteotoxic stress and unfolded protein response (UPR), leading to apoptosis [2] [3]. Directly damages DNA or disrupts cellular metabolism, causing lethal damage to rapidly dividing cells [4].
Target Specificity Novel, pathway-specific. Aims to disrupt a universal cellular process crucial for cancer cell survival [1] [3]. Broad, cytotoxic. Affects all rapidly dividing cells, both healthy and cancerous [4].
Therapeutic Rationale Targeting a dependency on protein homeostasis; overcomes drug resistance in preclinical models [2] [3]. Exploits the high proliferation rate of cancer cells to induce cell death [4].

Preclinical & Clinical Experimental Data

This compound Profile and Preclinical Evidence

This compound is a first-in-class, small molecule inhibitor of the ubiquitin-activating enzyme (UAE or UBA1) [2] [3]. Its unique mechanism disrupts the entire ubiquitin-proteasome system.

  • In Vitro Activity: this compound demonstrated potent anti-leukemic effects, reducing growth and viability in human AML cell lines (OCI-AML2, TEX, U937, NB4) in a concentration- and time-dependent manner [1]. It has shown the ability to overcome resistance to conventional and novel agents in hematological cancer models [3].
  • In Vivo Activity: Preclinical studies in mouse xenograft models of other cancers have confirmed the tumor-suppressive effects of this compound [2].
  • Synergy Potential: A key finding is this compound's synergistic or additive effect when combined with BCL-2 inhibitors like venetoclax in preclinical models, including patient-derived organoids [2]. This suggests a promising combinatorial strategy for AML.
Chemotherapy Profile and Clinical Context

The "7+3" regimen (cytarabine + an anthracycline) has been the intensive induction therapy backbone for fit AML patients for decades [4].

  • Efficacy: While initial complete remission (CR) rates can be 75%, long-term cure rates remain poor at ~30% for younger, fit patients. Relapse is a major challenge [4].
  • Limitations: The regimen is associated with significant toxicity and does not specifically target leukemia stem cells (LSCs), which are thought to be responsible for relapse due to their quiescence and resistance mechanisms [4].

The following diagram illustrates the core mechanism of this compound and how it contrasts with the action of conventional chemotherapy.

G cluster_TAK243 This compound Mechanism cluster_Chemo Conventional Chemotherapy Mechanism TAK243 This compound Inhibits UBA1 effect1 Blocks Ubiquitin Transfer TAK243->effect1 effect2 Misfolded/Damaged Proteins Accumulate effect1->effect2 effect3 Severe Proteotoxic Stress & Unfolded Protein Response effect2->effect3 outcome1 Apoptosis (Cell Death) effect3->outcome1 Chemo Chemotherapy Damages DNA or Disrupts Metabolism effect1_chemo Cell Cycle Disruption Chemo->effect1_chemo effect2_chemo Lethal Damage to Rapidly Dividing Cells effect1_chemo->effect2_chemo outcome_chemo Cell Death effect2_chemo->outcome_chemo Start Leukemia Cell Start->TAK243 Targeted Pathway Start->Chemo Broad Cytotoxicity

Key Experimental Protocols for this compound

For researchers aiming to validate or build upon these findings, here are summaries of key methodologies from the literature.

1. Cell Viability and IC₅₀ Determination (Typical In Vitro Assay) [2]

  • Purpose: To determine the potency of this compound in killing AML cells.
  • Methodology:
    • Cell Culture: Plate AML cell lines (e.g., OCI-AML2, NB4) in 384-well plates.
    • Drug Treatment: Treat cells with a range of this compound concentrations (e.g., 11-point dose curve) for 72 hours.
    • Viability Readout: Use CellTiter-Glo Luminescent Cell Viability Assay. This measures ATP levels, which are proportional to the number of metabolically active cells.
    • Data Analysis: Generate concentration-response curves and calculate half-maximal inhibitory concentration (IC₅₀) values.

2. Genome-Wide CRISPR/Cas9 Screening for Resistance Mechanisms [6]

  • Purpose: To identify genes that regulate sensitivity or resistance to this compound.
  • Methodology:
    • Library Transduction: Infect AML cells with a genome-wide lentiviral CRISPR/Cas9 knockout library.
    • Selection Pressure: Treat cells with this compound at a predetermined IC₅₀ or sub-lethal concentration over multiple generations.
    • Genomic DNA Sequencing: Isolate genomic DNA from surviving cells and perform next-generation sequencing to identify guide RNAs that became enriched or depleted.
    • Hit Identification: Bioinformatic analysis reveals genes whose knockout confers resistance (enriched) or hypersensitivity (depleted) to this compound, highlighting potential biomarkers and combination targets.

3. Synergy Studies (e.g., with Venetoclax) [2]

  • Purpose: To evaluate the combinatorial effect of this compound with other agents.
  • Methodology:
    • Matrix Combination Screening: Plate cells and treat with a 10x10 matrix of drug concentrations (e.g., 9-point serial dilutions for each drug).
    • Viability Assessment: Measure cell viability after 72 hours.
    • Data Modeling: Analyze data using software like CalcuSyn to calculate a Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates additivity, and CI > 1 indicates antagonism.

Research Implications and Future Directions

The preclinical profile of this compound suggests it could address key limitations of current AML therapies. Its novel mechanism targets a universal cellular process, potentially acting against diverse AML subtypes and overcoming common resistance pathways [1] [3]. The strong synergy with venetoclax is particularly compelling, as venetoclax-based regimens are now a standard of care [2].

However, it is critical to note that This compound is currently in Phase 1 clinical trials for relapsed/refractory AML and MDS [1] [7]. These early trials focus on determining safety, tolerability, optimal dosing, and preliminary efficacy in humans. Therefore, while the preclinical data is promising, its ultimate clinical efficacy and safety profile compared to chemotherapy are not yet established.

References

TAK-243 solid tumor vs hematologic malignancy efficacy

Author: Smolecule Technical Support Team. Date: February 2026

TAK-243 Snapshot and Mechanism of Action

This compound (also known as MLN7243) is a first-in-class, small-molecule inhibitor of the Ubiquitin-Activating Enzyme (UAE, also known as UBA1) [1] [2]. It disrupts the ubiquitin-proteasome system (UPS), a critical pathway for protein degradation in cells [3].

The diagram below illustrates the mechanism of this compound and the UPS pathway it inhibits.

g Protein Target Protein UPS Ubiquitinated Protein Protein->UPS Ubiquitin Ubiquitin (Ub) E1 E1 Enzyme (UAE/UBA1) Ubiquitin->E1 Activation E2 E2 Enzyme E1->E2 Ub Transfer E3 E3 Ligase E2->E3 Ub Transfer E3->Protein Polyubiquitination Proteasome 26S Proteasome UPS->Proteasome Degradation Protein Degradation Proteasome->Degradation ATP ATP ATP->E1 Activation TAK243 TAK243 TAK243->E1 Inhibits

By forming a adduct with ubiquitin and binding to the UAE enzyme's AMP site, this compound blocks the initial step of the ubiquitination cascade [2]. This leads to the accumulation of ubiquitinated proteins, endoplasmic reticulum (ER) stress, impaired DNA damage repair, and ultimately, cancer cell death [1] [2].

Preclinical and Early Clinical Data Overview

The following table summarizes the available evidence for this compound's activity across different cancer models. Much of the robust efficacy data comes from preclinical studies.

Cancer Model / Type Reported Efficacy / Findings Evidence Level & Key Details

| Broad Preclinical Models (Various solid and hematologic) | • Inhibited tumor growth in mouse xenograft models [1] [2]. • Killed a wide range of tumor cells in vitro (IC₅₀: 0.006 - 1.31 μM) [2]. | Preclinical Demonstrated broad antitumor activity in models of solid and hematologic cancers [2]. | | Acute Myeloid Leukemia (AML) | • Identified genetic regulators of sensitivity and resistance via a genome-wide CRISPR/Cas9 screen [4]. | Preclinical Research Tool Study focused on understanding mechanisms of response in AML cell lines [4]. | | Advanced Solid Tumors & Lymphomas | • A Phase 1 trial (NCT02045095) studied this compound in adults with advanced solid tumors or lymphomas that were unresponsive to other treatments [1]. | Early Clinical (Phase 1) Primary goal: assess safety, tolerability, and determine the optimal dosing schedule (twice-weekly vs. once-weekly) [1]. |

Key Experimental Protocols from Research

For the research community, here are summaries of key methodologies used in this compound studies:

  • Phase I Clinical Trial Design: The referenced Phase I trial (NCT02045095) employs a 3+3 dose-escalation design to determine the Maximum Tolerated Dose (MTD) and recommended Phase II dose [1]. Participants are adults with refractory solid tumors or lymphomas. The study tests two dosing schedules: Arm A (this compound IV on days 1, 4, 8, 11 of a 21-day cycle) and Arm B (days 1, 8, 15 of a 28-day cycle). Key assessments include CT/MRI for tumor response (RECIST criteria), serial blood collection for pharmacokinetics/pharmacodynamics, and optional tumor biopsies [1].

  • Genome-Wide CRISPR/Cas9 Screening: A study in AML cells used a genome-wide CRISPR/Cas9 loss-of-function screen to identify genes that regulate sensitivity to this compound [4]. AML cells were transduced with a genome-wide sgRNA library, selected, and then treated with this compound or a control. Next-generation sequencing of surviving cells identified sgRNAs that were enriched or depleted, pinpointing genes whose knockout conferred resistance or sensitivity to this compound [4].

Interpretation for Research and Development

Based on the available information, here are key considerations for professionals in the field:

  • Current Evidence Gap: The search results do not contain head-to-head clinical efficacy data (e.g., overall response rates, progression-free survival) comparing this compound in solid tumors versus hematologic malignancies. The primary clinical data available is from early-phase safety and dosing studies [1].
  • Promising Broad-Spectrum Mechanism: Preclinical data suggests this compound has broad anti-cancer activity across both solid and liquid tumor models by targeting a fundamental cellular process, the UPS [2].
  • Focus on Biomarkers and Resistance: Current research, like the CRISPR screen in AML, is focused on understanding the underlying mechanisms of action and resistance, which is critical for future clinical development and patient stratification [4].

References

TAK-243 thermal shift assay target engagement

Author: Smolecule Technical Support Team. Date: February 2026

Thermal Shift Assay Data for TAK-243

The table below summarizes the key findings from the identified research:

Aspect Description
Experimental Context Study on Toxoplasma gondii (T. gondii), a parasitic protozoan; target was the parasite's E1 enzyme, TgUAE1 [1].
Key Finding Thermal stabilization experiments identified TgUAE1 as the intracellular target of this compound, confirming on-target engagement [1].
Implied Mechanism The observed thermal stabilization is consistent with direct drug binding to the TgUAE1 protein [1].
Supporting Evidence The interaction was corroborated through molecular docking, which suggested this compound binds to the enzyme's active site, and in vitro assays showing this compound inhibited TgUAE1 ubiquitin-thioester formation [1].

Experimental Workflow for Target Engagement

The research on TgUAE1 fits within the established methodology of Proteome-wide Thermal Shift Assays. The diagram below illustrates the general workflow that such a study would follow.

workflow Start Start: Treat Sample (Cells/Lysate) A Apply Heat Challenge (Temperature Gradient) Start->A B Separate Soluble Protein (Centrifugation) A->B C Quantify Soluble Proteins (Mass Spectrometry) B->C D Identify Thermal Shifts (Compare Treated vs. Control) C->D E Validate Target Engagement D->E

In the case of this compound and TgUAE1 [1]:

  • Treat Sample: T. gondii parasites were treated with this compound.
  • Apply Heat Challenge & Separate: The sample was heated, causing proteins to denature and precipitate. Stabilized proteins remain in solution.
  • Quantify & Identify: The soluble fraction was analyzed. TgUAE1 was found at higher levels in the this compound-treated sample after heating, indicating a thermal stabilization.
  • Validate: This stabilization was used as evidence that this compound directly engaged the TgUAE1 target.

Research Implications and Next Steps

The identified study demonstrates that thermal shift assays are a valid method for confirming this compound's engagement with its primary target, UAE1. The general principles of CETSA and PISA are well-established for differentiating direct binding from indirect effects in complex cellular environments [2] [3].

For a comprehensive comparison, I suggest you:

  • Search specialized databases like PubMed or Scopus for terms "This compound CETSA" or "This compound thermal proteome profiling".
  • Consult preclinical publications on this compound in other cancer models (e.g., acute myeloid leukemia, small cell lung cancer) [4] [5] to see if they include supplementary data on target engagement.
  • Review methodological papers on thermal shift assays to better understand the criteria for evaluating data quality and comparing results across different studies [2] [6].

References

Comparative Efficacy of TAK-243 in Preclinical Models

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the experimental data on TAK-243's performance in different cancer types and model systems.

Cancer Type Model System Efficacy Findings (Monotherapy) Key Combination Strategies Synergistic Effects
Small Cell Lung Cancer (SCLC) [1] [2] 26 SCLC cell lines; Patient-derived xenografts (PDX) Median EC~50~: 15.8 nmol/L (Range: 10.2 - 367.3 nmol/L) [1] [2] Cisplatin/Etoposide, Olaparib (PARP inhibitor), Radiotherapy [1] [2] Strong synergy with all combinations; enhanced tumor growth inhibition in PDXs [1] [2]
Adrenocortical Carcinoma (ACC) [3] Cell lines, Patient-derived organoids, Mouse xenografts Potent activity; induced apoptosis via unfolded protein response activation [3] Mitotane, Etoposide, Cisplatin, BCL2 inhibitors (Venetoclax, Navitoclax) [3] Synergistic or additive with standard therapies; highly synergistic with BCL2 inhibitors in organoids and xenografts [3]
Glioblastoma (GBM) [4] 5 GBM cell lines (e.g., U87, LN229); Intracranial xenograft models Varied sensitivity; U87 and LN229 cells showed relative resistance [4] GRP78 inhibitor (HA15) [4] HA15 synergistically sensitized resistant cells, inhibited tumor growth, and prolonged survival in mice [4]

Detailed Experimental Protocols

The key experiments cited above were conducted using standard, rigorous preclinical methodologies.

Cell Viability and Drug Response Assays [1]
  • Purpose: To determine the half-maximal effective concentration (EC~50~) of this compound and assess its synergy with other drugs.
  • Methodology:
    • Cells were plated and treated with a dose range of this compound (e.g., 0–1 μmol/L) using a digital dispenser.
    • After an incubation period (e.g., 3-6 days), cell viability was quantified using assays like CellTiter-Glo 2.0 (measuring ATP levels) or alamarBlue (measuring metabolic activity).
    • For synergy studies, cells were treated with combinations of this compound and other agents (e.g., cisplatin/etoposide, olaparib). Data analysis was performed using methods like the Chou-Talalay method to calculate a Combination Index (CI), where CI < 1 indicates synergy.
In Vivo Xenograft Studies [3] [1] [4]
  • Purpose: To evaluate the anti-tumor efficacy of this compound in a living organism.
  • Methodology:
    • Models Used: Patient-derived xenografts (PDX) or cell line-derived xenografts were established in immunocompromised mice. PDX models are considered more predictive as they better retain the original tumor's characteristics [5].
    • Drug Administration: this compound was typically administered via intravenous (IV) infusion or intraperitoneal (IP) injection.
    • Endpoint Measurements: Tumor volume was tracked over time and compared to control groups. Overall survival of the tumor-bearing mice was also a key endpoint in some studies, such as the GBM intracranial model [4].

Mechanism of Action and Signaling Pathways

The following diagram illustrates the core mechanism of this compound and its downstream effects on cancer cells, which underlies the efficacy data presented above.

G TAK243 This compound UBA1 UBA1 (UAE) Enzyme TAK243->UBA1 Inhibits Ubiquitination Protein Ubiquitination UBA1->Ubiquitination Blocks Proteasome Proteasome Degradation Ubiquitination->Proteasome Prevents ProteinAccumulation Misfolded Protein Accumulation Proteasome->ProteinAccumulation Leads to ER_Stress ER Stress & UPR Activation ProteinAccumulation->ER_Stress DNA_Damage DNA Damage ProteinAccumulation->DNA_Damage Apoptosis Cell Apoptosis ER_Stress->Apoptosis Synergy Synergistic Cell Death Apoptosis->Synergy DNA_Damage->Apoptosis CombTherapies Combination Therapies CombTherapies->Synergy Enhances

Diagram: Mechanism of this compound-Induced Cancer Cell Death. This compound inhibits the UBA1 enzyme, blocking protein ubiquitination and proteasome function. This leads to proteotoxic stress, DNA damage, and ultimately apoptosis. Combination therapies enhance this cell death pathway.

Key Insights for Researchers

  • Biomarker Potential: In SCLC, this compound sensitivity was associated with gene sets involved in the cell cycle and DNA damage repair, while resistance linked to cellular respiration and translation [1] [2].
  • Overcoming Resistance: In resistant GBM models, co-inhibition of the ER stress regulator GRP78 synergistically enhanced this compound efficacy by hyperactivating the PERK/ATF4 and IRE1α/XBP1 arms of the unfolded protein response (UPR), driving cells toward apoptosis [4].
  • Model Selection: The consistent efficacy observed across cell lines, PDXs, and organoids supports the use of these models for future translational studies. PDX models, in particular, are noted for faithfully retaining original tumor features [3] [5].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

4

Exact Mass

519.08579559 Da

Monoisotopic Mass

519.08579559 Da

Heavy Atom Count

34

Appearance

White to off-white crystalline solid

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V9GGV0YCDI

Wikipedia

Tak-243

Dates

Last modified: 08-15-2023
1. Preparation of ubiquitin-​activating enzyme inhibitor and use alone and in combination with other chemotherapeutic agents for treatment of cancer by Bence, Neil; Huck, Jessica; Hyer, Marc; Milhollen, Michael; Shi, Judy Qiuju; Traore, Tary from PCT Int. Appl. (2016), WO 2016069392 A1 20160506. | Language: English, Database: CAPLUS
2. Preparation of ubiquitin-​activating enzyme inhibitor and use in combination with radiation for treatment of cancer by Bence, Neil; Hyer, Marc; Milhollen, Michael; Samnotra, Vivek; Santillana Soto, Sergio Luis; Sappal, Darshan from PCT Int. Appl. (2016), WO 2016069393 A1 20160506. | Language: English, Database: CAPLUS
3. Preparation of pyrazolopyrimidinyl compounds as inhibitors of ubiquitin-​activating enzyme by Afroze, Roushan; Bharathan, Indu T.; Ciavarri, Jeffrey P.; Fleming, Paul E.; Gaulin, Jeffrey L.; Girard, Mario; Langston, Steven P.; Soucy, Francois R.; Wong, Tzu-Tshin; Ye, Yingchun from PCT Int. Appl. (2013), WO 2013123169 A1 20130822. | Language: English, Database: CAPLUS

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